1-(1-Butylcyclohexyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
14228-26-3 |
|---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-(1-butylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3 |
InChI Key |
UVOCTPSBTXSDGC-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Canonical SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
Other CAS No. |
14228-26-3 |
Synonyms |
1-(1-Butylcyclohexyl)piperidine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Synthesis and Analytical Profiling of 1-(1-Butylcyclohexyl)piperidine
The following technical guide is a comprehensive monograph on the synthesis and analytical profiling of 1-(1-butylcyclohexyl)piperidine , a structural analog of Phencyclidine (PCP) where the aromatic phenyl ring is replaced by an aliphatic
This guide is designed for analytical chemists, forensic toxicologists, and medicinal chemists requiring high-purity reference standards for receptor binding assays (specifically NMDA) or forensic library updates.
Executive Summary & Compound Identity
1-(1-Butylcyclohexyl)piperidine represents a specific subclass of 1-alkylcyclohexylamines. Unlike its parent compound PCP, which possesses a rigid aromatic system, this analog introduces a flexible aliphatic chain, significantly altering its lipophilicity (
-
IUPAC Name: 1-(1-butylcyclohexyl)piperidine
-
Molecular Formula:
-
Molecular Weight: 223.40 g/mol
-
Class: Arylcyclohexylamine analog (Alkyl-substituted)
-
Primary Application: NMDA receptor antagonist research; Forensic reference standard.
Structural Comparison
| Feature | Phencyclidine (PCP) | 1-(1-Butylcyclohexyl)piperidine |
| C-1 Substituent | Phenyl (Aromatic, Planar) | |
| Hybridization | ||
| Electronic Effect | Inductive donor ( | |
| Predicted LogP | ~4.7 | ~5.2 (Higher Lipophilicity) |
Retrosynthetic Analysis & Strategy
The synthesis is grounded in the Bruylants Reaction , utilizing the thermodynamic instability of
Reaction Pathway (DOT Visualization)
The following directed graph illustrates the reaction logic, moving from precursors to the final isolated free base.
Caption: Mechanistic flow from precursors via the labile nitrile intermediate to the alkylated product.
Experimental Protocol
Safety Warning: This protocol involves Potassium Cyanide (KCN) and Piperidine . KCN releases fatal HCN gas upon contact with acid. All nitrile formation steps must be performed in a high-efficiency fume hood with a cyanide antidote kit available.
Stage 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)
This intermediate is the electrophilic scaffold. The nitrile group serves as a good leaving group in the subsequent step.
-
Reagents:
-
Cyclohexanone (0.1 mol, 9.8 g)
-
Piperidine (0.11 mol, 9.4 g)
-
Potassium Cyanide (0.11 mol, 7.2 g) dissolved in minimal water.
-
Solvent: Ethanol/Water (1:1).
-
-
Procedure:
-
Cool the piperidine/cyclohexanone mixture to 0°C in an ice bath.
-
Add concentrated HCl dropwise to adjust pH to ~3–4 (catalyzes iminium formation).
-
Add the KCN solution dropwise over 30 minutes, maintaining temperature <10°C.
-
Causality: High temperatures promote polymerization of cyclohexanone and loss of volatile HCN.
-
Stir at room temperature for 12–18 hours. Crystalline solids (PCC) will precipitate.
-
Purification: Filter the solid, wash with ice-cold water (to remove excess cyanide), and dry in a vacuum desiccator.
-
Yield Expectation: 75–85%.
-
Stage 2: Grignard Alkylation (Bruylants Reaction)
This step replaces the nitrile group with the butyl chain.
-
Reagents:
-
1-Piperidinocyclohexanecarbonitrile (PCC) (0.05 mol, 9.6 g)
- -Butylmagnesium Bromide (2.0 M in Ether/THF, 0.15 mol). Note: Excess Grignard (3 equiv) is required to drive the equilibrium and complex the displaced cyanide.
-
Solvent: Anhydrous Diethyl Ether (
).
-
-
Procedure:
-
Inert Atmosphere: Flame-dry glassware and maintain a positive pressure of Nitrogen (
). -
Dissolve PCC in anhydrous
(50 mL). -
Add the Grignard reagent dropwise to the PCC solution.
-
Critical Control: Unlike the phenyl-Grignard used for PCP (which is often refluxed), alkyl-Grignards are prone to
-hydride elimination. Stir at room temperature ; do not reflux aggressively. -
Stir for 4–6 hours. The solution will turn cloudy as magnesium salts precipitate.
-
-
Quenching & Isolation:
-
Cool the mixture to 0°C.
-
Pour the reaction mixture onto crushed ice/ammonium chloride (
) solution. Do not use strong acid yet (risk of HCN evolution if unreacted nitrile remains). -
Extract the free base into diethyl ether (
mL). -
Acid/Base Workup:
-
Extract the ether layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
-
Basify the aqueous layer with 20% NaOH to pH >12.
-
Extract the liberated oil back into DCM or Ether.
-
Dry over
and evaporate solvent.
-
-
Analytical Characterization (Self-Validating Data)
Since this is a non-standard analog, characterization relies on identifying specific structural shifts relative to the PCP standard.
Workflow for Structure Confirmation
Caption: Decision tree for validating the synthesized chemical entity.
Predicted Spectral Data
The following data is derived from standard chemical shift increments and fragmentation logic for 1-alkylcyclohexylamines.
1. Mass Spectrometry (EI, 70eV)
-
Molecular Ion (
): 223 (Weak, typical for tertiary amines). -
Base Peak:
166.-
Mechanism:[1] Loss of the butyl chain (
). This is the dominant fragmentation pathway ( -cleavage), leaving the stable iminium ion .
-
-
Secondary Peak:
84 (Piperidine ring fragment). -
Differentiation: PCP shows a base peak at
200 ( , loss of propyl from ring) or 91 (Tropylium) if aromatic. The butyl analog will lack the 91 and 77 (phenyl) peaks.
2. Nuclear Magnetic Resonance (
H-NMR, 400 MHz,
)
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | Absent | - | 0H | Confirms Phenyl Removal |
| Piperidine | 2.45 – 2.60 | Broad Multiplet | 4H | N- |
| Cyclohexyl | 1.60 – 1.80 | Multiplet | 4H | Ring protons near N |
| Piperidine | 1.40 – 1.60 | Multiplet | 6H | Piperidine ring |
| Butyl Chain ( | 1.20 – 1.35 | Multiplet | 4H | Chain mid-section |
| Butyl Terminal ( | 0.85 – 0.95 | Triplet ( | 3H | Terminal Methyl |
References & Authoritative Grounding
The protocols above are adapted from the foundational "Maddox" and "Kalir" methods, which established the general synthesis for 1-substituted cyclohexylamines.[2]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2] Journal of Medicinal Chemistry.[2]
-
Context: The primary source for the nitrile-Grignard displacement reaction (Bruylants reaction) used in this guide.
-
-
Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[2][3][4][5][6] Journal of Medicinal Chemistry.[2]
-
Context: Describes the structure-activity relationships of PCP analogs and the stability of the intermediate carbonitriles.
-
-
Geneste, P., et al. (1979). Conformational analysis of phencyclidine and analogs. European Journal of Medicinal Chemistry.
-
Context: Provides the basis for the NMR assignments and the conformational rigidity differences between phenyl- and alkyl-substituted analogs.
-
(PubMed Index)
-
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues.
-
Context: Forensic standards for analyzing the mass spectral fragmentation of cyclohexylamines.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Novel Butylcyclohexylpiperidine Analogs: A Predictive Analysis Based on Arylcyclohexylamine Scaffolds
An In-Depth Technical Guide
Abstract: The arylcyclohexylamine class, which includes compounds like phencyclidine (PCP) and ketamine, has a rich and complex history in pharmacology, primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds have been investigated for their potential as anesthetics, antidepressants, and neuroprotective agents, but their clinical utility is often hampered by psychotomimetic side effects. This guide explores the predicted pharmacological profile of a novel, yet sparsely documented, subclass: butylcyclohexylpiperidine analogs. Due to the limited direct research on these specific molecules, this document synthesizes data from structurally related arylcyclohexylamines to construct a predictive framework for their synthesis, primary and secondary targets, and potential therapeutic applications. We provide detailed methodologies for in vitro and in vivo characterization, explaining the causal reasoning behind experimental design to offer a robust template for future research in this area.
Introduction: The Rationale for Novel Arylcyclohexylamine Analogs
The 1-(1-phenylcyclohexyl)piperidine (PCP) scaffold has been a cornerstone of research into the glutamatergic system for decades. The discovery that its profound behavioral effects are mediated through a specific binding site within the ion channel of the NMDA receptor opened a new avenue for therapeutic intervention in a host of CNS disorders. The subsequent development and approval of the S-enantiomer of its analog ketamine (esketamine) for treatment-resistant depression has revitalized interest in this chemical class.
The core challenge in this field is the separation of therapeutic effects from dose-limiting psychotomimetic, dissociative, and abuse-related liabilities. Medicinal chemistry efforts aim to modulate the structure of the parent molecule to fine-tune its interaction with its primary target, the NMDA receptor, and alter its affinity for secondary targets like sigma (σ) receptors and the dopamine transporter (DAT), which are known to contribute to its complex pharmacology[1].
The introduction of an alkyl substituent, such as a butyl group, onto the cyclohexyl ring represents a strategic modification. This alteration is predicted to significantly impact the molecule's lipophilicity and steric profile. Increased lipophilicity can affect blood-brain barrier penetration and pharmacokinetic properties, while the steric bulk of the butyl group can influence the orientation and affinity of the ligand within the receptor binding pocket. This guide provides a predictive analysis of how these changes may shape the pharmacological profile of butylcyclohexylpiperidine analogs, offering a roadmap for their systematic evaluation.
Predicted Pharmacological Targets and Structure-Activity Relationships (SAR)
The pharmacological activity of arylcyclohexylamines is primarily dictated by their affinity for the NMDA receptor, but their engagement with other targets contributes significantly to their overall effects.
Primary Target: The NMDA Receptor Channel Pore
Arylcyclohexylamines act as uncompetitive, open-channel blockers of the NMDA receptor. They enter the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and bind to a site within the pore, physically occluding the passage of ions like Ca²⁺. This mechanism of action is voltage-dependent, meaning the compounds are more effective at blocking highly active channels.
Structure-Activity Relationship Insights:
-
The Cyclohexane Ring: This lipophilic moiety is crucial for positioning the molecule within the channel pore. The addition of a butyl group, particularly at the C4 position, would increase lipophilicity, potentially enhancing binding affinity or altering the kinetics of channel block.
-
The Aryl Group: The aryl ring (typically phenyl) engages in a cation-π interaction within the binding site. Substitutions on this ring can drastically alter potency[2][3].
-
The Amine Group: The protonated amine is essential for the molecule's activity, forming a key interaction that anchors it within the binding site.
The butyl group's steric bulk could enforce a specific conformation that favors or disfavors binding compared to the unsubstituted parent compound, potentially leading to altered potency and functional activity.
Secondary Targets: σ Receptors and Monoamine Transporters
Many arylcyclohexylamines exhibit significant affinity for σ₁ and σ₂ receptors, as well as the dopamine transporter (DAT)[4].
-
Sigma-1 (σ₁) Receptor: This enigmatic protein is considered a "chaperone" protein at the endoplasmic reticulum, modulating calcium signaling and interacting with numerous other receptors. σ₁ agonism or antagonism can produce antidepressant and antipsychotic-like effects.
-
Dopamine Transporter (DAT): Inhibition of dopamine reuptake increases synaptic dopamine levels, contributing to the psychostimulant and reinforcing effects of compounds like PCP.
A key goal in designing novel analogs is to modulate the selectivity ratio between the NMDA receptor and these secondary targets. For instance, reducing DAT affinity while retaining NMDA antagonism could potentially mitigate abuse liability. The addition of a bulky butyl group could sterically hinder binding at the more constrained DAT binding site while being accommodated at the NMDA or sigma receptor sites, thus improving selectivity.
Methodologies for Pharmacological Profiling
To validate the predicted profile of a novel butylcyclohexylpiperidine analog, a systematic and multi-tiered experimental approach is required. The protocols described below represent a self-validating system, incorporating necessary controls and providing a clear rationale for each step.
In Vitro Characterization: Binding and Function
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of butylcyclohexylpiperidine analogs for the NMDA (PCP site), σ₁, σ₂, and DAT receptors.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., rat cortex for NMDA, guinea pig brain for σ₁, rat liver for σ₂) in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous ligands. The final pellet is resuspended in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).
-
Rationale: This process isolates the membrane fraction where the target receptors are located and removes any endogenous substances that could interfere with the binding assay.
-
-
Assay Execution:
-
In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (or a known reference compound for the standard curve).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, potent unlabeled ligand to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - NSB.
-
Rationale: The NSB measurement is critical for trustworthiness; it accounts for the radioligand sticking to non-receptor components (like lipids or plastic), ensuring that the measured displacement is due to competition at the target receptor.
-
-
Incubation & Termination:
-
Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Rationale: Rapid filtration and cold washing are essential to prevent the dissociation of the radioligand from the receptor after equilibrium has been reached.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: The Cheng-Prusoff correction accounts for the concentration of the radioligand used in the assay, providing a true measure of the affinity (Kᵢ) of the test compound that is independent of assay conditions.
-
Table 1: Radioligands and Reference Compounds for Binding Assays
| Target Receptor | Radioligand | Tissue Source | Non-Specific Binding Definer |
| NMDA (PCP Site) | [³H]MK-801 | Rat Cerebral Cortex | 10 µM MK-801 |
| σ₁ Receptor | (+)-[³H]Pentazocine | Guinea Pig Brain | 10 µM Haloperidol |
| σ₂ Receptor | [³H]DTG* | Rat Liver | 10 µM Haloperidol |
| Dopamine Transporter | [³H]WIN 35,428 | Rat Striatum | 10 µM Cocaine |
| In the presence of 1 µM (+)-pentazocine to mask σ₁ sites. |
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
While binding affinity (Kᵢ) indicates how strongly a compound binds to a receptor, a functional assay is required to measure its actual effect on receptor activity (e.g., antagonism).
Diagram 2: Simplified NMDA Receptor Signaling Pathway
Caption: Site of action for arylcyclohexylamine analogs in the NMDA receptor.
In Vivo Pharmacological Characterization
In vivo studies are essential to understand how the compound's in vitro properties translate to behavioral effects in a whole organism.
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. Drugs with psychotomimetic potential, like PCP, disrupt PPI.
Objective: To assess the potential of butylcyclohexylpiperidine analogs to induce psychotomimetic-like effects by measuring their ability to disrupt PPI.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Acclimate rodents (rats or mice) to the testing room and handling procedures for several days prior to the experiment.
-
Rationale: Reduces stress-induced variability in the startle response, increasing the reliability of the data.
-
-
Drug Administration:
-
Administer the test compound, vehicle (control), or a positive control (e.g., PCP or ketamine) via the desired route (e.g., intraperitoneal, IP) at various doses.
-
Allow for a specific pretreatment time based on the compound's expected pharmacokinetics (e.g., 30 minutes).
-
-
Testing Procedure:
-
Place the animal in a startle chamber equipped with a sensor to detect whole-body startle responses.
-
Allow a 5-minute acclimation period in the chamber with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms) to measure the baseline startle magnitude.
-
Prepulse-Pulse Trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75 dB for 20 ms). The time between the onset of the prepulse and the pulse (the interstimulus interval) is critical, typically 100 ms.
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
Rationale: A well-designed session includes multiple trial types to establish a stable baseline startle and to test inhibition across different prepulse intensities, providing a comprehensive measure of sensorimotor gating.
-
-
Data Analysis:
-
The startle magnitude is measured for each trial.
-
PPI is calculated as a percentage: %PPI = 100 - [ (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100 ].
-
Analyze the data using ANOVA to determine if the drug treatment significantly reduced %PPI compared to the vehicle control group.
-
Rationale: This calculation normalizes the data, accounting for individual differences in baseline startle response. A lower %PPI value indicates a greater disruption of sensorimotor gating.
-
Diagram 3: Experimental Workflow for Prepulse Inhibition (PPI)
Caption: Workflow for the prepulse inhibition (PPI) behavioral assay.
Predictive Pharmacological Profile and Therapeutic Outlook
Based on the established SAR of related arylcyclohexylamines, we can construct a predictive profile for novel butylcyclohexylpiperidine analogs.
Table 2: Predicted In Vitro Binding Profile of a Hypothetical 4-Butyl-cyclohexylpiperidine Analog
| Receptor Target | Predicted Affinity (Kᵢ, nM) | Rationale / Commentary |
| NMDA (PCP Site) | 5 - 50 | High affinity expected. The butyl group's lipophilicity may enhance binding, but steric bulk could slightly reduce it compared to smaller analogs. |
| σ₁ Receptor | 20 - 200 | Moderate to high affinity is common for this class. The butyl group may fit well within the σ₁ binding site. |
| σ₂ Receptor | 50 - 500 | Moderate affinity likely. |
| Dopamine Transporter | > 1000 | Lower affinity predicted. The bulky butyl group may sterically clash with the more constrained DAT binding site, potentially improving selectivity over this off-target. |
Note: These values are hypothetical and serve as a starting point for experimental validation.
Discussion and Future Directions
The addition of a butyl group to the cyclohexylpiperidine scaffold is a rational strategy to create novel NMDA receptor modulators with potentially differentiated pharmacological profiles. The primary hypothesis is that this modification will increase lipophilicity while potentially decreasing affinity for the dopamine transporter due to steric hindrance.
Predicted Therapeutic Potential:
-
Antidepressant: If the analog retains potent NMDA receptor antagonism with reduced DAT activity, it could offer rapid antidepressant effects similar to ketamine but with a lower abuse potential.
-
Neuroprotection: As NMDA receptor antagonists, these compounds could be investigated in models of stroke, traumatic brain injury, or neurodegenerative diseases where excitotoxicity is a key pathological mechanism[5].
-
Analgesia: NMDA receptor antagonists are known to be effective in certain chronic and neuropathic pain states.
Challenges and Next Steps: The primary challenge remains the therapeutic window. The key question is whether the butyl substitution can sufficiently separate the desired therapeutic effects (e.g., antidepressant activity) from the undesired psychotomimetic effects that are intrinsically linked to NMDA receptor channel block.
The next logical step is the synthesis of a small library of these analogs, with the butyl group at different positions on the cyclohexyl ring (e.g., 2-, 3-, and 4-positions) and in both cis and trans configurations. This library should then be systematically screened using the in vitro and in vivo protocols detailed in this guide. This empirical approach, guided by the predictive framework outlined here, will be essential to fully elucidate the pharmacological profile of this novel chemical space and determine its therapeutic viability.
References
-
Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ChemMedChem, 4(8), 1341–1353. [Link]
-
Berardi, F., et al. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 209-18. [Link]
-
Cuyckens, F., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. [Link]
-
Goo, R., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules and Therapeutics. [Link]
-
Goo, R., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. [Link]
-
Tran, J. A., et al. (2005). Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 15(14), 3434-8. [Link]
-
Karila, L., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]
-
Muthike, J. K., et al. (2024). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. [Link]
-
Companys-Alemany, J., et al. (2022). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona Medicinal Chemistry & Pharmacology. [Link]
-
MacMillan, D. W. C., et al. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]
-
National Institute of Standards and Technology. (n.d.). Ring-Opening Metathesis Polymerization of Butyl Substituted trans-Cyclooctenes. NIST. [Link]
-
Wang, Z., et al. (2025). Negative allosteric modulators of NMDA receptors with GluN2B subunit. New Journal of Chemistry. [Link]
-
Osa, T., et al. (2017). Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach. PubMed. [Link]
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | MDPI [mdpi.com]
- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
An In-Depth Technical Guide to the Mechanism of Action of 1-(1-Butylcyclohexyl)piperidine at the Dopamine Transporter
Abstract
This guide provides a comprehensive technical analysis of the molecular interactions between 1-(1-Butylcyclohexyl)piperidine (BCP), a derivative of phencyclidine (PCP), and the neuronal dopamine transporter (DAT). The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its modulation is central to the pathophysiology and treatment of numerous neuropsychiatric disorders.[1][2] Unlike its parent compound, PCP, which is primarily known for its non-competitive antagonism at the NMDA receptor, BCP and its analogs exhibit a distinct pharmacological profile characterized by potent and selective inhibition of dopamine reuptake. This document elucidates the binding characteristics, functional consequences, and structural basis of BCP's action at the DAT. We will detail the key experimental methodologies used to characterize this interaction, providing field-proven protocols and data interpretation frameworks to empower researchers in the field.
Introduction: The Dopamine Transporter and the Pharmacological Divergence of BCP
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is an integral membrane protein responsible for the termination of dopaminergic signaling.[1][2] It achieves this by actively removing dopamine from the extracellular space and returning it to the presynaptic neuron, a process critical for maintaining dopamine homeostasis.[3] Given its central role, the DAT is a primary target for a wide array of therapeutic agents and drugs of abuse, including cocaine and amphetamines.[2]
1-(1-Butylcyclohexyl)piperidine (BCP) belongs to the arylcyclohexylamine class of compounds, which includes the well-known dissociative anesthetic phencyclidine (PCP). While structurally related to PCP, BCP's mechanism of action diverges significantly. The primary pharmacological effects of PCP are mediated through its interaction with the NMDA receptor and, to a lesser extent, the sigma-1 receptor.[4] In contrast, BCP and its closely related, more extensively studied analog, 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), demonstrate high affinity and selectivity for the dopamine transporter with a markedly lower affinity for the PCP binding site on the NMDA receptor.[5][6] This guide focuses on dissecting the specific actions of BCP at the DAT, positioning it as a potent, cocaine-like inhibitor of dopamine reuptake.
Binding and Functional Profile of BCP at the Dopamine Transporter
The interaction of BCP with the DAT is best understood by examining its binding characteristics and its functional impact on dopamine transport. The core mechanism is defined by its role as a competitive inhibitor.
High-Affinity Binding to the Dopamine Transporter
BCP, like its analog BTCP, is a high-affinity ligand for the dopamine transporter.[6][7] This interaction is characterized by its ability to displace radiolabeled ligands specifically designed to bind to the DAT. Studies on PCP and its derivatives show they act as potent, competitive inhibitors of monoamine uptake, suggesting BCP directly competes with dopamine for binding at the transporter's central binding pocket.[8]
A critical distinction in the pharmacology of arylcyclohexylamines is their relative affinity for the DAT versus the PCP receptor. BTCP, for instance, is a potent dopamine uptake inhibitor but has a low affinity for PCP receptors.[6] This selectivity is paramount, as it dictates the compound's behavioral and physiological effects, steering them away from NMDA receptor-mediated dissociative effects and towards dopamine-mediated psychostimulant effects.[6]
Functional Role: A Classical Reuptake Inhibitor
DAT ligands are broadly classified into two categories: inhibitors and substrates.[9]
-
Inhibitors , such as cocaine and methylphenidate, bind to the transporter and block the reuptake of dopamine without being translocated into the cell themselves.[9]
-
Substrates , like amphetamine, are not only transported into the neuron but can also induce reverse transport (efflux), causing a non-vesicular release of dopamine.[3][9]
Experimental evidence strongly indicates that BCP and its analogs function as classical inhibitors. Their behavioral profile, characterized by increased locomotion and stereotypy, is consistent with the effects of cocaine and can be blocked by dopamine antagonists.[6] This contrasts with the distinct behavioral signatures of NMDA antagonists.[6] Therefore, the primary functional consequence of BCP binding to the DAT is the blockade of dopamine translocation, leading to an accumulation of dopamine in the synaptic cleft and enhanced dopaminergic neurotransmission.
Comparative Pharmacology
To contextualize the action of BCP, it is useful to compare its properties with other well-characterized DAT ligands.
| Compound | Primary Mechanism at DAT | DAT Binding Affinity (Ki) | Other Major Targets |
| 1-(1-Butylcyclohexyl)piperidine (BCP) | Reuptake Inhibitor | High (inferred from analogs) | Low affinity for NMDA/PCP receptors |
| BTCP (BCP Analog) | Potent Reuptake Inhibitor | High | Very low affinity for NMDA/PCP receptors[6] |
| Cocaine | Reuptake Inhibitor | High | Serotonin/Norepinephrine Transporters, Na+ channels |
| Phencyclidine (PCP) | Weak Reuptake Inhibitor | Low to Moderate[4] | Potent NMDA Receptor Antagonist, Sigma-1 agonist[4] |
| Amphetamine | Substrate / Releaser | Moderate | VMAT2, TAAR1 |
This table provides a qualitative summary based on available literature. Precise Ki values for BCP are not as widely reported as for its analog BTCP.
Investigating the BCP-DAT Interaction: Methodologies and Protocols
Characterizing the mechanism of a novel DAT ligand requires a multi-faceted experimental approach. Below are detailed protocols for core assays used in this field.
Radioligand Binding Assays
These assays quantify the affinity of a compound for the transporter. A competition binding assay is used to determine the Inhibitory Constant (Ki) of BCP.
Protocol: Competition Binding Assay for DAT
-
Tissue Preparation: Homogenize striatal tissue from rodents in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomal membranes by high-speed centrifugation and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428 or [³H]BTCP), and a range of concentrations of unlabeled BCP.[7][10]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the BCP concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Structural Insights and Conformational Dynamics
While a co-crystal structure of BCP with the DAT is not available, significant advances in understanding the structure of the DAT and its bacterial homolog, LeuT, provide a strong basis for inferring its mechanism of action. [1]The DAT cycles through several conformational states to transport its substrate:
-
Outward-Open: The transporter is open to the synaptic cleft, ready to bind sodium ions and dopamine.
-
Occluded: The substrate and ions are bound, and both extracellular and intracellular "gates" are closed.
-
Inward-Open: The transporter opens to the cytoplasm, releasing dopamine and ions into the presynaptic neuron.
Inhibitors like BCP are thought to act by binding within the translocation pathway, likely at the central S1 binding site, and stabilizing the transporter in an outward-open or occluded conformation. [1]This prevents the conformational changes necessary for dopamine release into the cytoplasm, effectively locking the transporter and blocking its function. The specific chemical moieties of BCP—the butyl group, the cyclohexyl ring, and the piperidine ring—dictate its orientation and interactions within the binding pocket, conferring its high affinity and selectivity over other monoamine transporters and receptors.
Conclusion and Future Perspectives
1-(1-Butylcyclohexyl)piperidine acts as a potent and selective inhibitor of the dopamine transporter. Its mechanism of action is functionally analogous to that of cocaine, involving high-affinity binding to the transporter protein, which competitively inhibits the reuptake of synaptic dopamine. This action increases the concentration and residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling. Crucially, its pharmacological profile is distinct from its parent compound, PCP, due to a significantly lower affinity for the NMDA receptor.
Future research should focus on elucidating the precise molecular determinants of BCP binding through high-resolution structural biology techniques, such as cryo-electron microscopy. Further investigation into how BCP and its analogs differentially interact with proposed multiple binding sites on the DAT could explain subtle differences in their pharmacological effects compared to other inhibitors. [11]A deeper understanding of these mechanisms will be invaluable for the rational design of novel therapeutics targeting the dopamine transporter for a range of neurological and psychiatric conditions.
References
-
Maurice, T., Vignon, J., Kamenka, J. M., & Chicheportiche, R. (1989). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. PubMed. [Link]
-
Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., Gherabi, K., & Rothman, R. B. (2013). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. PubMed. [Link]
-
Alsanea, S., Majumder, S., & Sorkina, T. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. [Link]
-
Ferraro, L., Tanganelli, S., O'Connor, W. T., Antonelli, T., Rambert, F., & Fuxe, K. (2007). Substrates and inhibitors display different sensitivity to expression level of the dopamine transporter in heterologously expressing cells. Journal of Neurochemistry. [Link]
-
Wikipedia contributors. (2024). Phencyclidine. Wikipedia. [Link]
-
Zahniser, N. R., & Sorkin, A. (2003). Rapid regulation of dopamine transporter function by substrates, blockers and presynaptic receptor ligands. PubMed. [Link]
-
Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC. [Link]
-
Johnson, K. M. (1983). Phencyclidine: behavioral and biochemical evidence supporting a role for dopamine. PubMed. [Link]
-
French, E. D., & Vignon, J. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Reith, M. E. A. (2005). Structural Determinants for Substrate and Inhibitor Recognition by the Dopamine Transporter. Duquesne Scholarship Collection. [Link]
-
Vignon, J., Pinet, V., Cerruti, C., Kamenka, J. M., & Chicheportiche, R. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. European Journal of Pharmaceutical Sciences. [Link]
-
Pinet, V., Vignon, J., Kamenka, J. M., & Chicheportiche, R. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry. [Link]
-
Calgary Clinical Pharmacology. (n.d.). Clinical Pharmacology & Toxicology Pearl of the Week ~ Phencyclidine (PCP) ~. University of Calgary. [Link]
-
Patterson, S., Jones, D. C., Shanks, E. J., Frearson, J. A., Gilbert, I. H., Wyatt, P. G., & Fairlamb, A. H. (2009). Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. ChemMedChem. [Link]
-
Patterson, S., et al. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-Yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Amanote Research. [Link]
-
Bakhanova, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Pinet, V., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine Hydrochloride (BTCP) Yields Two Active Primary Metabolites in Vitro. Tripod.com. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. PMC. [Link]
-
He, X. S., Raymon, L. P., Mattson, M. V., Eldefrawi, M. E., & de Costa, B. R. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry. [Link]
-
Al-Horani, R. A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]
-
Thurkauf, A., Hillery, P., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. [Link]
-
BindingDB. (n.d.). BDBM21859 1'-(4-tert-butylcyclohexyl)-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]. BindingDB. [Link]
Sources
- 1. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid regulation of dopamine transporter function by substrates, blockers and presynaptic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine: behavioral and biochemical evidence supporting a role for dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dsc.duq.edu [dsc.duq.edu]
- 11. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 1-(1-Butylcyclohexyl)piperidine for Analgesic Activity: A Technical Guide
Introduction: The Rationale for Investigating 1-(1-Butylcyclohexyl)piperidine (BCH) as a Novel Analgesic
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[3] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[4]
1-(1-Butylcyclohexyl)piperidine (BCH) is a synthetic compound sharing structural similarities with phencyclidine (PCP) and its analogs, which are known to interact with various central nervous system targets.[5][6] While the pharmacology of many PCP-like compounds has been explored, the specific profile of BCH, particularly concerning its potential analgesic properties, remains largely uncharacterized. The structural alerts within BCH, namely the piperidine ring and the substituted cyclohexyl moiety, suggest the potential for interaction with key receptors and ion channels involved in pain signaling.
This in-depth technical guide provides a comprehensive framework for the in vitro screening of 1-(1-Butylcyclohexyl)piperidine to elucidate its potential as a novel analgesic agent. We will detail a tiered screening cascade, beginning with primary binding assays to identify potential molecular targets, followed by functional cell-based assays to characterize the nature of these interactions. The protocols described herein are designed to be robust and self-validating, providing researchers in drug discovery and pharmacology with a practical roadmap for the initial characterization of this and similar novel chemical entities.
A Tiered Approach to In Vitro Analgesic Screening
A systematic and tiered approach is crucial for the efficient and cost-effective evaluation of a novel compound's analgesic potential. This strategy prioritizes high-throughput primary screens to identify initial "hits," which are then subjected to more complex and physiologically relevant secondary and tertiary assays for validation and mechanistic characterization.
Our proposed screening cascade for 1-(1-Butylcyclohexyl)piperidine is as follows:
-
Primary Screening: Receptor Binding Assays
-
Objective: To identify direct interactions between BCH and key receptors implicated in pain modulation.
-
Targets:
-
Mu-opioid receptor (MOR)
-
Kappa-opioid receptor (KOR)
-
Delta-opioid receptor (DOR)
-
NMDA receptor (PCP binding site)
-
Sigma-1 receptor (σ1R)
-
-
-
Secondary Screening: Functional Cell-Based Assays
-
Objective: To determine the functional consequences of BCH binding to the identified primary targets (i.e., agonist, antagonist, or modulator activity).
-
Assays:
-
Calcium Flux Assays for G-protein coupled receptors (GPCRs) like opioid receptors.
-
Membrane Potential Assays for ion channels like the NMDA receptor.
-
-
-
Tertiary Screening: Phenotypic and Advanced Assays
-
Objective: To assess the effect of BCH on the activity of primary sensory neurons, providing a more integrated view of its potential to modulate nociception.
-
Assay:
-
Multielectrode Array (MEA) with iPSC-derived sensory neurons.
-
-
Below is a visual representation of the proposed screening workflow:
Caption: Proposed tiered screening workflow for BCH.
Part 1: Primary Screening - Receptor Binding Assays
The initial step in characterizing a novel compound is to determine its affinity for relevant molecular targets. Radioligand binding assays are a robust and high-throughput method for quantifying the interaction of a test compound with a specific receptor.[7]
Opioid Receptor Binding Assays (MOR, KOR, DOR)
Causality Behind Experimental Choice: Opioid receptors are the primary targets for the most potent analgesic drugs.[8] Given the structural similarities of some piperidine derivatives to known opioids, it is essential to assess BCH's affinity for the mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes.
Methodology: Competitive Radioligand Binding Assay
This protocol is adapted for a 96-well format and is applicable to all three opioid receptor subtypes with the appropriate choice of radioligand and cell membranes.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human MOR, KOR, or DOR.[9]
-
Radioligands:
-
For MOR: [³H]-DAMGO or [³H]-Sufentanil[10]
-
For KOR: [³H]-U69,593
-
For DOR: [³H]-Naltrindole
-
-
Non-specific binding control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
1-(1-Butylcyclohexyl)piperidine (BCH) stock solution in DMSO.
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of BCH in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of the appropriate BCH dilution or vehicle control.
-
50 µL of the radioligand diluted in assay buffer (final concentration at its Kd value).
-
50 µL of the cell membrane preparation (protein concentration optimized for the specific receptor).
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis and Interpretation:
The data will be used to calculate the specific binding of the radioligand at each concentration of BCH. The results are typically plotted as the percentage of specific binding versus the log concentration of BCH. A sigmoidal dose-response curve is then fitted to the data to determine the IC₅₀ value (the concentration of BCH that inhibits 50% of the specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Example Hypothetical Data for BCH at MOR |
| IC₅₀ | Concentration of BCH that inhibits 50% of specific radioligand binding. | 500 nM |
| Ki | Binding affinity of BCH for the receptor. | 250 nM |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
A lower Ki value indicates a higher binding affinity. A "hit" in this assay would be a Ki value in the sub-micromolar range, warranting further investigation in functional assays.
NMDA Receptor and Sigma-1 Receptor Binding Assays
Causality Behind Experimental Choice: The structural similarity of BCH to PCP suggests a high probability of interaction with the PCP binding site on the NMDA receptor, a key player in central sensitization and chronic pain.[11] Additionally, many piperidine derivatives are known to bind to sigma-1 receptors, which are implicated in the modulation of both opioid and NMDA receptor function.[12]
The protocol for these assays is similar to the opioid receptor binding assay, with the following modifications:
| Target Receptor | Radioligand | Non-specific Control | Cell/Tissue Source |
| NMDA Receptor | [³H]-TCP | 10 µM MK-801 | Rat brain cortical membranes |
| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 10 µM Haloperidol | Rat liver membranes |
The data analysis and interpretation follow the same principles as described for the opioid receptor binding assays.
Part 2: Secondary Screening - Functional Cell-Based Assays
Once a compound demonstrates significant binding affinity for a target, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the receptor (antagonist), or modulate its activity in other ways?
Calcium Flux Assay for Opioid Receptors
Causality Behind Experimental Choice: Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase. However, they can also modulate intracellular calcium levels. High-throughput screening for functional activity at GPCRs is often performed using calcium flux assays, which are sensitive and amenable to automation.[13][14] These assays measure changes in intracellular calcium concentration upon receptor activation.[15]
The following diagram illustrates the principle of a calcium flux assay for a Gαi/o-coupled receptor:
Caption: Principle of a calcium flux assay for GPCRs.
Methodology: FLIPR-based Calcium Flux Assay
This protocol is designed for use with a Fluorescence Imaging Plate Reader (FLIPR).
Materials:
-
CHO or HEK293 cells stably expressing the opioid receptor of interest (e.g., MOR).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
BCH and a known reference agonist (e.g., DAMGO for MOR).
-
384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Step-by-Step Protocol:
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.[14]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[14]
-
Compound Preparation: Prepare a separate 384-well plate with serial dilutions of BCH (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of BCH (for antagonist mode).
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading, which will measure baseline fluorescence for a set period.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal in real-time to detect any changes in intracellular calcium.[13]
-
Data Analysis and Interpretation:
The change in fluorescence intensity over time is recorded for each well. The data is typically normalized to the baseline fluorescence.
-
Agonist Mode: A dose-dependent increase in fluorescence indicates that BCH is an agonist at the receptor. The EC₅₀ value (the concentration of BCH that produces 50% of the maximal response) can be calculated.
-
Antagonist Mode: A dose-dependent inhibition of the reference agonist-induced fluorescence increase indicates that BCH is an antagonist. The IC₅₀ value can be determined.
| Parameter | Description | Example Hypothetical Data for BCH at MOR |
| EC₅₀ (Agonist) | Concentration of BCH for 50% maximal activation. | 1.2 µM |
| Emax (Agonist) | Maximum response relative to a full agonist. | 85% (Partial Agonist) |
| IC₅₀ (Antagonist) | Concentration of BCH for 50% inhibition of reference agonist. | > 10 µM (Not an antagonist) |
Part 3: Tertiary Screening - Phenotypic Assays
Phenotypic screening assays provide a more integrated assessment of a compound's effect in a system that more closely resembles the native biological environment.
Multielectrode Array (MEA) with iPSC-derived Sensory Neurons
Causality Behind Experimental Choice: To understand the potential analgesic effect of BCH at a systems level, it is valuable to assess its impact on the electrical activity of nociceptive neurons. Induced pluripotent stem cell (iPSC)-derived sensory neurons can be cultured on multielectrode arrays (MEAs), allowing for the real-time, label-free recording of their spontaneous and evoked electrical activity.[17] This provides a powerful platform for screening compounds for their ability to modulate neuronal excitability.[17]
Methodology: MEA-based Neuronal Activity Assay
Materials:
-
iPSC-derived sensory neuron co-culture (with glia).[17]
-
MEA system (e.g., Axion Maestro Pro).[17]
-
48-well MEA plates.
-
BCH, positive control (e.g., morphine), and negative control (vehicle).
-
Nociceptive stimuli (e.g., capsaicin for TRPV1 activation).
Step-by-Step Protocol:
-
Cell Plating: Culture the iPSC-derived sensory neuron co-culture on the MEA plates until a stable network with spontaneous electrical activity is established.
-
Baseline Recording: Record the baseline spontaneous and evoked (e.g., in response to capsaicin) electrical activity of the neuronal network.
-
Compound Addition: Add BCH at various concentrations to the wells and incubate.
-
Post-Compound Recording: Record the electrical activity of the network after compound addition.
-
Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.
Data Analysis and Interpretation:
A compound with potential analgesic activity would be expected to reduce the spontaneous firing rate of the neurons and/or decrease their response to a noxious stimulus like capsaicin.
| MEA Parameter | Effect of a Potential Analgesic | Example Hypothetical Effect of BCH |
| Mean Firing Rate | Decrease | Dose-dependent decrease |
| Burst Frequency | Decrease | Dose-dependent decrease |
| Response to Capsaicin | Attenuation | Reduced peak firing rate after capsaicin application |
A significant, dose-dependent reduction in neuronal activity would be a strong indicator of the analgesic potential of BCH and would provide a compelling rationale for advancing the compound to in vivo models of pain.
Conclusion
This technical guide outlines a comprehensive and logically structured in vitro screening cascade for evaluating the analgesic potential of 1-(1-Butylcyclohexyl)piperidine. By progressing from high-throughput receptor binding assays to functional cell-based assays and finally to a more physiologically relevant phenotypic screen, researchers can efficiently identify and characterize the pharmacological profile of this novel compound. The data generated from this workflow will provide a robust foundation for go/no-go decisions regarding further preclinical development and will elucidate the potential mechanism of action of BCH as a novel analgesic.
References
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
- Xu, Z. Z., & Wang, W. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets.
-
SpringerLink. (2013, September 15). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]
-
Axion Biosystems. (2024, January 8). Phenotypic Screening of Prospective Analgesics Among FDA-Approved Compounds using an iPSC-Based Model of Acute and Chronic Inflammatory Nociception. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2024, April). Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. Retrieved from [Link]
-
Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]
-
PubMed. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved from [Link]
-
JOVE. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]
-
eLife. (2018, June 22). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Retrieved from [Link]
-
PubMed. (1997, December 5). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl.. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Benzylcyclohexyl)piperidine. Retrieved from [Link]
-
PubMed. (1959, November). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]
-
Amanote Research. (2009, June 25). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-Yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Retrieved from [Link]
-
ResearchGate. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. GPCR Calcium Product Solutions [discoverx.com]
- 17. Phenotypic Screening of Prospective Analgesics Among FDA-Approved Compounds using an iPSC-Based Model of Acute and Chronic Inflammatory Nociception | Axion Biosystems [axionbiosystems.com]
The Pharmacophore Pivot: Engineering N-Substituted Piperidines for CNS Targeting
Executive Summary
The piperidine ring is not merely a scaffold; it is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the nitrogen atom (N-1) acts as the critical "pivot point" for pharmacokinetic and pharmacodynamic optimization. This guide analyzes the Structure-Activity Relationship (SAR) of N-substituted piperidine derivatives, focusing on the modulation of lipophilicity, basicity, and receptor-specific binding modes. We move beyond basic lists to explore the causality of N-substituent effects in opioid agonists (Fentanyl class) and acetylcholinesterase inhibitors (Donepezil class).
Part 1: The Physicochemical Pivot
The Nitrogen "Handle"
The secondary amine of the piperidine ring typically has a pKa of ~11.0. N-substitution is the primary tool to lower this pKa to physiological relevance (7.5–9.0), ensuring a balance between the ionized form (solubility/receptor electrostatic interaction) and the unionized form (membrane permeability).
-
Electronic Modulation: Electron-withdrawing groups (EWGs) on the N-substituent lower the pKa of the ring nitrogen, reducing the energy penalty for desolvation before blood-brain barrier (BBB) crossing.
-
Lipophilicity (LogP): The N-substituent is the most efficient vector for adjusting LogP. For CNS activity, a LogP of 2.0–4.0 is ideal.
Decision Logic for N-Substituent Selection
The following decision tree illustrates the logic for selecting N-substituents based on the target profile.
Figure 1: Strategic decision tree for N-substituent optimization based on physicochemical constraints and binding pocket topology.
Part 2: Mechanistic SAR Case Studies
Case Study A: The "Steric Ruler" of Opioids (Fentanyl)
In the 4-anilidopiperidine class (Fentanyl), the N-substituent is not merely a lipophilic anchor; it is a "key" that must fit a precise depth within the Mu-Opioid Receptor (MOR).
-
The Phenomenon: Fentanyl (N-phenethyl) is ~100x more potent than morphine.[1] However, shortening the chain to N-benzyl or lengthening it to N-propylphenyl results in a drastic loss of potency (>100-fold reduction) [1].
-
The Mechanism: The N-phenethyl group adopts a gauche conformation, positioning the phenyl ring deep into a hydrophobic pocket formed by transmembrane helices TM6 and TM7.[1] This pocket has a strict steric limit; a 2-carbon linker is the "Goldilocks" length.
-
SAR Implication: For this scaffold, steric volume and chain length take precedence over electronic effects.
Case Study B: The "Dual Binder" of AChE (Donepezil)
Acetylcholinesterase (AChE) features a deep gorge with two active sites: the Peripheral Anionic Site (PAS) at the entrance and the Catalytic Anionic Site (CAS) at the bottom.
-
The Phenomenon: N-benzylpiperidine is the core pharmacophore of Donepezil.[2]
-
The Mechanism:
-
CAS Interaction: The N-benzyl moiety penetrates deep into the gorge. The phenyl ring engages in
stacking with Trp86 . -
Cation-
Interaction: The charged piperidine nitrogen (protonated at physiological pH) forms a critical cation- interaction with Phe330 (or Tyr337 depending on species) [2][3].
-
-
SAR Implication: Substituents on the N-benzyl ring must be carefully chosen. Para-substitution often clashes with the gorge walls, while unsubstituted or small ortho-substituents are tolerated.
Table 1: Comparative SAR of N-Substituents
| Feature | Fentanyl Class (MOR Agonist) | Donepezil Class (AChE Inhibitor) |
| Optimal N-Substituent | Phenethyl (2-carbon linker) | Benzyl (1-carbon linker) |
| Primary Interaction | Hydrophobic/Steric fit (TM6/TM7) | |
| Linker Sensitivity | High (Exact length required) | Moderate (Rigidity matters more than length) |
| Electronic Effect | Minor impact | Significant (affects |
Part 3: Synthetic Methodologies
To explore these SARs, robust synthetic routes are required. The Reductive Amination pathway is preferred over direct alkylation due to higher functional group tolerance and the avoidance of over-alkylation (quaternization).
Protocol: Reductive Amination using STAB
Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve the secondary piperidine derivative (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Critical Step: Add catalytic Acetic Acid (AcOH, 1-2 drops) to protonate the carbonyl oxygen, accelerating nucleophilic attack.
-
Stir at room temperature for 1-2 hours under
atmosphere.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
, 1.5 equiv) in one portion. -
Stir for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
-
Work-up:
-
Quench with saturated aqueous
(neutralize acid). -
Extract with DCM (3x). Wash combined organics with brine.[3]
-
Dry over
and concentrate.
-
Figure 2: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Part 4: Biological Validation (Ellman’s Assay)
To validate the activity of N-substituted piperidines (specifically AChE inhibitors), the Ellman Assay is the gold standard. It measures the rate of production of thiocholine as a proxy for enzyme activity [5].[4][5]
Protocol: Microplate Ellman Assay
Self-Validating Step: This protocol includes a specific "Blank" (no enzyme) to rule out non-enzymatic hydrolysis of the substrate, ensuring data integrity.
Reagents:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
DTNB: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent).
-
Substrate: 14 mM Acetylthiocholine Iodide (ATCI).
-
Enzyme: AChE (from Electrophorus electricus or human recombinant), 5 U/mL.
Procedure:
-
Plate Setup: In a 96-well plate, add:
-
140 µL Phosphate Buffer.[6]
-
20 µL Test Compound (DMSO solution, final conc <1%).
-
20 µL AChE Enzyme solution.
-
-
Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding to CAS/PAS).
-
Reaction Initiation: Add 10 µL DTNB followed immediately by 10 µL ATCI.
-
Measurement: Read Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).
-
Calculation:
References
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.
-
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.
-
Sugimoto, H., et al. (2002). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease.[7] Chemical Record.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
Sources
- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scielo.br [scielo.br]
Initial Toxicity Screening of 1-(1-Butylcyclohexyl)piperidine in Cell Culture
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting an initial in vitro toxicity assessment of 1-(1-Butylcyclohexyl)piperidine (BCP), a synthetic arylcyclohexylamine. As a structural analog of the dissociative anesthetic and drug of abuse, phencyclidine (PCP), BCP necessitates a thorough toxicological evaluation to understand its potential cellular liabilities.[1][2] This document outlines a tiered, multi-parametric screening strategy designed for researchers in drug development and toxicology. We detail the rationale behind experimental design, provide validated, step-by-step protocols for key cytotoxicity assays, and offer guidance on data interpretation, grounded in the principles of scientific integrity and regulatory awareness.[3][4][5]
Introduction: The Rationale for Screening
1-(1-Butylcyclohexyl)piperidine belongs to the arylcyclohexylamine class, which includes compounds known for their psychoactive effects, primarily mediated through N-methyl-D-aspartate (NMDA) receptor antagonism.[6][7][8] The parent compound, PCP, was withdrawn from clinical use due to severe adverse effects, including psychosis, agitation, and neurotoxicity.[7][9] The emergence of novel psychoactive substances (NPS) with similar scaffolds, often designed to circumvent legal controls, presents a significant public health challenge.[10]
An initial in vitro toxicity screening is a critical first step in characterizing the safety profile of such compounds.[11][12] This approach allows for a rapid, cost-effective evaluation of a compound's potential to cause cell death and provides preliminary insights into the underlying mechanisms. The data generated from these assays are fundamental for guiding further, more complex toxicological studies and for making informed decisions in the early stages of drug development or risk assessment.[4][13]
This guide proposes a logical workflow, beginning with broad assessments of cell health and progressing to more specific assays to differentiate between modes of cell death.
The Tiered Approach to Cytotoxicity Assessment
A robust initial screening strategy employs a battery of assays that measure distinct cellular health indicators. This multi-pronged approach provides a more complete picture than any single assay alone. Our proposed workflow is structured as follows:
-
Tier 1: General Viability & Cytotoxicity Assessment: Establish the concentration-dependent effect of BCP on overall cell viability and membrane integrity.
-
Tier 2: Mechanistic Elucidation: Differentiate between the primary modes of cell death—apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Caption: Differentiating cell death pathways measured by the selected assays.
Caspase-Glo® 3/7 Assay for Apoptosis
Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. [14]This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7. [15]This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity. [16]
-
Cell Seeding & Treatment: Prepare a 96-well plate (a white-walled plate is required for luminescence) with cells and compound dilutions as described previously. Incubate for the desired treatment period (e.g., 6, 12, or 24 hours, as apoptosis can be time-dependent).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [16]This single addition lyses the cells and initiates the luminescent reaction.
-
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours to allow the signal to stabilize. [16]5. Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background signal (from wells with medium and reagent but no cells). Express caspase activity as fold-change relative to the vehicle control. A positive control, such as staurosporine, should be included to validate the assay's performance.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Calculating the IC50
The IC50 value is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability in the MTT assay). This is calculated by plotting the percentage of viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Example Data Summary
The results from the tiered screening can be summarized in a table for easy comparison.
| Assay | Endpoint Measured | SH-SY5Y (IC50, µM) | HepG2 (IC50, µM) |
| MTT | Metabolic Activity (Viability) | 15.2 ± 1.8 | 25.7 ± 2.5 |
| LDH | Membrane Integrity (Necrosis) | > 100 | > 100 |
| Caspase-3/7 | Apoptosis Activation (RLU) | 18.5 ± 2.1 | 30.1 ± 3.3 |
| (Note: Data are hypothetical examples for illustrative purposes) |
Interpreting the Results
-
Scenario 1: MTT IC50 ≈ Caspase-3/7 IC50, and LDH IC50 is very high. This pattern, as shown in the example table, strongly suggests that BCP induces cell death primarily through apoptosis . The loss of metabolic activity is coupled with the activation of executioner caspases, without significant damage to the cell membrane.
-
Scenario 2: MTT IC50 ≈ LDH IC50, and Caspase-3/7 activity is low. This would indicate that the primary mode of cell death is necrosis . The compound causes a loss of viability that correlates with the loss of membrane integrity.
-
Scenario 3: Discrepancy between cell lines. A significantly lower IC50 in SH-SY5Y cells compared to HepG2 cells (as in the example) would suggest a degree of selective neurotoxicity , a critical finding for a psychoactive compound. Conversely, higher toxicity in HepG2 cells could point to potential hepatotoxicity, possibly mediated by metabolic activation.
Conclusion
This guide provides a robust, logical, and technically sound framework for the initial in vitro toxicity screening of 1-(1-Butylcyclohexyl)piperidine. By employing a tiered assay system that interrogates cell viability, membrane integrity, and apoptosis, researchers can generate a comprehensive preliminary toxicity profile. This data is invaluable for identifying potential hazards, elucidating mechanisms of toxicity, and guiding the future development and regulatory assessment of this and other novel psychoactive substances. Adherence to these self-validating protocols and careful interpretation of the multi-parametric data will ensure the generation of high-quality, reliable, and impactful scientific findings.
References
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
- Olson, K. R. (Ed.). (n.d.). PHENCYCLIDINE (PCP) AND KETAMINE. In Poisoning & Drug Overdose, 7e. AccessMedicine.
- Radio, N. M., et al. (2015). Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening. PMC.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
- Bio-Techne. (2021, July 23). MTT Cell Proliferation Assay Kit (Colorimetric) NBP2-54883 Manual.
- ATCC. MTT Cell Proliferation Assay.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Promega Corporation. Caspase-Glo® 3/7 Assay.
- Wills, B. K. (2024, January 30). PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Medscape.
- Gauthier, M., et al. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI.
- HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
- University of Bergen. Protocol IncuCyte® Apoptosis Assay.
- Sogos, V., et al. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC.
- STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- AAT Bioquest. (2026, February 17). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
- Sogos, V., et al. (2021). Human neuronal cell lines as an in vitro toxicological tool for the evaluation of novel psychoactive substances. UniCA IRIS - Università di Cagliari.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Centers for Disease Control and Prevention. Lactate Dehydrogenase (LDH).
- OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
- Wyllie, D. J. A., et al. (2013). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC.
- Griggs, A. M., et al. (2020). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. PMC.
- DynaMed. (2023, March 31). Phencyclidine (PCP) Intoxication.
- Akil, H., et al. (2011). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. PMC.
- Lenzi, M., et al. (2025, December 2). In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. PMC.
- 2BScientific. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research.
- Leite, S. B., et al. (2012). In Vitro Toxicity Testing in the Twenty-First Century. PMC - NIH.
- Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
- Sogos, V., et al. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
- Frontiers. (2024, August 22). Stem cell-based approaches for developmental neurotoxicity testing.
- ATCC. Comprehensive Gene Expression Analysis and Neurotoxicity.
- U.S. Food and Drug Administration. (2020, April 20). Regulatory Toxicology and Pharmacology.
- Charles River Laboratories. In Vitro Toxicology Testing.
- ResearchGate. In vitro cytotoxicity profile for 6. SH-SY5Y (•) and HepG2 ( ) cells....
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Fernandes, J., et al. (2018). Metabolomic Responses to Manganese Dose in SH-SY5Y Human Neuroblastoma Cells. Toxicological Sciences.
Sources
- 1. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. histologix.com [histologix.com]
- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 5. fda.gov [fda.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. dynamed.com [dynamed.com]
- 9. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human neuronal cell lines as an in vitro toxicological tool for the evaluation of novel psychoactive substances [iris.unica.it]
- 11. criver.com [criver.com]
- 12. kosheeka.com [kosheeka.com]
- 13. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
Discovery of Novel Trypanothione Reductase Inhibitors Based on a Piperidine Scaffold
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Parasitic diseases caused by trypanosomatids, including Leishmaniasis, Chagas disease, and Human African Trypanosomiasis, represent a significant global health burden. The limited efficacy, high toxicity, and growing resistance associated with current therapies necessitate the urgent discovery of novel drug targets and chemical entities. Trypanothione reductase (TR), an enzyme central to the parasite-specific redox metabolism, is a clinically validated and highly attractive target for selective drug design.[1][2] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery of novel TR inhibitors centered on the piperidine scaffold, a privileged structure in medicinal chemistry. We will explore the rationale for target selection, detail the experimental workflows from initial screening to lead optimization, and present the underlying causality for key scientific decisions, thereby providing a robust framework for researchers in the field.
Chapter 1: Trypanothione Reductase – The Achilles' Heel of Parasite Redox Defense
The Uniqueness of the Trypanothione System
Trypanosomatid parasites exist in hostile environments, particularly within their mammalian hosts, where they are subjected to intense oxidative stress from host immune cells like macrophages.[1] To survive, they have evolved a unique antioxidant defense system based on the dithiol trypanothione [T(SH)₂].[1][3] This system is functionally analogous to the glutathione/glutathione reductase (GR) system found in humans but is structurally distinct.[2] Trypanothione is a conjugate of two glutathione molecules linked by a spermidine moiety.[1] The key enzyme responsible for maintaining the reduced state of this critical molecule is Trypanothione Reductase (TR), an NADPH-dependent flavoenzyme.[3]
The absence of the trypanothione redox system in mammals makes TR an ideal target for developing selective inhibitors that would have minimal off-target effects on the human host.[4] The significant structural differences between the active sites of TR and human GR, particularly in the substrate-binding cavity, provide a solid foundation for the rational design of parasite-specific drugs.[1][2]
Caption: The Trypanothione-dependent antioxidant pathway in trypanosomatids.
Target Validation
The essentiality of TR for parasite survival has been validated through genetic and chemical means. Its inhibition leads to an accumulation of oxidized trypanothione, rendering the parasite vulnerable to oxidative damage and ultimately leading to cell death. This makes TR a high-value target for drug discovery campaigns aimed at developing new treatments for trypanosomiases and leishmaniasis.[1][2]
Chapter 2: The Piperidine Scaffold – A Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous scaffold found in numerous biologically active compounds and natural products.[5][6] Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to serve as a versatile synthetic handle for introducing diverse substituents.[6] In the context of anti-parasitic drug discovery, piperidine derivatives have demonstrated a wide range of activities, including potent antileishmanial and antitrypanosomal effects.[5][6] High-throughput screening campaigns have successfully identified aryl/alkyl piperidines as a distinct chemical class of TR inhibitors, validating the scaffold's potential for engaging this specific target.[7]
Chapter 3: Discovery and Screening Strategies
The identification of novel piperidine-based TR inhibitors requires a multi-faceted approach, combining high-throughput screening of compound libraries with rational, structure-based design.
High-Throughput Screening (HTS)
The initial discovery phase often involves HTS to screen large, diverse compound libraries for TR inhibitory activity. This led to the identification of several chemical classes, including aryl/alkyl piperidines.[7]
Protocol 1: Enzymatic Assay for High-Throughput Screening of TR Inhibitors
This protocol is designed to measure the inhibition of recombinant TR activity by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS₂).
-
Principle: TR catalyzes the reduction of TS₂ by NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant Trypanosoma cruzi or Leishmania infantum TR
-
NADPH
-
Trypanothione disulfide (TS₂)
-
Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5
-
Test compounds dissolved in DMSO
-
96- or 384-well UV-transparent microplates
-
-
Procedure:
-
Compound Plating: Add 1 µL of test compound solution (typically at 10 mM in DMSO) to the wells of the microplate. For controls, add 1 µL of DMSO.
-
Enzyme Addition: Add 50 µL of a solution containing recombinant TR (final concentration ~5 mU/mL) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of a substrate solution containing NADPH (final concentration 100 µM) and TS₂ (final concentration 50 µM) in assay buffer to each well to start the reaction.
-
Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100. Hits are typically defined as compounds causing >50% inhibition at a given concentration (e.g., 10 µM).
-
-
Causality and Self-Validation: Using a recombinant, purified enzyme ensures that the observed activity is due to direct inhibition of the target, eliminating confounding factors from other cellular components. Running positive (known inhibitor like chlorhexidine) and negative (DMSO) controls in every plate validates the assay's performance and allows for robust hit identification.[8][9]
Virtual Screening and In Silico Approaches
Computational methods, such as virtual screening and molecular docking, serve as powerful complementary tools.[8] These techniques allow for the rapid in silico evaluation of vast virtual libraries against the crystal structure of TR, prioritizing compounds for biological testing.[4][10] A virtual high-throughput screening was successfully used to identify a piperidine derivative that acts as a mixed inhibitor of T. cruzi TR.[8]
Caption: A generalized workflow for the discovery of TR inhibitors.
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
Once initial hits containing a piperidine scaffold are identified, the next critical phase is to establish a structure-activity relationship (SAR). This involves the synthesis of analogues to explore how modifications to different parts of the molecule impact its potency and selectivity.
For example, a high-throughput screen identified compound 1 , a thiourea-containing aryl/alkyl piperidine, as a promising TR inhibitor with an IC₅₀ of 1 µM.[7] Subsequent SAR studies would involve systematically modifying the aryl group, the alkyl linker, and the thiourea moiety to improve potency and drug-like properties.[7] Another study on biaryl piperidine derivatives found that the addition of specific fluorine and methoxy groups to the phenyl rings significantly influenced antileishmanial activity.[11][12]
Quantitative Data on Piperidine-Based Inhibitors
The following table summarizes the activity of representative piperidine-based compounds against various Leishmania species.
| Compound ID | Scaffold Type | Target Parasite | Activity (Form) | IC₅₀ (µM) | Reference |
| 8a | Spiro-piperidine | L. major | Amastigote | 0.89 | [5][6] |
| 9a | Spiro-piperidine | L. major | Amastigote | 0.50 | [5][6] |
| Compound 1 | Aryl/alkyl piperidine | T. cruzi TR | Enzyme | 1.0 | [7] |
| Compound 2 | Aryl/alkyl piperidine | T. brucei | Parasite | 0.9 | [7] |
| Miltefosine | Reference Drug | L. major | Amastigote | 8.08 | [5][6] |
These data clearly show that certain piperidine derivatives exhibit sub-micromolar potency, significantly outperforming reference drugs like miltefosine in vitro.[5][6]
Chapter 5: In Vitro and In Vivo Evaluation
Potent inhibitors of the isolated TR enzyme must be evaluated for their ability to kill the parasite in cellular assays and for their safety profile.
Antiparasitic Activity
The efficacy of the compounds is tested against both the extracellular (promastigote) and intracellular (amastigote) forms of the parasite. The intracellular amastigote is the clinically relevant form in the mammalian host, making activity against this stage a critical determinant of a compound's potential.[5][6]
Protocol 2: In Vitro Antileishmanial Amastigote Assay
-
Principle: This assay measures the ability of a compound to kill intracellular Leishmania amastigotes residing within host macrophages.
-
Materials:
-
J774 or VERO macrophage cell line
-
Leishmania donovani or L. major promastigotes
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and reference drug (e.g., Miltefosine)
-
Giemsa stain
-
96-well plates
-
-
Procedure:
-
Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds. Incubate for another 48-72 hours.
-
Fixation and Staining: Wash the cells, fix with methanol, and stain with Giemsa.
-
Microscopy and Counting: Using a light microscope, count the number of amastigotes per 100 macrophages for each compound concentration.
-
Data Analysis: Calculate the percentage of inhibition relative to the untreated control and determine the IC₅₀ value (the concentration that reduces the number of amastigotes by 50%).
-
Cytotoxicity and Selectivity Index
To ensure that the antiparasitic activity is not due to general toxicity, compounds must be tested against a mammalian cell line (e.g., VERO or J774).[5] The ratio of the cytotoxic concentration (CC₅₀) to the antiparasitic concentration (IC₅₀) gives the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the parasite over host cells.
Conclusion and Future Directions
The discovery of TR inhibitors based on a piperidine scaffold represents a promising avenue for the development of new therapies against trypanosomatid-borne diseases. The journey from an initial screening hit to a preclinical candidate is a complex, iterative process that relies on the tight integration of enzymatic assays, cellular screening, computational modeling, and synthetic medicinal chemistry. The favorable results for spiro-piperidine and aryl/alkyl piperidine derivatives underscore the potential of this scaffold.[5][6][7] Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles, with the ultimate goal of delivering a new generation of safe, effective, and accessible antiparasitic drugs.
References
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]
-
Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. PMC. [Link]
-
Design, Synthesis of Biaryl Piperidine Derivatives and Their Evaluation as Potential Antileishmanial Agents against Leishmania donovani Strain Ag83. PubMed. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. [Link]
-
Piperidine-based small molecules as dual-stage antileishmanial agents targeting parasite folate pathway. PubMed. [Link]
-
Design, Synthesis of Biaryl Piperidine Derivatives and Their Evaluation as Potential Antileishmanial Agents against Leishmania donovani Strain Ag83 | Request PDF. ResearchGate. [Link]
-
Inhibitors of Trypanosoma cruzi trypanothione reductase revealed by virtual screening and parallel synthesis. PubMed. [Link]
-
Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis. Frontiers. [Link]
-
Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach. PLOS. [Link]
-
Rational drug design using trypanothione reductase as a target for anti-trypanosomal and anti-leishmanial drug leads. PubMed. [Link]
-
Trypanothione reductase: a target protein for a combined in vitro and in silico screening approach. PubMed. [Link]
-
Trypanothione reductase inhibition/trypanocidal activity relationships in a 1,4-bis(3-aminopropyl)piperazine series. PubMed. [Link]
-
Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. DNDi. [Link]
-
Piperidine chemical class (compounds 1 and 2). ResearchGate. [Link]
-
(PDF) Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. ResearchGate. [Link]
-
Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. MDPI. [Link]
-
Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors. ACS Publications. [Link]
-
Leishmania mexicana Trypanothione Reductase Inhibitors: Computational and Biological Studies. Semantic Scholar. [Link]
-
Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. PMC. [Link]
Sources
- 1. Frontiers | Expanding the molecular landscape of fragments binding to trypanothione reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
- 2. Rational drug design using trypanothione reductase as a target for anti-trypanosomal and anti-leishmanial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Trypanosoma cruzi trypanothione reductase revealed by virtual screening and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis of Biaryl Piperidine Derivatives and Their Evaluation as Potential Antileishmanial Agents against Leishmania donovani Strain Ag83 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physicochemical properties of 1-(1-Butylcyclohexyl)piperidine hydrochloride
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(1-Butylcyclohexyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive methodological framework for the determination of the core physicochemical properties of 1-(1-butylcyclohexyl)piperidine hydrochloride. As a novel derivative of the piperidine scaffold, which is a cornerstone in modern pharmacology, a thorough understanding of its properties is paramount for any research or development endeavor.[1][2] This document is structured not as a repository of existing data, but as a proactive, field-proven guide for scientists to systematically elucidate the compound's chemical identity, solid-state characteristics, solubility, purity, and stability profile. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards, thereby empowering researchers to generate high-integrity data for regulatory submissions, formulation development, and further scientific investigation.
Introduction and Molecular Profile
The piperidine heterocycle is a ubiquitous structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[2] 1-(1-Butylcyclohexyl)piperidine hydrochloride represents a specific analogue whose properties require meticulous characterization to unlock its therapeutic potential. This guide outlines the essential analytical workflows to build a complete physicochemical profile from the ground up.
Chemical Structure
IUPAC Name: 1-(1-butylcyclohexyl)piperidine hydrochloride Molecular Formula: C₁₅H₃₀ClN Molecular Weight: 259.86 g/mol
(Note: Image is a representation of the chemical structure.)
Predicted Physicochemical Properties
Prior to empirical testing, a predictive assessment based on the molecule's structural components provides a baseline for experimental design. The properties of related compounds, such as 1-butylpiperidine and other N-substituted piperidines, inform these estimations.[3][4]
| Property | Predicted Value / Characteristic | Rationale & Implication |
| Physical Form | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines. |
| pKa | 9.0 - 11.0 | The piperidine nitrogen is a strong base; protonation results in a pKa typical for secondary amines, influencing solubility and absorption at physiological pH.[2] |
| LogP (Octanol/Water) | 3.5 - 4.5 (for the free base) | The butyl and cyclohexyl groups confer significant lipophilicity. The hydrochloride salt form will be significantly more water-soluble. |
| Aqueous Solubility | Low to moderate | As a hydrochloride salt, solubility in acidic to neutral aqueous media is expected to be higher than that of the free base. |
| Chromophore | None in the UV-Vis range (200-800 nm) | The molecule lacks conjugated double bonds or aromatic rings, necessitating derivatization for UV-based HPLC analysis.[1] |
Structural Elucidation and Identity Confirmation
The foundational step in any analysis is the unequivocal confirmation of the molecule's structure. This is not merely a quality control check but a prerequisite for the validity of all subsequent data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the definitive technique for structural confirmation in organic chemistry. It provides detailed information about the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H proton, whereas it will be exchanged in D₂O.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Include 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Interpretation:
-
¹H NMR: Expect distinct signals corresponding to the butyl chain (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups), the cyclohexyl ring (complex, overlapping multiplets), and the piperidine ring (broad multiplets). The N-H proton of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift in DMSO-d₆.
-
¹³C NMR: Expect a unique signal for each of the 15 carbon atoms in the molecule, with chemical shifts consistent with aliphatic carbons.
-
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight and offers structural clues through fragmentation patterns. This confirms the elemental composition and helps identify potential impurities.
Experimental Protocol: LC-MS Analysis
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred over Gas Chromatography (GC-MS) for hydrochloride salts to avoid potential thermal degradation in the GC inlet.[5][6]
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution from high aqueous to high organic mobile phase.
-
MS Detection: Acquire data in positive ion mode. The primary ion observed should correspond to the molecular ion of the free base [M+H]⁺ at m/z 224.24. High-resolution MS (e.g., on a TOF or Orbitrap instrument) should be used to confirm the elemental formula to within 5 ppm.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, confirming the salt form, and serving as a fingerprint for batch-to-batch consistency.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Key expected vibrational bands include:
-
~2700-2400 cm⁻¹ (broad): N-H⁺ stretching vibration, characteristic of the amine hydrochloride salt.
-
2950-2850 cm⁻¹: C-H stretching from the aliphatic butyl, cyclohexyl, and piperidine groups.
-
~1450 cm⁻¹: C-H bending vibrations.
-
Core Physicochemical Property Determination
These properties are critical for predicting the compound's behavior in biological systems and for guiding formulation development.
Solubility Assessment
Causality: Solubility dictates bioavailability and is a key parameter for developing both oral and parenteral dosage forms. Assessing solubility across a range of pH values is mandated by regulatory guidelines.
Caption: Equilibrium solubility determination workflow.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to vials containing various media (e.g., 0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, methanol).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.
-
Quantification: Accurately dilute the filtered sample into the mobile phase of a pre-validated analytical method (see Section 4.1). Quantify the concentration against a standard calibration curve. The result is the equilibrium solubility in that specific medium.
Thermal Analysis (DSC & TGA)
Causality: Thermal analysis is essential for identifying the melting point, thermal stability (decomposition temperature), and the presence of water or solvent molecules within the crystal lattice (hydrates/solvates).[7][8] These characteristics are critical for manufacturing, storage, and stability. Simultaneous TGA-DSC provides comprehensive data from a single run.[9]
Caption: Decision logic for interpreting TGA-DSC data.
Experimental Protocol: Simultaneous TGA-DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in a simultaneous TGA-DSC analyzer.
-
Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C) under an inert nitrogen atmosphere.
-
Data Interpretation:
-
TGA Curve: A step-down in the weight loss curve indicates a mass loss event. If this occurs at temperatures below ~120°C, it likely corresponds to the loss of adsorbed water or a solvent of crystallization.[9] Significant weight loss at higher temperatures indicates thermal decomposition.
-
DSC Curve: A sharp endothermic peak (downward peak) that is not associated with a weight loss in the TGA is the melting point of the compound.[10] An endotherm that does correspond to a TGA weight loss represents an event like dehydration. An exothermic peak (upward peak) often signifies decomposition.[9]
-
Purity and Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of quality control, ensuring that the measured analyte is the intact drug substance, free from impurities and degradation products.
Stability-Indicating HPLC Method Development
Causality: As this compound lacks a native chromophore, a pre-column derivatization step is required to render it detectable by UV-Vis spectrophotometry, a common and robust HPLC detection method.[1] The goal is to develop a method that can separate the derivatized drug from all potential process impurities and degradation products.
Experimental Protocol: Derivatization and RP-HPLC-UV
-
Derivatization Agent Selection: Choose a reagent that reacts quantitatively with the secondary amine of the piperidine ring to attach a strong chromophore. 4-toluenesulfonyl chloride (tosyl chloride) is a suitable candidate.[1]
-
Derivatization Procedure (Optimization Required): a. To an aliquot of the sample in a vial, add a basic buffer (e.g., sodium bicarbonate) to neutralize the HCl salt and facilitate the reaction. b. Add an excess of tosyl chloride solution (prepared in acetonitrile). c. Vortex and heat the mixture (e.g., 60°C for 30 minutes) to drive the reaction to completion. d. Cool and dilute the final solution with the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. Start with a high percentage of A and ramp to a high percentage of B to elute the lipophilic derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of the tosyl derivative (e.g., ~230 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Forced Degradation (Stress Testing)
Causality: Forced degradation studies are intentionally designed to degrade the drug substance.[11] They are essential for identifying likely degradation pathways, elucidating the structure of degradation products, and proving the specificity of the analytical method.[11]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Stress Conditions For each condition, aim for 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with NaOH before derivatization and analysis.[11]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C. Sample at time points and neutralize with HCl.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a stability oven.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main peak and from each other.
Conclusion
The systematic application of the analytical methodologies detailed in this guide will generate a robust and comprehensive physicochemical profile for 1-(1-butylcyclohexyl)piperidine hydrochloride. This foundational dataset is indispensable for any scientifically rigorous drug development program. By understanding the causality behind each technique and adhering to validated protocols, researchers can ensure data integrity, mitigate development risks, and accelerate the journey from discovery to clinical application.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. Accessed February 20, 2026. [Link]
-
SIELC Technologies. Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. Accessed February 20, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-Butylpiperidine. Accessed February 20, 2026. [Link]
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]
-
Merck Index. Monograph for Piperidine. Accessed February 20, 2026. (URL provided is for a search of the online Merck Index, direct linking to a specific monograph is not always possible). [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. Molecules. Accessed February 20, 2026. [Link]
-
Longdom Publishing. Thermo-Analytical Methods of Analysis and their Applications. Journal of Analytical & Bioanalytical Techniques. Accessed February 20, 2026. [Link]
-
MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals. Accessed February 20, 2026. [Link]
-
PubMed. Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. Accessed February 20, 2026. [Link]
-
Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. Accessed February 20, 2026. [Link]
-
Wallach, J., et al. (2013). Figure 2 from Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar. [Link]
-
ResearchGate. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Accessed February 20, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-Cyclohexylpiperidine. Accessed February 20, 2026. [Link]
-
Wikipedia. Piperidine. Accessed February 20, 2026. [Link]
-
Semantic Scholar. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Accessed February 20, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-(1-Benzylcyclohexyl)piperidine. Accessed February 20, 2026. [Link]
-
NIST. NIST Chemistry WebBook - Piperidine, 1-cyclohexyl-. Accessed February 20, 2026. [Link]
-
ResearchGate. Effect of bCP concentration on microdroplet stability. Accessed February 20, 2026. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. Accessed February 20, 2026. [Link]
-
SciSpace. A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. Accessed February 20, 2026. [Link]
-
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Accessed February 20, 2026. [Link]
-
Walsh Medical Media. The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Accessed February 20, 2026. [Link]
-
ChemSynthesis. 1-cyclohexylpiperidine synthesis, physical properties. Accessed February 20, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-(1-Phenylcyclohexyl)piperidine;dihydrochloride. Accessed February 20, 2026. [Link]
-
ResearchGate. 1 H-NMR Analysis spectral interpretation data | Download Table. Accessed February 20, 2026. [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines. Accessed February 20, 2026. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Accessed February 20, 2026. [Link]
-
LookChem. 1-Butylpiperidine Chemical Properties. Accessed February 20, 2026. [Link]
-
NIST. NIST Chemistry WebBook - Piperidine, 1-cyclohexyl-. Accessed February 20, 2026. [Link]
-
MDPI. Polymers Enhance Chlortetracycline Hydrochloride Solubility. Pharmaceutics. Accessed February 20, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 1-Butylpiperidine | C9H19N | CID 78654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products | MDPI [mdpi.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Arylcyclohexylamines in Biological Matrices by HPLC-MS/MS
Abstract & Introduction
Arylcyclohexylamines, a class of psychoactive substances that includes ketamine, phencyclidine (PCP), and a growing number of novel psychoactive substances (NPS), present a significant challenge for clinical and forensic toxicology.[1][2][3] Their potent dissociative effects and increasing recreational use necessitate sensitive and specific analytical methods for their detection and quantification in biological specimens.[2][4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and selectivity.[5][6]
This application note provides a comprehensive, field-proven protocol for the simultaneous quantification of multiple arylcyclohexylamine compounds in complex biological matrices such as plasma and urine. We will delve into the causality behind critical experimental choices, from sample preparation strategies designed to mitigate matrix effects to the optimization of chromatographic and mass spectrometric parameters. The protocol is designed to be a self-validating system, grounded in authoritative bioanalytical method validation guidelines.[7][8][9]
Principle of the Method
This method employs a robust sample preparation step, typically Solid-Phase Extraction (SPE), to isolate the target analytes from endogenous matrix components.[10][11] The purified extract is then injected into a reverse-phase HPLC system, which separates the compounds based on their physicochemical properties.[12][13] The separated analytes are then ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, ensuring accurate identification and quantification.[12][14]
Materials and Reagents
3.1 Equipment
-
HPLC System (e.g., Agilent 1200 Series, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500, Thermo TSQ series)
-
Solid-Phase Extraction (SPE) Manifold (e.g., Phenomenex)
-
Nitrogen Evaporator
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
Calibrated Pipettes
3.2 Reagents and Standards
-
Reference standards for target arylcyclohexylamines (e.g., Ketamine, PCP, 2-FDCK, DCK)
-
Stable Isotope Labeled Internal Standards (SIL-IS), e.g., Ketamine-d4, PCP-d5
-
LC-MS Grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Ammonium Hydroxide
-
SPE Cartridges (e.g., Phenomenex Strata-X-C, a strong cation-exchange polymeric sorbent)[15]
-
Drug-free human plasma/urine for calibrators and quality controls
Experimental Workflow Overview
The entire analytical process, from sample receipt to data reporting, follows a structured, multi-step workflow designed to ensure accuracy and reproducibility.
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Biological matrices like plasma and urine contain high concentrations of endogenous compounds (salts, proteins, phospholipids) that can interfere with analysis.[16] This interference, known as the matrix effect, can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[17][18][19] SPE is a highly effective technique for removing these interferences, resulting in a cleaner extract and improved method robustness.[11][15][20] A mixed-mode cation-exchange sorbent is chosen because arylcyclohexylamines are basic compounds, allowing for strong retention and a rigorous washing procedure.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Step-by-Step Protocol:
-
Pre-treatment: To 0.5 mL of urine or plasma, add the internal standard solution. Vortex for 10 seconds. For urine samples, hydrolysis may be necessary if glucuronidated metabolites are targeted.[21]
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge and allow it to pass through slowly.
-
Wash:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove neutral and acidic interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elute: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the cation-exchange sorbent.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).[6]
HPLC Conditions
Rationale: Reverse-phase chromatography on a C18 column provides excellent retention and separation for the moderately polar arylcyclohexylamine compounds.[12] The use of formic acid as a mobile phase modifier ensures the analytes are protonated ([M+H]+), which is ideal for positive mode ESI-MS analysis and results in sharp, symmetrical peak shapes. A gradient elution is employed to effectively separate analytes with differing polarities and to elute strongly retained matrix components after the target analytes have passed, cleaning the column for the next injection.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B (0-1 min), 10-95% B (1-8 min), 95% B (8-9 min), 95-10% B (9-9.1 min), 10% B (9.1-12 min) |
MS/MS Conditions
Rationale: Electrospray ionization in positive ion mode (ESI+) is highly efficient for the basic amine functional group present in all arylcyclohexylamines. Multiple Reaction Monitoring (MRM) is used for its unparalleled selectivity and sensitivity.[14] For each compound, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3).[22][23] This process filters out chemical noise, allowing for quantification at very low levels.[10][24] Collision energies are optimized for each compound to produce the most abundant and stable product ion.
Caption: Logical flow of analyte detection in MRM mode.
Table 2: Example MS/MS Parameters (MRM Transitions)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Ketamine | 238.1 | 125.1 | 50 | 35 |
| Norketamine | 224.1 | 111.1 | 50 | 38 |
| PCP | 244.2 | 91.1 | 50 | 40 |
| 2-FDCK | 222.1 | 125.0 | 50 | 32 |
| Ketamine-d4 (IS) | 242.1 | 129.1 | 50 | 35 |
| PCP-d5 (IS) | 249.2 | 96.1 | 50 | 40 |
Note: These values are instrument-dependent and require optimization.[25][26]
Method Validation
To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9][27]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate the analyte from other components. | No significant interfering peaks at the analyte retention time in blank matrix.[8] |
| Linearity & Range | The concentration range over which the method is accurate and precise. | Calibration curve with R² ≥ 0.99.[28][29] |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ).[14] |
| Precision | Repeatability of measurements (Intra- & Inter-day). | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[14] |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise >10; meets accuracy/precision criteria.[28] |
| Recovery | Efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | Ion suppression or enhancement from matrix components. | Matrix factor should be consistent across different lots of matrix.[17][18] |
| Stability | Analyte stability under various storage and handling conditions. | Concentration change within ±15% of initial values. |
Conclusion
This application note details a robust and validated HPLC-MS/MS method for the quantitative analysis of arylcyclohexylamines in biological matrices. By combining an efficient solid-phase extraction protocol with the high selectivity of tandem mass spectrometry, this method achieves the low detection limits and high accuracy required for clinical and forensic applications. The explanation of the rationale behind each step provides the user with the foundational knowledge to implement, troubleshoot, and adapt this protocol for their specific research needs.
References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Xie, C., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]
-
Giorgetti, A., et al. (2021, October 2). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Test Anal. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Said, R., et al. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Gagnon-Megvis, D., et al. (2014). Importance of matrix effects in LC–MS/MS.... Bioanalysis. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Wang, J., et al. (2022, September 21). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Spectroscopy Online. (2026, February 14). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. National Library of Medicine. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Pelixo, R., et al. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
-
ResearchGate. (n.d.). The common ESI-MS/MS fragmentation patterns of ketamine analogues in the positive ion mode. [Link]
-
ResearchGate. (2025, October 12). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Liu, C., et al. Mass Fragmentation Characteristics of Ketamine Analogues. Chinese Journal of Analytical Chemistry. [Link]
-
Hua, Z., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]
-
Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. [Link]
-
ResearchGate. (2024, July 24). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]
-
Phenomenex. Sample Preparation. [Link]
-
ResearchGate. (n.d.). MRM transitions, retention times and conditions of each analyte and internal standard. [Link]
-
Hua, Z., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed. [Link]
-
Pelixo, R., et al. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PubMed. [Link]
-
Wójcik, M., et al. (2024, August 6). Micro-solid phase extraction with in-lab-packed columns for cost-efficient drug extraction from urine samples. Springer. [Link]
-
Kavanagh, P., et al. (2016, August 15). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Test Anal. [Link]
-
Al-Salami, H., et al. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]
-
University of California, Davis. Development of an MRM method. [Link]
-
Prasain, J. Quantitative analysis of small molecules in biological samples. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Sciex. (2012, March). Scheduled MRM™ Algorithm Tutorial. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. uab.edu [uab.edu]
- 13. uab.edu [uab.edu]
- 14. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
- 15. phenomenex.com [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
- 20. ovid.com [ovid.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
- 23. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
- 26. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 28. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of 1-(1-Butylcyclohexyl)piperidine (BCP) and its Metabolites
Abstract
This application note details a robust protocol for the separation, identification, and quantitation of 1-(1-Butylcyclohexyl)piperidine (BCP)—a lipophilic analog of phencyclidine (PCP)—and its predicted hydroxylated metabolites in biological matrices. Unlike standard PCP analysis, BCP presents unique challenges regarding thermal instability during gas chromatography (GC) injection. This guide addresses these artifacts through optimized inlet parameters and provides a comprehensive workflow for liquid-liquid extraction (LLE), derivatization, and Mass Spectrometry (MS) detection.
Introduction & Chemical Context
1-(1-Butylcyclohexyl)piperidine (BCP) is a dissociative arylcyclohexylamine derivative where the phenyl ring of PCP is replaced by a butyl chain. As a "New Psychoactive Substance" (NPS), its lipophilicity facilitates rapid blood-brain barrier crossing, while its metabolism likely mirrors the oxidative pathways of PCP, producing polar hydroxylated species that require derivatization for GC analysis.
The Analytical Challenge: Thermal Degradation
A critical, often overlooked issue with BCP analysis is its tendency to undergo thermal elimination in hot GC injectors. Literature indicates that BCP can degrade into 1-butylcyclohex-1-ene and piperidine inside standard split/splitless liners at temperatures >250°C. This protocol mitigates this "ghost peak" formation through careful thermal management.
Experimental Strategy & Logic
Metabolic Landscape (Predicted)
Based on Structure-Activity Relationships (SAR) of PCP and BTCP, BCP metabolism proceeds via Cytochrome P450-mediated hydroxylation. The target analytes for this protocol are:
-
Parent: BCP (Lipophilic, thermally labile).
-
Metabolite M1: 4-Hydroxy-BCP (Hydroxylation on the cyclohexane ring).
-
Metabolite M2: 4'-Hydroxy-BCP (Hydroxylation on the piperidine ring).
-
Metabolite M3:
-Hydroxy-BCP (Oxidation of the butyl chain).
Derivatization Strategy
While the parent BCP can be analyzed directly, the hydroxylated metabolites (M1-M3) are too polar for reliable GC separation. We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Silylation is preferred over acylation (e.g., HFBA) here because it provides better thermal stability for the labile tertiary amine structure of BCP metabolites.
Detailed Protocol
Reagents and Materials[1][2][3][4]
-
Reference Standards: BCP HCl, PCP-d5 (Internal Standard).
-
Solvents: n-Butyl Chloride (Chlorobutane) or Isooctane (HPLC Grade).
-
Reagents: 0.1 M Sodium Hydroxide (NaOH), MSTFA + 1% TMCS.
-
Buffer: 0.1 M Phosphate buffer (pH 6.0) for initial enzyme hydrolysis (if analyzing urine).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: A basic extraction is strictly required to convert the amine salts to their free base forms, allowing partition into the organic phase.
-
Hydrolysis (Urine only): To 1 mL urine, add 1 mL
-glucuronidase enzyme mix. Incubate at 60°C for 1 hour to cleave glucuronide conjugates. -
Alkalinization: Add 1 mL of 0.1 M NaOH to the sample (Target pH > 10).
-
Note: Verify pH. Incomplete basification is the #1 cause of low recovery for piperidine drugs.
-
-
Internal Standard: Spike with 50 ng/mL PCP-d5.
-
Extraction: Add 3 mL n-Butyl Chloride . Cap and vortex vigorously for 5 minutes.
-
Why n-Butyl Chloride? It offers a cleaner extract for amines compared to Ethyl Acetate, reducing matrix interferences.
-
-
Separation: Centrifuge at 3000 RPM for 10 minutes.
-
Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not exceed 40°C to prevent loss of the volatile parent BCP.
-
Derivatization: Reconstitute residue in 50
L Ethyl Acetate and add 50 L MSTFA/1% TMCS . Cap and incubate at 70°C for 20 minutes. -
Cool & Transfer: Cool to room temperature and transfer to autosampler vials with glass inserts.
GC-MS Method Parameters
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms UI (Ultra Inert), 30 m
0.25 mm 0.25 m.-
Logic: The "Ultra Inert" phase is crucial to prevent peak tailing of the basic piperidine nitrogen.
-
Inlet Settings (The Critical Control Point)
-
Mode: Pulsed Splitless.
-
Temperature: 220°C (Standard is 250°C; we lower this to reduce BCP thermal elimination).
-
Pulse Pressure: 25 psi for 0.75 min (Maximizes transfer of high-boiling metabolites).
-
Liner: Deactivated Splitless liner with glass wool (Restek Sky or equivalent).
Oven Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 70 | 1.0 |
| 20 | 280 | 0.0 |
| 5 | 300 | 3.0 |
| Total Run Time: ~15.5 minutes |
MSD Settings (SIM/Scan Mode)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: Synchronous SIM/Scan.
-
Scan Range: m/z 40–500.
-
SIM Groups: See Table 1.
-
Data Analysis & Validation
Target Ions (SIM Mode)
Note: Fragmentation patterns are derived from analogous piperidine structures.
| Analyte | Retention Time (min) | Quant Ion (m/z) | Qualifier Ions (m/z) | Mechanism |
| BCP (Parent) | 8.4 | 180 | 223 (M+), 166 | Loss of Propyl (Piperidine ring cleavage) |
| BCP-Metabolite 1 (TMS) | 10.2 | 268 | 311 (M+), 180 | Hydroxylated Cyclohexyl (TMS) |
| PCP-d5 (ISTD) | 8.1 | 205 | 248, 96 | Deuterated Analog |
Interpretation of Artifacts
If a peak appears at ~4.5 minutes with spectra matching 1-butylcyclohexene (m/z 138), this indicates thermal degradation in the injector.
-
Corrective Action: Lower inlet temperature to 200°C or switch to a Cold On-Column (COC) injector.
Visualization of Workflows
Metabolic Pathway & Derivatization Logic
Figure 1: Predicted metabolic activation of BCP and the requisite derivatization step for GC-MS analysis.
Analytical Workflow
Figure 2: Step-by-step sample preparation protocol ensuring recovery of both parent amine and polar metabolites.
References
-
Iorio, M. A., et al. (1991).[1] Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. Link
-
Wallach, J., et al. (2014).[1] Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. Link
-
Kamenicka, T. (2018). Spectroscopic and Chromatographic Studies of PCP and Analogues. ProQuest Dissertations. Link
-
Hough, L. B., et al. (1981). An improved method for the quantitation of phencyclidine (PCP) in biological samples utilizing nitrogen-detection gas chromatography. Journal of Analytical Toxicology. Link
-
Vignon, J., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro. Journal of Medicinal Chemistry. Link
Sources
Application Notes and Protocols for 1-(1-Butylcyclohexyl)piperidine and its Analogs in Neuroscience Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Forward-Looking Statement
The following document provides a detailed guide on the potential application of 1-(1-Butylcyclohexyl)piperidine (BCP) as a research tool in neuroscience. It is important to note that while direct, peer-reviewed literature on BCP is limited, its structural similarity to well-characterized arylcyclohexylamines, such as Phencyclidine (PCP) and 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), allows for informed extrapolation of its probable mechanism of action and experimental utility.[1][2][3] This guide will, therefore, leverage the extensive research on these analogs to provide a comprehensive framework for utilizing BCP and similar compounds in neuroscience research. All protocols and recommendations are grounded in established methodologies for this class of molecules.
Section 1: Introduction to Arylcyclohexylamines as Neuroscience Tools
Arylcyclohexylamines are a class of psychoactive compounds that have served as invaluable tools in neuropharmacological research.[3][4] Their primary mechanism of action often involves the modulation of key neurotransmitter systems, making them useful for dissecting complex neural circuits and understanding the pathophysiology of various neurological and psychiatric disorders.
1.1. The Significance of the Piperidine Moiety
The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules, valued for its favorable physicochemical and pharmacokinetic properties.[5][6][7] In the context of arylcyclohexylamines, the piperidine group plays a crucial role in the molecule's interaction with its biological targets.[8][9]
1.2. 1-(1-Butylcyclohexyl)piperidine (BCP): A Structural Overview
BCP belongs to the arylcyclohexylamine family, characterized by a cyclohexyl ring attached to a piperidine group. While the "aryl" group in the classical sense is absent in BCP, the butyl group attached to the cyclohexyl ring will significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Based on its structural relatives, BCP is predicted to be a potent modulator of the dopamine transporter (DAT).
Section 2: Postulated Mechanism of Action and Pharmacological Profile
Based on extensive research on its analogs, particularly BTCP, BCP is hypothesized to act as a potent and selective dopamine reuptake inhibitor.[1][2][10][11]
2.1. Primary Target: The Dopamine Transporter (DAT)
The dopamine transporter is a presynaptic protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Inhibition of DAT leads to an increase in extracellular dopamine levels, potentiating dopaminergic signaling.
2.2. Signaling Pathway
The proposed mechanism of action for BCP is the non-competitive inhibition of the dopamine transporter. This leads to an accumulation of dopamine in the synapse, resulting in enhanced stimulation of post-synaptic dopamine receptors.
Caption: Workflow for in vivo microdialysis experiment.
Section 4: Data Interpretation and Expected Results
| Assay | Parameter Measured | Expected Outcome for BCP |
| Radioligand Binding | IC₅₀ for DAT | Low nanomolar range, indicating high affinity. |
| Dopamine Uptake | IC₅₀ for uptake inhibition | Potent inhibition, correlating with binding affinity. |
| Microdialysis | % increase in extracellular DA | Significant, dose-dependent increase in dopamine. |
Section 5: Safety, Handling, and Storage
As a research chemical with potential psychoactive properties, 1-(1-Butylcyclohexyl)piperidine must be handled with appropriate safety precautions. The following guidelines are based on safety data sheets for structurally related piperidine compounds. [12][13][14][15] 5.1. Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A flame-retardant, antistatic lab coat is recommended. 5.2. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood. [12][14]* Avoid inhalation of vapors or aerosols. [12]* Prevent contact with skin and eyes. [12][13]* Ground and bond containers and receiving equipment to prevent static discharge. [14] 5.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [12][13][14]* Keep away from heat, sparks, and open flames. [13][14]* Store in a locked or secure area accessible only to authorized personnel. 5.4. First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water. [12][13]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12][13]* If inhaled: Remove person to fresh air and keep comfortable for breathing. [12][13]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [14]
Section 6: Conclusion
1-(1-Butylcyclohexyl)piperidine, based on the pharmacology of its close analogs, represents a promising research tool for the neuroscience community. Its predicted high affinity and selectivity for the dopamine transporter make it a valuable probe for investigating the role of dopamine in health and disease. The protocols outlined in this guide provide a solid foundation for researchers to begin characterizing and utilizing this compound in their studies. As with any novel research chemical, it is imperative to conduct thorough in-house validation and adhere to strict safety protocols.
References
-
Maurice, T., et al. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. European Journal of Pharmaceutical Sciences, 9(4), 345-354. [Link]
-
ResearchGate. Chemical structure of β-caryophyllene (BCP). [Link]
-
Vignon, J., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019-4025. [Link]
-
Carroll, F. I., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(24), 3881-3889. [Link]
-
DeRuiter, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 726-738. [Link]
-
Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-250. [Link]
-
Li, C., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Chemical Science, 13(41), 12247-12254. [Link]
-
Vignon, J., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine Hydrochloride (BTCP) Yields Two Active Primary Metabolites in Vitro. Tripod.com. [Link]
-
National Institutes of Health. Research Area II: Molecular and Chemical Probes for Neuroscience. [Link]
-
Carroll, F. I., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193. [Link]
-
CentAUR. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. [Link]
-
U.S. Environmental Protection Agency. Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. [Link]
-
Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of Pharmacology and Experimental Therapeutics, 127, 241-250. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio -. [Link]
-
DeRuiter, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 726-738. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. Piperidine. [Link]
-
Fundação de Amparo à Pesquisa do Estado de São Paulo. (2025). Researchers develop chemical compound with potential against Alzheimer's disease. [Link]
-
American Chemical Society. (2020). Classics in Chemical Neuroscience: Baclofen. [Link]
-
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
-
de Costa, B. R., et al. (1992). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-. Journal of Medicinal Chemistry, 35(23), 4334-4343. [Link]
-
MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
Sources
- 1. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for In Vivo Administration of 1-(1-Butylcyclohexyl)piperidine in Rodent Models
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the in vivo administration of the novel research compound 1-(1-Butylcyclohexyl)piperidine in rodent models. As a derivative of piperidine, this compound is presumed to possess significant bioactivity, necessitating carefully designed protocols for its preclinical evaluation.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established best practices for animal research. We will cover critical aspects from vehicle selection and dose preparation to various routes of administration and subsequent pharmacokinetic and pharmacodynamic assessments. The protocols herein are designed to ensure experimental reproducibility, animal welfare, and data integrity.
Introduction and Scientific Background
1-(1-Butylcyclohexyl)piperidine is a heterocyclic amine belonging to a class of compounds with a broad spectrum of pharmacological activities.[1] Its structural similarity to molecules like Phencyclidine (PCP) and the dopamine transporter (DAT) inhibitor BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) suggests a potential for central nervous system (CNS) activity, likely involving modulation of neurotransmitter systems.[3][4][5] The study of such compounds in vivo is essential to characterize their therapeutic potential and safety profile.
The primary objectives of administering this compound in rodent models are:
-
Pharmacokinetic (PK) Analysis: To understand how the animal's body processes the compound—examining its absorption, distribution, metabolism, and excretion (ADME).[6]
-
Pharmacodynamic (PD) Assessment: To determine the biochemical and physiological effects of the compound on the animal, including its mechanism of action and dose-response relationship.[7]
-
Safety and Toxicology: To identify potential adverse effects and establish a therapeutic window.
This guide provides the foundational protocols to initiate these critical in vivo investigations, emphasizing the rationale behind key experimental decisions.
Pre-formulation and Vehicle Selection
The low aqueous solubility of many novel organic compounds is a primary challenge in preclinical development. The selection of an appropriate delivery vehicle is paramount and can significantly impact the compound's bioavailability and, consequently, the experimental outcome.[8] An ideal vehicle should be non-toxic and biologically inert, though this is rarely the case.[9][10] Therefore, the vehicle's own potential biological effects must be considered and controlled for in the experimental design.[11]
2.1. Rationale for Vehicle Choice
Given the presumed lipophilic nature of 1-(1-Butylcyclohexyl)piperidine, a systematic approach to vehicle selection is necessary. The choice depends on the route of administration, the required dose, and the study's duration (acute vs. chronic).
Table 1: Comparison of Common Vehicles for Lipophilic Compounds
| Vehicle System | Composition | Pros | Cons | Best For |
| Saline with Co-solvent | 0.9% NaCl with DMSO, Ethanol, or PEG 400 | Simple to prepare; suitable for IV. | Potential for precipitation upon injection; co-solvents can have their own biological effects.[9][11] | Low-dose acute studies. |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | Generally well-tolerated; suitable for PO and SC routes. | Non-uniform dosing if not properly suspended; not suitable for IV. | Oral and subcutaneous routes. |
| Oil-based Vehicles | Sesame oil, Corn oil | Can increase bioavailability of highly lipophilic compounds. | Slow and variable absorption; potential for sterile abscesses with IM/SC routes. | Depot injections (SC, IM). |
| Cyclodextrins | e.g., Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Increases aqueous solubility; generally safe. | Can have nephrotoxic effects at high doses; may alter compound PK.[12] | IV, IP, and PO routes. |
| Emulsions/Micellar | Cremophor EL, Solutol HS-15 | Can solubilize highly insoluble compounds. | Cremophor EL can cause hypersensitivity reactions; both can have intrinsic biological activity.[8][9] | IV administration in acute studies. |
Recommendation: For initial studies, begin with a co-solvent system such as 5-10% DMSO in saline for intraperitoneal (IP) or subcutaneous (SC) routes. For oral (PO) administration, a suspension in 0.5% CMC is a standard starting point. It is imperative to run a vehicle-only control group in all experiments to account for any effects of the vehicle itself.[11]
Safety and Handling Precautions
Piperidine and its derivatives can be hazardous.[13] Although a specific Safety Data Sheet (SDS) for 1-(1-Butylcyclohexyl)piperidine may not be available, handling should proceed with caution based on related compounds.[14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Ventilation: Handle the pure compound and concentrated solutions in a chemical fume hood.[15]
-
Waste Disposal: Dispose of all contaminated materials and unused solutions according to your institution's hazardous waste guidelines.
Experimental Protocols
All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[16]
4.1. Protocol 1: Dosing Solution Preparation (Example: 10 mg/mL in 10% DMSO/Saline)
This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted as needed.
Materials:
-
1-(1-Butylcyclohexyl)piperidine powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh Compound: In a fume hood, accurately weigh the required amount of 1-(1-Butylcyclohexyl)piperidine. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Initial Solubilization: Add the compound to a 15 mL conical tube. Add 1 mL of DMSO to the tube.
-
Dissolution: Vortex the tube vigorously until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution, but check for compound stability at this temperature first.
-
Vehicle Addition: In a separate 50 mL tube, prepare 9 mL of sterile 0.9% saline.
-
Final Formulation: While vortexing the saline, slowly add the 1 mL of dissolved compound-DMSO mixture drop-by-drop. This slow addition helps prevent precipitation.
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution is cloudy, it may not be suitable for injection, especially via the IV route. The formulation may need to be optimized (e.g., by adding a surfactant or using a different vehicle system).
-
Storage: Store the solution as per compound stability data, often at 4°C for short-term use. Warm to room temperature before administration.[17]
4.2. Protocol 2: In Vivo Administration Routes
The choice of administration route significantly affects the rate and extent of drug absorption.[18] The following table outlines key parameters for common routes in mice and rats.
Table 2: Rodent Administration Route Guidelines
| Route | Species | Needle Gauge[17] | Max Volume[19] | Site | Key Considerations |
| Intraperitoneal (IP) | Mouse | 25-27G | 10 mL/kg | Lower abdominal quadrant, avoiding the midline.[16] | Aspirate before injecting to ensure the needle is not in the bladder or intestines. Alternate injection sides for repeated dosing.[20] |
| Rat | 23-25G | 10 mL/kg | |||
| Subcutaneous (SC) | Mouse | 25-27G | 10 mL/kg | Loose skin over the back (scruff).[21] | Slower absorption compared to IP or IV. Good for sustained release. |
| Rat | 23-25G | 5 mL/kg | |||
| Oral Gavage (PO) | Mouse | 20-22G (ball-tipped) | 10 mL/kg | Directly into the stomach via the esophagus. | Requires significant training to avoid tracheal insertion or esophageal rupture.[17] |
| Rat | 16-18G (ball-tipped) | 10 mL/kg | |||
| Intravenous (IV) | Mouse | 26-28G | 5 mL/kg | Lateral tail vein. | Rapid onset of action. Requires proper restraint and warming of the tail. The substance should be fully solubilized.[17] |
| Rat | 25-27G | 5 mL/kg |
Step-by-Step Administration Procedures
A. Intraperitoneal (IP) Injection:
-
Restraint: Manually restrain the rodent, ensuring the head is pointing downwards to move abdominal organs away from the injection site.
-
Site Identification: Locate a lower abdominal quadrant.
-
Injection: Insert the needle at a shallow angle (approx. 30°) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger. If no fluid or air enters the syringe, proceed. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the animal from the study.
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.
B. Subcutaneous (SC) Injection:
-
Restraint: Grasp the loose skin over the animal's back/shoulders to form a "tent".[21]
-
Injection: Insert the needle into the base of the skin tent, parallel to the animal's back.
-
Aspiration & Administration: Aspirate briefly to ensure you have not entered a blood vessel, then inject the solution. A small bleb or lump will form under the skin.
-
Withdrawal: Remove the needle and apply gentle pressure to the site to prevent leakage.
Experimental Workflow and Data Collection
A typical single-dose study involves a logical flow from administration to data analysis. This workflow is crucial for correlating the pharmacokinetic profile with the pharmacodynamic effects.
Figure 1: A generalized workflow for an in vivo rodent study.
5.1. Pharmacokinetic (PK) Sampling
To determine the compound's concentration over time, a sparse or serial blood sampling schedule should be implemented.
-
Typical Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr post-dose.
-
Sample Collection: Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal).
-
Processing: Plasma or serum is typically isolated and stored at -80°C until analysis by a validated method like LC-MS/MS.
5.2. Pharmacodynamic (PD) Assessment
PD endpoints should be selected based on the hypothesized mechanism of action.
-
Behavioral Assays: For CNS-active compounds, tests like open-field (for locomotor activity), rotarod (for motor coordination), or elevated plus maze (for anxiety) are common.
-
Biomarker Analysis: Measurement of neurotransmitter levels in specific brain regions (e.g., striatum, nucleus accumbens) via microdialysis can provide direct evidence of target engagement.[4]
By integrating PK and PD data, a comprehensive understanding of the compound's in vivo profile can be established, guiding further drug development efforts.[22][23]
References
- Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved from Norwegian University of Science and Technology website.
- Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Pharmaceuticals, 6(11), 1353-1367.
- Routes and Volumes of Administration in Mice. (2024, January). IACUC Guideline.
- Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
- Guidelines on Administration of Substances to Labor
- WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.).
- Vottero, C., et al. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. European Journal of Pharmaceutical Sciences, 9(4), 345-354.
- SAFETY DATA SHEET - 1-(1-Cyclohexen-1-yl)piperidine. (2025, December 21). Fisher Scientific.
- Galvao, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine. (2025, March 13). TCI Chemicals.
- SAFETY DATA SHEET - 1-Cyclohexylpiperidine. (2025, December 24). Fisher Scientific.
- Zádor, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Pharmaceutics, 10(1), 23.
- Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(9), 1173-1182.
- Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548.
- SAFETY DATA SHEET - Piperidine. (2024, May 7). Ing. Petr Švec - PENTA s.r.o.
- Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments.
- Vignon, J., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro. Journal of Medicinal Chemistry, 40(25), 4019-4025.
- Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of Pharmacology and Experimental Therapeutics, 127, 241-250.
- Maurice, T., et al. (1996). N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine. Neuroscience Letters, 211(3), 179-182.
- Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. (2025, October 15). EPA CompTox Chemicals Dashboard.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development.
-
Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Carroll, F. I., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Journal of Medicinal Chemistry, 36(23), 3481-3486.
- The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (n.d.). British Journal of Clinical Pharmacology.
- Special Issue : Pharmacokinetics and Pharmacodynamics in Veterinary Medicine. (n.d.). MDPI.
- Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268.
- Chen, G., Ensor, C. R., Russell, D., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-250.
- Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models. (2022, March 24). Frontiers in Pharmacology.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 9. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. ntnu.edu [ntnu.edu]
- 18. cea.unizar.es [cea.unizar.es]
- 19. bioscmed.com [bioscmed.com]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 22. mdpi.com [mdpi.com]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: 1-(1-Butylcyclohexyl)piperidine in Dopamine Reuptake Inhibition Studies
This guide details the application of 1-(1-Butylcyclohexyl)piperidine as a structural probe in the study of dopamine reuptake inhibition. It focuses on the compound's utility in Structure-Activity Relationship (SAR) studies to delineate the pharmacophoric requirements—specifically the role of aromaticity versus lipophilicity—of the Dopamine Transporter (DAT) binding site.
Introduction & Scientific Context
The arylcyclohexylamine class of compounds, exemplified by Phencyclidine (PCP) and Benocyclidine (BTCP) , exhibits a remarkable divergence in pharmacological activity based on subtle structural modifications.
-
PCP (1-(1-phenylcyclohexyl)piperidine): High affinity for the NMDA receptor channel; low affinity for DAT.
-
BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine): High affinity and selectivity for the Dopamine Transporter (DAT); low affinity for NMDA.
1-(1-Butylcyclohexyl)piperidine represents a critical structural probe where the aromatic moiety (phenyl or benzothienyl) is replaced by a flexible, aliphatic n-butyl chain . This modification allows researchers to:
-
Assess the Role of Pi-Pi Interactions: Determine if the aromatic ring is essential for high-affinity binding to the DAT (via pi-stacking with residues like Phe320 or Trp84).
-
Evaluate Hydrophobic Bulk: Test if pure lipophilicity (provided by the butyl group) is sufficient for binding, independent of electronic aromatic effects.
-
Screen for Selectivity: Use as a negative control to validate the specificity of DAT-selective ligands.
Mechanistic Hypothesis
If 1-(1-Butylcyclohexyl)piperidine retains significant DAT affinity, it suggests the binding pocket is driven primarily by hydrophobic volume. If affinity is lost compared to BTCP, it confirms the necessity of specific aromatic interactions (pi-cation or pi-pi stacking) for dopamine reuptake inhibition.
Safety & Handling Protocols
Warning: As a structural analog of PCP, this compound should be treated as a potential psychotropic agent with unknown potency.
-
Hazard Classification: Potentially toxic if swallowed, inhaled, or in contact with skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a chemical fume hood.
-
Storage: Store at -20°C, desiccated.
-
Solubility: Soluble in DMSO (up to 100 mM) and Ethanol. Prepare fresh stock solutions for each assay to prevent degradation.
Experimental Protocols
Protocol A: Preparation of Rat Striatal Synaptosomes
Objective: Isolate functional nerve terminals containing the Dopamine Transporter for uptake assays.
-
Dissection: Rapidly decapitate male Sprague-Dawley rats and isolate the striatum on ice.
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose containing 10 mM HEPES (pH 7.4) using a glass-Teflon homogenizer (10 strokes at 800 rpm).
-
Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant (S1).
-
Centrifugation 2: Centrifuge S1 at 20,000 x g for 20 min at 4°C.
-
Resuspension: Discard supernatant. Gently resuspend the pellet (P2, crude synaptosomes) in Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 25 mM HEPES, 10 mM Glucose, pH 7.4).
-
Protein Determination: Adjust protein concentration to 0.5 mg/mL using a BCA assay.
Protocol B: [³H]Dopamine Uptake Inhibition Assay
Objective: Measure the functional potency (IC50) of 1-(1-Butylcyclohexyl)piperidine in inhibiting dopamine reuptake.
Reagents:
-
[³H]Dopamine (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: 1-(1-Butylcyclohexyl)piperidine (1 nM – 100 µM).
-
Control Inhibitor: BTCP or GBR-12909 (Positive Control).
-
Non-Specific Control: Cocaine (10 µM) or Nomifensine (10 µM).
Workflow:
-
Pre-incubation: Aliquot 400 µL of synaptosomes into tubes. Add 50 µL of test compound (various concentrations) or vehicle. Incubate for 10 min at 37°C .
-
Start Reaction: Add 50 µL of [³H]Dopamine (Final concentration: 10-20 nM).
-
Uptake Phase: Incubate for 5 min at 37°C . (Note: Keep time short to measure initial velocity).
-
Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.05% Polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with 4 mL of ice-cold KRH buffer.
-
Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM).
Data Analysis:
-
Calculate Specific Uptake = (Total Uptake) - (Non-Specific Uptake).
-
Plot % Specific Uptake vs. Log[Concentration].
-
Determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Calculate Ki using the Cheng-Prusoff equation:
(where is radioligand concentration and is the Michaelis constant for dopamine uptake).
Protocol C: Radioligand Binding Assay (Competition)
Objective: Determine the binding affinity (Ki) directly at the DAT, independent of transport function.
Ligand: [³H]WIN 35,428 (CFT) - High affinity DAT ligand. Workflow:
-
Membrane Prep: Use hypotonic lysis of synaptosomes (freeze-thaw) to remove endogenous dopamine.
-
Incubation: Incubate membranes (100 µg protein) with [³H]WIN 35,428 (2 nM) and increasing concentrations of 1-(1-Butylcyclohexyl)piperidine.
-
Conditions: Incubate for 2 hours at 4°C (to reach equilibrium and prevent degradation).
-
Termination: Filtration over GF/B filters.
-
Analysis: Determine Ki directly. A high Ki (>10 µM) indicates a lack of specific binding, confirming the necessity of the aromatic ring.
Expected Results & Interpretation
| Parameter | BTCP (Reference) | 1-(1-Butylcyclohexyl)piperidine (Test) | Interpretation |
| IC50 (DA Uptake) | ~ 8 - 15 nM | Expected: > 1,000 nM | Loss of potency indicates the aromatic ring is critical for uptake inhibition. |
| Ki ([³H]WIN 35,428) | ~ 5 - 10 nM | Expected: > 5,000 nM | Weak displacement confirms poor fit in the DAT "S1" binding pocket. |
| Selectivity (NMDA) | Low Affinity | Very Low Affinity | Removal of the phenyl ring (present in PCP) usually abolishes NMDA affinity. |
Key Insight: If the Butyl analog shows moderate affinity (e.g., Ki < 500 nM), it suggests that the DAT binding site has a large, flexible hydrophobic pocket that can accommodate alkyl chains, challenging the strict "aromatic pharmacophore" model.
Visualizing the SAR Logic
The following diagram illustrates the structural logic and the experimental workflow to validate the compound's mechanism.
Caption: Workflow for evaluating 1-(1-Butylcyclohexyl)piperidine to determine the structural requirements of the Dopamine Transporter (DAT).
References
-
Vignon, J., et al. (1988). "[3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex." European Journal of Pharmacology, 148(3), 427-436. Link
- Chaudieu, I., et al. (1989). "Role of the aromatic group in the inhibition of dopamine uptake by phencyclidine derivatives: a study with BTCP analogs." Molecular Pharmacology, 35(3), 368-373.
- Kamenka, J. M., & Geneste, P. (1988). "Synthesis and conformation of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and its analogs." European Journal of Medicinal Chemistry, 23(5), 461-466.
- Rothman, R. B., et al. (1989). "The dopamine transporter: immunochemical characterization and localization in brain." Trends in Pharmacological Sciences, 10(1), 18-21.
NMR spectroscopy for structural elucidation of novel piperidine analogs
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of novel piperidine analogs. Piperidine scaffolds are ubiquitous in pharmaceuticals, demanding rigorous and unambiguous characterization. This document provides researchers, scientists, and drug development professionals with a detailed framework, from sample preparation to advanced 2D NMR data interpretation, to confidently determine the constitution, configuration, and conformation of these critical molecules. The protocols and workflows herein are designed to ensure scientific integrity and generate high-quality, reproducible data.
Introduction: The Central Role of Piperidine in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in natural products and synthetic pharmaceuticals stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets. This structural feature makes piperidine analogs key components in a vast array of therapeutics, targeting conditions from neurological disorders to infectious diseases.
Given their therapeutic importance, the unambiguous structural characterization of novel piperidine analogs is a critical step in the drug discovery and development pipeline.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing unparalleled insight into molecular structure at the atomic level.[3][4][6] This guide will detail a systematic NMR-based approach to elucidate the complete 3D structure of these vital compounds.
Foundational Principles: From Sample Preparation to 1D NMR
The quality of NMR data is fundamentally dependent on meticulous sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved spectra.[7]
Protocol: NMR Sample Preparation
-
Sample Quantity: Weigh 5-25 mg of the purified piperidine analog for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[8] For small molecules (<1000 g/mol ), these amounts provide excellent signal-to-noise within a reasonable acquisition time.[8]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[7] Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its good dissolving power.[7] The solvent choice is crucial as it provides the deuterium lock signal for spectrometer stability and should not have residual peaks that overlap with key analyte signals.[8][9]
-
Dissolution & Filtration: Prepare the solution in a separate vial to ensure complete dissolution, using vortexing or gentle heating if necessary.[8] Crucially, filter the solution through a Pasteur pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[8] This step removes any particulate matter that can degrade spectral quality by distorting the magnetic field.[7]
-
Internal Standard: If the solvent does not contain an internal reference, add a small amount of tetramethylsilane (TMS) to serve as the 0.00 ppm reference point.[8]
-
Labeling: Clearly label the NMR tube with the sample identity.[8]
Initial Analysis: ¹H and ¹³C NMR Spectroscopy
One-dimensional (1D) NMR spectra provide the initial, fundamental structural information.
-
¹H NMR Spectroscopy: This experiment reveals the chemical environment, number, and connectivity of protons. Key information derived includes:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the piperidine ring typically resonate between δ 1.5-3.5 ppm. Protons adjacent to the nitrogen (α-protons) are generally found further downfield (δ 2.5-3.5 ppm) compared to the β- and γ-protons (δ 1.5-2.0 ppm).[10] Substituents on the ring or on the nitrogen will significantly influence these shifts.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal, governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons, providing direct evidence of connectivity.
-
Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides critical information about the dihedral angle between coupled protons, which is foundational for determining stereochemistry and ring conformation.[11]
-
-
¹³C NMR Spectroscopy: This experiment provides a count of the unique carbon environments in the molecule. The chemical shifts of piperidine carbons typically appear in the range of δ 20-60 ppm.[12] The C2/C6 carbons adjacent to the nitrogen are the most downfield.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, -90, and -135) are essential for determining the type of each carbon atom (CH₃, CH₂, CH, or quaternary C).[13][14] This information is vital for assembling the carbon skeleton.
Advanced Structural Elucidation: 2D NMR Techniques
While 1D NMR provides the basic framework, 2D NMR experiments are required to unambiguously connect the atoms and define the complete structure, especially for novel and complex analogs.[15][16][17]
The Logical Workflow for 2D NMR Analysis
A systematic application of 2D NMR experiments is the key to solving complex structures. The following workflow illustrates the logical progression from identifying spin systems to assembling the entire molecule.
Caption: Workflow for NMR-based structural elucidation.[6]
Detailed Protocols and Interpretation
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[13][18]
-
Protocol: A standard DQF-COSY (Double Quantum Filtered) experiment is recommended for cleaner spectra, especially when sharp singlets are present.[18]
-
Interpretation: The ¹H NMR spectrum is plotted on both the x and y-axes. The diagonal consists of the 1D proton spectrum. Off-diagonal cross-peaks connect protons that are coupled to each other. By "walking" along the cross-peaks, one can trace out the entire spin system of the piperidine ring and any attached alkyl chains.
-
Purpose: To identify which proton is directly attached to which carbon atom.[18][19]
-
Protocol: An edited HSQC is highly valuable as it provides phase information that distinguishes CH/CH₃ groups from CH₂ groups, similar to a DEPT experiment.[14]
-
Interpretation: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each directly bonded C-H pair. This experiment provides a powerful and unambiguous link between the two fundamental 1D spectra.[13]
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[13][19] This is the key experiment for connecting different spin systems and identifying quaternary carbons.
-
Protocol: The experiment should be optimized for a long-range J-coupling constant of around 7-8 Hz.[18]
-
Interpretation: Similar to HSQC, this is a ¹H-¹³C correlation map. However, the cross-peaks now connect protons to carbons that are 2 or 3 bonds away. For example, the protons on a substituent attached to the piperidine nitrogen will show HMBC correlations to the C2 and C6 carbons of the ring, definitively establishing the point of attachment. Correlations to quaternary carbons, which are invisible in HSQC and DEPT-90/135, are also revealed.[13]
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15] This is the primary technique for determining relative stereochemistry and conformation.
-
Protocol: NOESY is suitable for small to medium-sized molecules, while ROESY is often better for molecules in the intermediate molecular weight range where the NOE can be zero.
-
Interpretation: Cross-peaks in a NOESY/ROESY spectrum connect protons that are spatially proximate. For a piperidine ring in a chair conformation, strong NOEs between axial protons at positions 2, 4, and 6 (a 1,3-diaxial interaction) are characteristic.[20] This allows for the unambiguous assignment of substituents as either axial or equatorial.[20]
Data Presentation and Analysis: A Case Study Framework
To illustrate the process, consider a hypothetical novel piperidine analog. The collected NMR data would be systematically analyzed and tabulated.
Tabulating NMR Data
All quantitative data should be summarized for clarity.
Table 1: ¹H and ¹³C NMR Data for a Hypothetical Substituted Piperidine Analog in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations (Selected) | NOESY Correlations (Selected) |
| 2 | 58.2 | 3.15 | dd | 11.5, 3.5 | H-3ax, H-3eq | C-3, C-4, C-6, C-Subst | H-4ax, H-6ax |
| 3ax | 35.4 | 1.60 | q | 12.0 | H-2, H-3eq, H-4ax | C-2, C-4, C-5 | H-5ax |
| 3eq | 1.85 | ddd | 12.0, 4.5, 2.0 | H-2, H-3ax, H-4ax, H-4eq | C-2, C-4, C-5 | H-4eq | |
| 4 | 40.1 | 2.10 | m | - | H-3ax, H-3eq, H-5ax, H-5eq | C-2, C-3, C-5, C-6 | H-2ax, H-6ax |
| 5ax | 35.4 | 1.60 | q | 12.0 | H-4ax, H-5eq, H-6ax | C-3, C-4, C-6 | H-3ax |
| 5eq | 1.85 | ddd | 12.0, 4.5, 2.0 | H-4ax, H-4eq, H-5ax, H-6ax, H-6eq | C-3, C-4, C-6 | H-6eq | |
| 6 | 58.2 | 3.15 | dd | 11.5, 3.5 | H-5ax, H-5eq | C-2, C-4, C-5, C-Subst | H-2ax, H-4ax |
| N-Subst | ... | ... | ... | ... | ... | ... | ... |
Note: This is illustrative data. Actual chemical shifts and coupling constants will be highly dependent on the specific substitution pattern.[21][22]
Determining Conformation and Stereochemistry
The analysis of coupling constants and NOE data is paramount for assigning the three-dimensional structure.
-
Coupling Constants (J): In a chair conformation, the coupling constant between two adjacent axial protons (³J_ax,ax_) is typically large (10-13 Hz). Couplings between axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) protons are much smaller (2-5 Hz).[11] This allows for the assignment of proton orientations.
-
NOESY Data: The presence of strong NOEs between H-2ax, H-4ax, and H-6ax confirms a chair conformation and the axial disposition of these protons.[20] An NOE between a substituent's proton and an axial ring proton (e.g., H-2ax) would indicate an axial orientation for that substituent, while an NOE to an equatorial proton would suggest an equatorial orientation.
Caption: Key 1,3-diaxial NOE correlations in a piperidine chair.
Conclusion
NMR spectroscopy is a robust and multifaceted technique that provides the necessary tools for the complete and unambiguous structural elucidation of novel piperidine analogs. By following a logical workflow that begins with meticulous sample preparation and progresses from 1D NMR to a suite of 2D experiments (COSY, HSQC, HMBC, and NOESY), researchers can confidently determine the constitution, relative stereochemistry, and dominant conformation of their molecules. This level of detailed structural understanding is fundamental to establishing structure-activity relationships (SAR) and advancing promising candidates in the drug discovery process.[3]
References
- NMR Sample Preparation. University of California, Riverside.
- NMR Sample Preparation.
- NMR Sample Preparation: The Complete Guide.
- Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
- NMR Sample Prepar
- Sample Prepar
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
- Perspectives on NMR in drug discovery: a technique comes of age.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
- Applications of Solution NMR in Drug Discovery. MDPI.
- Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-. Benchchem.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
- NMR as a “Gold Standard” Method in Drug Design and Discovery.
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Steric Effects on the Configuration of the Nitrogen In Piperidine. SlideShare.
- Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.
- Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
- The two possible chair conformations of piperidines 11 and 13.
- Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. American Chemical Society.
- Correlations in the HSQC and HMBC spectra of 19.
- NMR Data Processing. University of Manchester.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Piperidine(110-89-4) 1H NMR. ChemicalBook.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- A practical guide to the most useful 2D NMR experiments.
- Chirality Sensing of N-Heterocycles via 19F NMR. Analytical Chemistry.
- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules.
- Common 2D (COSY, HSQC, HMBC).
- NMR for Stereochemical Elucid
- Advanced 2D NMR Techniques Guide. Scribd.
Sources
- 1. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. azooptics.com [azooptics.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. emerypharma.com [emerypharma.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Piperidine-Based Compounds: Application Notes and Protocols
Introduction: The Significance of the Piperidine Scaffold in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, earning it the designation of a "privileged scaffold."[1] This structural motif is prevalent in a vast number of FDA-approved drugs and is a key component in compounds targeting a wide array of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases.[1][2][3] The versatility of the piperidine scaffold allows for the modulation of critical physicochemical properties, such as lipophilicity and basicity, which in turn can enhance biological activity, selectivity, and pharmacokinetic profiles.[4][5] The introduction of chiral centers within the piperidine ring further expands its chemical space, enabling precise interactions with biological targets.[4]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[6][7] Given the prevalence and importance of the piperidine scaffold, robust and reliable HTS assays are crucial for efficiently identifying promising lead compounds. This document provides detailed application notes and protocols for various HTS assays suitable for screening piperidine-based compound libraries, with a focus on both biochemical and cell-based approaches.
Choosing the Right Assay: Biochemical vs. Cell-Based HTS
The initial step in any HTS campaign is the selection of an appropriate assay format. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific research question and the nature of the biological target.[8][9][10]
-
Biochemical assays utilize purified components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[6] These assays are often simpler to develop and offer a controlled environment for studying direct molecular interactions.[6] Common biochemical assay formats include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen.[6][8]
-
Cell-based assays use living cells to provide a more physiologically relevant context, offering insights into a compound's cell permeability, potential cytotoxicity, and effects on downstream signaling pathways.[10][11] These assays can be more complex but are essential for validating hits from biochemical screens and for phenotypic drug discovery.[10][11] Examples include reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), and cell proliferation assays.[11]
PART 1: Biochemical Assays for Piperidine-Based Compounds
Biochemical assays are particularly well-suited for the initial screening of large compound libraries to identify direct binders or inhibitors of a specific target.
Fluorescence Polarization (FP) for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution.[12][13] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[12] When the tracer binds to a larger molecule, such as a protein, its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light.[12][14] In a competitive FP assay, a test compound that binds to the target protein will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[15][16]
Application: This protocol describes an FP-based assay to screen for inhibitors of a hypothetical serine/threonine kinase, a common target for piperidine-containing compounds.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a Fluorescence Polarization (FP) based HTS assay.
Protocol: Kinase Inhibition FP Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the purified kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Fluorescent Tracer: Prepare a stock solution of a fluorescently labeled peptide substrate or a known fluorescent ligand for the kinase. The final concentration should be in the low nanomolar range and determined during assay development.
-
Compound Plates: Serially dilute piperidine-based compounds in DMSO in a 384-well plate.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of kinase solution to each well of the assay plate.
-
Transfer 100 nL of compound solution from the compound plate to the assay plate using a pintool or acoustic dispenser. For controls, add DMSO (negative control) or a known inhibitor (positive control).
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The degree of inhibition is calculated by comparing the FP signal in the presence of a test compound to the signals of the positive and negative controls.
AlphaScreen for Protein-Protein Interaction (PPI) Inhibition
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[17][18] It utilizes two types of beads: a Donor bead and an Acceptor bead.[19] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal emitted at 520-620 nm.[17][19] If a compound disrupts the interaction between the molecules bound to the beads, the signal is reduced.
Application: This protocol outlines an AlphaScreen assay to identify inhibitors of a protein-protein interaction (PPI) involving a target protein that is often modulated by piperidine-containing molecules, such as the p53-HDM2 interaction.[4]
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for an AlphaScreen-based protein-protein interaction assay.
Protocol: PPI Inhibition AlphaScreen Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Biotinylated Protein A: Prepare a solution of the biotinylated protein partner in assay buffer.
-
Tagged Protein B: Prepare a solution of the tagged (e.g., GST or 6xHis) protein partner in assay buffer.
-
AlphaScreen Beads: Prepare a mixture of Streptavidin Donor beads and anti-tag Acceptor beads in assay buffer.
-
Compound Plates: Prepare serial dilutions of piperidine compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of a mixture of Biotinylated Protein A and Tagged Protein B to each well.
-
Add 100 nL of compound solution.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the AlphaScreen bead mixture.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
PART 2: Cell-Based Assays for Piperidine-Based Compounds
Cell-based assays are crucial for evaluating the activity of piperidine compounds in a more biologically relevant context.
GPCR-Mediated cAMP Modulation Assay
Principle: Many piperidine derivatives target G-protein coupled receptors (GPCRs).[20] GPCRs, upon activation or inhibition, modulate the levels of intracellular second messengers like cyclic AMP (cAMP).[21][22] This assay measures changes in cAMP levels in response to compound treatment, typically using a competitive immunoassay format like HTRF or AlphaLISA.[23]
Application: This protocol describes a cell-based assay to screen for agonists or antagonists of a Gs- or Gi-coupled GPCR.
GPCR Signaling Pathway (Gs-coupled)
Caption: Simplified signaling cascade for a Gs-coupled GPCR.
Protocol: cAMP Modulation Assay
-
Cell Culture and Plating:
-
Culture cells stably expressing the target GPCR to ~80-90% confluency.
-
Resuspend cells in an appropriate stimulation buffer.[23]
-
Dispense cells into a 384-well plate.
-
-
Compound Addition:
-
For an antagonist screen, pre-incubate the cells with the piperidine compounds before adding a known agonist.
-
For an agonist screen, add the compounds directly to the cells.
-
Include appropriate controls (e.g., agonist alone, antagonist alone).
-
-
Cell Lysis and cAMP Detection:
-
After incubation, lyse the cells according to the detection kit manufacturer's instructions (e.g., HTRF or AlphaLISA).
-
Add the detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubate to allow for the competitive binding to reach equilibrium.
-
-
Signal Reading:
-
Read the plate on a compatible plate reader. A decrease in signal (for competitive assays) indicates an increase in intracellular cAMP.
-
PART 3: Data Analysis and Hit Validation
Assay Quality Control: The Z'-Factor
A critical parameter for validating the quality of an HTS assay is the Z'-factor.[24][25] The Z'-factor is a statistical measure of the separation between the positive and negative control signals, taking into account the standard deviations of both.[26][27]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability.[24][26][28] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[27][28] |
| < 0 | Unacceptable | Significant overlap between control signals; the assay is not suitable for HTS.[27][28] |
Hit Identification and Triage
The process of identifying and prioritizing "hits" from a primary HTS campaign is a multi-step process.[29][30]
HTS Data Analysis and Hit Validation Workflow
Caption: A general workflow for HTS data analysis and hit validation.
Steps in Hit Triage:
-
Primary Hit Selection: Compounds that meet a predefined activity threshold (e.g., >50% inhibition) in the primary screen are selected as initial hits.[20]
-
Hit Confirmation: Primary hits are re-tested, often from a freshly prepared sample, to confirm their activity.[31]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).
-
False Positive Elimination: It is crucial to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds in fluorescence-based assays).[32] Counter-screens and orthogonal assays are employed for this purpose.[33] Orthogonal assays use a different detection technology to confirm the biological activity of the hits.[32]
-
Hit Validation: The final set of validated hits is then subjected to more in-depth characterization, including secondary assays to confirm their mechanism of action and to begin exploring structure-activity relationships (SAR).[34] Biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm direct binding to the target.[33]
Summary and Conclusion
The piperidine scaffold is a highly valuable asset in drug discovery. The successful identification of novel piperidine-based drug candidates relies on the implementation of robust and well-validated HTS assays. This guide has provided an overview of key biochemical and cell-based screening methodologies, along with detailed protocols and data analysis strategies. By carefully selecting the appropriate assay, diligently performing quality control, and systematically validating hits, researchers can significantly increase the probability of discovering promising new therapeutics.
References
- Ma, Y., et al. (2014). Discovery of a new series of HDM2-p53 PPI inhibitors. Journal of Medicinal Chemistry.
- Sykes, M. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
- BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Gaponova, A. S., et al. (2023).
- MDPI. (2023).
- Gilbert, D. F., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
- BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH.
- nanomicronspheres. (2025).
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Hansel, C. S., et al. (2020).
- chem IT Services. (n.d.).
- Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today.
- Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Berthold Technologies.
- Arkin, M. R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
- Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- On HTS. (2023). Z-factor. On HTS.
- ResearchGate. (n.d.). Workflow of the HTS Analysis System.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
- Bio-protocol. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol.
- NIH. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. PMC.
- Selvita. (n.d.). High-Throughput Screening (HTS). Selvita.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. BenchChem.
- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.
- Evotec. (2024).
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- LabKey. (2024). What is High-Throughput Screening (HTS)?. LabKey.
- Cornish Laboratory. (2017).
- Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
- ACS Publications. (2017).
- MDPI. (2022).
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
- NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Vipergen. (n.d.). High-Throughput Screening (HTS)
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery.
- Nuvisan. (n.d.). Compound screening. Nuvisan.
- NIH. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 | MDPI [mdpi.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. revvity.com [revvity.com]
- 19. berthold.com [berthold.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 22. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 26. bmglabtech.com [bmglabtech.com]
- 27. assay.dev [assay.dev]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 29. knime.com [knime.com]
- 30. chemits.com [chemits.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 34. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Synthesis and Application of Radiolabeled 1-(1-Butylcyclohexyl)piperidine for In Vitro Binding Assays
Application Note & Protocol Guide
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist
Introduction
1-(1-Butylcyclohexyl)piperidine is a chemical analog of phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Like other PCP analogs, it is of significant interest to researchers studying the pharmacology of the NMDA receptor and its associated ion channel, as well as potential interactions with other targets such as sigma receptors.[1][3] To facilitate these studies, particularly in vitro binding assays, the synthesis of a high-specific-activity radiolabeled version of this compound is essential. This document provides a detailed guide for the synthesis, purification, and characterization of radiolabeled 1-(1-Butylcyclohexyl)piperidine, as well as protocols for its use in receptor binding assays.
This guide is intended for researchers, scientists, and drug development professionals with experience in synthetic chemistry and radiochemical handling. The synthesis of radiolabeled compounds should only be performed in laboratories equipped for and licensed to handle radioactive materials.
Isotope Selection: Tritium ([³H]) vs. Carbon-14 ([¹⁴C])
The choice between tritium and carbon-14 for radiolabeling depends on the specific requirements of the planned experiments.[4]
| Feature | Tritium ([³H]) | Carbon-14 ([¹⁴C]) |
| Specific Activity | High (up to 29.1 Ci/mmol per tritium atom) | Lower (up to 62.4 mCi/mmol per carbon atom) |
| Half-life | 12.32 years | 5730 years |
| Emission Energy | Low-energy beta emitter | Low-energy beta emitter |
| Synthesis | Often incorporated in later synthetic steps | Often requires synthesis from a labeled precursor |
| Cost | Generally lower | Generally higher |
| Detection | Liquid scintillation counting | Liquid scintillation counting |
For receptor binding assays where high sensitivity is crucial, tritium is often the preferred isotope due to its higher specific activity.[4] This allows for the use of lower concentrations of the radioligand, which can be critical for accurately determining high-affinity binding constants.
Synthesis of Radiolabeled 1-(1-Butylcyclohexyl)piperidine
The following are proposed synthetic schemes for the preparation of tritium and carbon-14 labeled 1-(1-Butylcyclohexyl)piperidine. These routes are based on established synthetic methodologies for related compounds.[5][6][7]
Part 1: Synthesis of [³H]-1-(1-Butylcyclohexyl)piperidine
A common and effective method for tritium labeling is the catalytic reduction of an unsaturated precursor with tritium gas.[8]
Workflow for Tritium Labeling
Caption: Proposed workflow for the synthesis of [³H]-1-(1-Butylcyclohexyl)piperidine.
Detailed Protocol:
Step 1: Synthesis of 1-Bromo-1-butylcyclohexane (Precursor)
-
To a solution of 1-butyl-1-cyclohexene in a suitable solvent (e.g., dichloromethane), add hydrobromic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous workup and purify the product by distillation or column chromatography to yield 1-bromo-1-butylcyclohexane.
Step 2: Synthesis of 1-(1-Butylcyclohex-1-en-1-yl)piperidine (Unsaturated Precursor)
-
React 1-bromo-1-butylcyclohexane with an excess of piperidine in the presence of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).
-
Heat the reaction mixture to reflux and monitor for completion.
-
After cooling, perform an aqueous workup and purify the resulting enamine by column chromatography.
Step 3: Catalytic Tritiation
-
Dissolve the purified 1-(1-Butylcyclohex-1-en-1-yl)piperidine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Introduce tritium gas ([³H]₂) into the reaction vessel and stir under a positive pressure of [³H]₂ until the theoretical amount of gas is consumed.
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure.
Part 2: Synthesis of [¹⁴C]-1-(1-Butylcyclohexyl)piperidine
For carbon-14 labeling, a common strategy is to introduce a [¹⁴C]-labeled precursor early in the synthesis.[5]
Workflow for Carbon-14 Labeling
Caption: Proposed workflow for the synthesis of [¹⁴C]-1-(1-Butylcyclohexyl)piperidine.
Detailed Protocol:
Step 1: Synthesis of 1-Butyl-[¹⁴C]-cyclohexanol
-
React commercially available [¹⁴C]-cyclohexanone with butylmagnesium bromide in an ethereal solvent (e.g., diethyl ether or THF) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup to isolate the product.
Step 2: Dehydration to 1-Butyl-1-[¹⁴C]-cyclohexene
-
Dehydrate the 1-butyl-[¹⁴C]-cyclohexanol using an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
-
Purify the resulting alkene by distillation.
Step 3: Hydrobromination
-
Follow the procedure outlined in Part 1, Step 1 to convert 1-butyl-1-[¹⁴C]-cyclohexene to 1-bromo-1-butyl-[¹⁴C]-cyclohexane.
Step 4: Amination
-
React 1-bromo-1-butyl-[¹⁴C]-cyclohexane directly with piperidine to yield the final product. This reaction may require elevated temperatures.
-
Purify the crude product.
Purification and Characterization
Purification:
Purification of the radiolabeled product is critical to ensure that the observed binding is due to the compound of interest and not a radioactive impurity.[6] High-performance liquid chromatography (HPLC) is the method of choice for purifying radiolabeled compounds.[6]
-
System: A preparative or semi-preparative HPLC system equipped with a radioactivity detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as trifluoroacetic acid (TFA) is a common choice. The gradient should be optimized to achieve good separation of the product from any impurities.
Characterization:
-
Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The purity should typically be >98%.
-
Specific Activity: Determined by measuring the radioactivity of a known mass of the compound. This can be achieved using liquid scintillation counting and a calibrated UV-Vis spectrophotometer or by mass spectrometry.
-
Chemical Identity: Confirmed by co-elution with a non-radiolabeled, authenticated standard on HPLC. Further confirmation can be obtained by mass spectrometry (MS), although this requires specialized equipment for handling radioactive samples.
In Vitro Binding Assays
Radiolabeled 1-(1-Butylcyclohexyl)piperidine can be used as a radioligand to study its binding to brain homogenates or cell lines expressing specific receptors, such as the NMDA or sigma receptors.
Workflow for a Radioligand Binding Assay
Sources
- 1. Rigid phencyclidine analogues. Binding to the phencyclidine and sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High efficiency reconstitution of a phencyclidine/MK-801 receptor binding site solubilized from rat forebrain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. (PDF) Synthesis of14C-labeled piperidines and application to synthesis of [14C]SCH 351125, a CCR5 receptor antagonist [academia.edu]
- 6. Synthesis, 3H‐labelling and in vitro evaluation of a substituted dipiperidine alcohol as a potential ligand for chemokine receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, 3 H-labelling and in vitro evaluation of a substituted dipiperidine alcohol as a potential ligand for chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tritium Radiosynthesis Services [products.moravek.com]
Application Notes and Protocols for Assessing the Analgesic Effects of Piperidine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Piperidine Derivatives in Analgesia
The piperidine nucleus is a fundamental scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds, including potent analgesics.[1][2][3] Its conformational flexibility allows for optimal interaction with various biological targets, making it a privileged structure in the design of novel pain therapeutics. Many established opioid analgesics, such as meperidine and fentanyl, feature a piperidine core, highlighting its importance in the field of pain management.[2][3] The ongoing research into novel piperidine derivatives aims to develop new chemical entities with improved efficacy, better side-effect profiles, and reduced potential for addiction compared to traditional opioids.[3][4]
This guide provides a comprehensive overview of the experimental design and detailed protocols for evaluating the analgesic potential of novel piperidine derivatives. It is intended to equip researchers with the necessary tools to conduct robust and reproducible preclinical studies, from initial screening to mechanistic investigation.
Pillar 1: Foundational Principles of Analgesic Drug Screening
A tiered approach is essential for the efficient and ethical evaluation of new analgesic candidates. This typically begins with high-throughput in vitro assays to determine receptor binding and functional activity, followed by a battery of in vivo models to assess efficacy in different pain modalities.
In Vitro Characterization: Target Engagement and Functional Activity
Before proceeding to animal studies, it is crucial to establish the in vitro pharmacological profile of the piperidine derivatives. This provides initial evidence of target engagement and functional consequences.
-
Receptor Binding Assays: These assays determine the affinity of the test compounds for specific opioid receptors (μ, δ, and κ) or other relevant pain targets.[5] Competitive radioligand binding assays are a standard method where the ability of the piperidine derivative to displace a radiolabeled ligand from the receptor is measured.[5][6]
-
Functional Assays: These assays measure the cellular response following receptor binding. Common techniques include:
-
[³⁵S]GTPγS Binding Assays: This assay measures G-protein activation, a key step in opioid receptor signaling.[5]
-
cAMP Inhibition Assays: Activation of μ-opioid receptors typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8]
-
β-Arrestin Recruitment Assays: This assay can help to characterize the signaling bias of a compound, which may be linked to its side-effect profile.[7][8]
-
-
Electrophysiology: For compounds that may target ion channels, patch-clamp electrophysiology is the gold standard for measuring their effects on channel activity.[9][10][11] This technique allows for the detailed characterization of how a compound modulates the biophysical properties of ion channels involved in nociception.[9]
In Vivo Models: Assessing Analgesic Efficacy
In vivo models are indispensable for evaluating the overall analgesic effect of a compound in a living system. The choice of model depends on the type of pain being investigated (e.g., acute thermal, inflammatory, visceral, or neuropathic).
-
Acute Nociceptive Pain Models: These models are useful for initial screening and assessing centrally acting analgesics.[12]
-
Hot Plate Test: This test measures the latency of a rodent to react to a heated surface, such as by licking its paws or jumping.[12][13] It is a classic method for evaluating thermal pain responses.[13]
-
Tail-Flick Test: This test measures the time it takes for a rodent to flick its tail away from a focused beam of heat.[14][15][16] It is a spinal reflex-mediated response and is sensitive to centrally acting analgesics.[14][16]
-
-
Inflammatory Pain Models: These models mimic pain associated with tissue injury and inflammation.
-
Formalin Test: This is a widely used model that produces a biphasic pain response.[17][18][19][20] The early phase is due to direct activation of nociceptors, while the late phase is associated with an inflammatory response.[17][19][21] This model can differentiate between centrally and peripherally acting analgesics.[21]
-
-
Visceral Pain Models:
-
Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes).[22][23][24][25][26] This model is sensitive to both central and peripheral analgesics and is useful for screening compounds for their ability to alleviate visceral pain.[23][25]
-
Pillar 2: Experimental Protocols and Methodologies
The following protocols are provided as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines.
General Considerations for Animal Studies
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to animal welfare.[27][28][29][30][31] This includes proper housing, handling, and the use of the minimum number of animals necessary to obtain statistically significant results.
Hot Plate Test Protocol
Objective: To assess the thermal analgesic effect of piperidine derivatives.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Test animals (mice or rats).
-
Piperidine derivative solution and vehicle control.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes.[13]
-
Pre-heat the hot plate to a constant temperature (e.g., 52-55°C).[13]
-
Administer the piperidine derivative, vehicle, or positive control to the animals at the appropriate pre-determined time before testing.
-
Gently place the animal on the hot plate and start a timer.[13]
-
Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[13]
-
Stop the timer and immediately remove the animal from the hot plate upon observing the first nocifensive response.[13]
-
A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[13][32] If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.
Tail-Flick Test Protocol
Objective: To evaluate the spinal analgesic effect of piperidine derivatives.
Materials:
-
Tail-flick apparatus with a radiant heat source.[14]
-
Animal restrainer.
-
Test animals (mice or rats).
-
Piperidine derivative solution and vehicle control.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatize the animals to the restrainer before the experiment to minimize stress.[16][33]
-
Administer the test compound, vehicle, or positive control.
-
Gently place the animal in the restrainer, allowing its tail to be positioned over the heat source.
-
Activate the heat source, which will focus a beam of light on the animal's tail, and simultaneously start a timer.[14][34]
-
The timer automatically stops when the animal flicks its tail away from the heat.[34]
-
Record the latency time.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue injury.[15]
Acetic Acid-Induced Writhing Test Protocol
Objective: To assess the peripheral and central analgesic effects of piperidine derivatives against visceral pain.
Materials:
-
Acetic acid solution (e.g., 0.6-0.7% v/v in saline).[24]
-
Observation chambers.
-
Test animals (mice).
-
Piperidine derivative solution and vehicle control.
-
Positive control (e.g., a non-steroidal anti-inflammatory drug like indomethacin or an opioid like morphine).
Procedure:
-
Administer the test compound, vehicle, or positive control, typically 30-60 minutes before acetic acid injection.[24]
-
Inject the acetic acid solution intraperitoneally (IP).[23][24]
-
Immediately place each mouse into an individual observation chamber.[25]
-
After a latency period of about 5 minutes, start counting the number of writhes for a defined period (e.g., 10-20 minutes).[23][25]
-
A writhe is characterized by a contraction of the abdominal muscles, stretching of the body, and extension of the hind limbs.[24][25]
-
Record the total number of writhes for each animal.
Formalin Test Protocol
Objective: To evaluate the analgesic effects of piperidine derivatives in a model of tonic chemical pain.
Materials:
-
Observation chambers.
-
Test animals (mice or rats).
-
Piperidine derivative solution and vehicle control.
-
Positive controls (e.g., morphine for both phases, an NSAID for the late phase).
Procedure:
-
Administer the test compound, vehicle, or positive control at a predetermined time before the formalin injection.
-
Inject a small volume of dilute formalin solution into the plantar surface of one hind paw.[21]
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or shaking the injected paw.[21]
-
Observations are typically made in two phases:
Pillar 3: Data Presentation and Interpretation
Data Analysis and Visualization
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods. For comparing two groups, a Student's t-test or Mann-Whitney U test may be appropriate.[35] For multiple group comparisons, Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is commonly used.[23][32][35] A p-value of <0.05 is generally considered statistically significant.
-
Data Presentation: Results should be presented clearly, often as mean ± standard error of the mean (SEM).[25] For the writhing test, data is often expressed as the percentage of inhibition of writhing compared to the control group.[25] For thermal assays, the results can be presented as the latency to response or as the maximum possible effect (%MPE).
Visualizing Experimental Workflows
Signaling Pathway Visualization
Conclusion
The systematic evaluation of piperidine derivatives for analgesic activity requires a multi-faceted approach, combining in vitro mechanistic studies with a battery of in vivo pain models. The protocols and principles outlined in this guide provide a robust framework for researchers to generate reliable and translatable data. By adhering to rigorous experimental design, ethical considerations, and appropriate data analysis, the scientific community can continue to advance the development of novel and safer analgesics based on the versatile piperidine scaffold.
References
- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348.
-
Neurofit. (n.d.). Formalin test-Assay for anti-nociceptive drugs screening. Retrieved from [Link]
-
Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Tail flick test. Retrieved from [Link]
- Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992).
-
Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]
- Hunskaar, S., Fasmer, O. B., & Hole, K. (1985).
-
Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
-
Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]
- Institutional Animal Care and Use Committee. (n.d.). IACUC Policy on Pain or Distress.
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]
-
University of California, Irvine Office of Research. (n.d.). Pain and Distress. Retrieved from [Link]
- Vandeputte, M. M., Krotulski, A. J., & Stove, C. P. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & Therapeutics, 235, 108161.
-
Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023, July 23). Hot plate test. Retrieved from [Link]
-
SlidePlayer. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]
- Vissers, K. C., Meert, T. F., & de Laat, J. A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Pharmacological and Toxicological Methods, 47(1), 1-8.
-
Pharmacology Discovery Services. (n.d.). Hot Plate, Acute Pain. Retrieved from [Link]
- Pantoja, R., Baez-Nieto, D., & Cantiello, H. F. (2010). Ion channels in analgesia research. Methods in Molecular Biology, 617, 337-351.
-
Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]
- Feasel, M. G., Moran, T. S., & Walz, A. J. (2017). In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity.
- Albert Einstein College of Medicine. (2021). Alleviation of Pain and Distress in Animals Policy.
- Obeng, S., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(11), 6069.
- Mogil, J. S. (2012). Preclinical Pain Research: Can we do Better?. Pain, 153(9), 1777–1778.
- Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 52(4), 406-412.
- Appourchaux, K., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience.
-
KF Technology. (n.d.). Tail Flick Test. Retrieved from [Link]
- Washington State University IACUC. (n.d.). Guideline #3 Pain and Distress Categorization of Animal Subjects in Research and Teaching.
-
Augusta University. (n.d.). Tail Flick. Retrieved from [Link]
- Ette, E. I., Lockwood, P., Miller, R., & Mandema, J. (2001). Pharmacodynamic Analysis of Analgesic Clinical Trials: Nonlinear Mixed-Effects Logistic Models. In S. P. Millard & A. Krause (Eds.), Applied Statistics in the Pharmaceutical Industry (pp. 237-266). Springer.
-
MUNI. (n.d.). Statistics applied in clinical trials | Clinical pharmacology of analgesics and pain management. Retrieved from [Link]
- Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 791-797.
- Saify, Z. S., et al. (1997). Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Journal of the Islamic Academy of Sciences, 10(4), 123-127.
- Dexter, F., & Chestnut, D. H. (1995). Analysis of statistical tests to compare doses of analgesics among groups. Anesthesiology, 82(4), 896-902.
- Akhtar, T., et al. (2012).
-
Semantic Scholar. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Retrieved from [Link]
- Khan, I. M., et al. (1997). Pharmacological evaluation of newly synthesized piperidinium derivatives for their analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 10(2), 17-22.
- Dworkin, R. H., et al. (2010).
- Vierck, C. J., & Cruz-Almeida, Y. (2019). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 10, 750.
- Jabeen, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Der Pharma Chemica, 9(6), 84-93.
- Kim, Y. H., & Chung, J. M. (2025). Preclinical pain models for pain research. Medical Biological Science and Engineering.
- Ette, E. I., Lockwood, P., Miller, R., & Mandema, J. (2001). Analysis of Analgesic Trials. In S. P. Millard & A. Krause (Eds.), Applied Statistics in the Pharmaceutical Industry (pp. 237-266). Springer.
- Price, T. J., & Gold, M. S. (2022). Improving Pre-Clinical Development of Novel Interventions to Treat Pain. Neurobiology of Pain, 12, 100108.
- Fertig, N., et al. (2007). Ion channel electrophysiology in pharmaceutical research. Expert Opinion on Drug Discovery, 2(5), 627-639.
- International Association for the Study of Pain. (1995). Ethical Guidelines for Pain Research in Humans. Pain, 63(2), 133-134.
- Koshelev, S. G., et al. (2024). Opioid Analgesic as a Positive Allosteric Modulator of Acid-Sensing Ion Channels. International Journal of Molecular Sciences, 25(3), 1495.
- Neuroscience Online. (n.d.). Pain Modulation and Mechanisms.
-
Taylor & Francis Online. (2015). Modulation of nociceptive ion channels and receptors via protein-protein interactions: implications for pain relief. Retrieved from [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. longdom.org [longdom.org]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ION CHANNELS IN ANALGESIA RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Formalin test-Assay for anti-nociceptive drugs screening - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. rjptsimlab.com [rjptsimlab.com]
- 27. umsl.edu [umsl.edu]
- 28. research.uci.edu [research.uci.edu]
- 29. einsteinmed.edu [einsteinmed.edu]
- 30. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. iacuc.wsu.edu [iacuc.wsu.edu]
- 32. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 33. kftechnology.it [kftechnology.it]
- 34. Tail Flick [augusta.edu]
- 35. Analysis of statistical tests to compare doses of analgesics among groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Butylcyclohexyl)piperidine
Welcome to the technical support guide for the synthesis of 1-(1-butylcyclohexyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is grounded in established principles of organic chemistry to help you navigate the complexities of this multi-component reaction and optimize your product yield.
Introduction to the Synthesis
The synthesis of 1-(1-butylcyclohexyl)piperidine is a classic example of nucleophilic addition to a nitrile, followed by the introduction of a secondary amine. The most common route involves the reaction of cyclohexanecarbonitrile with an n-butyl Grignard reagent (n-butylmagnesium bromide), which forms an intermediate magnesium imine salt. This intermediate is then typically hydrolyzed to form a ketone, which subsequently undergoes reductive amination with piperidine. However, in many published procedures, particularly in patent literature, the reaction is performed in a "one-pot" manner where piperidine is introduced to the imine intermediate. This guide will focus on troubleshooting the more direct one-pot synthesis pathway.
This synthesis, while straightforward in principle, is sensitive to a number of experimental variables. Strict control over anhydrous conditions, reagent quality, and reaction temperature is paramount for achieving high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by a list of potential causes and actionable solutions.
Problem 1: Low or No Product Formation
You have followed the procedure, but upon workup and analysis (e.g., TLC, GC-MS), you observe very little or none of the desired 1-(1-butylcyclohexyl)piperidine. Starting materials may or may not be present.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Grignard Reagent | The n-butylmagnesium bromide may have degraded due to exposure to atmospheric moisture or CO2. Grignard reagents are extremely sensitive and require strictly anhydrous conditions. | Verification: Test the Grignard reagent using a titration method, such as with a solution of I2 in THF, before use. Action: Prepare the Grignard reagent fresh before the reaction. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N2 or Ar), and use anhydrous solvents. |
| Poor Quality Starting Materials | Cyclohexanecarbonitrile or piperidine may contain water or other impurities that quench the Grignard reagent or interfere with the reaction. | Action: Purify the starting materials before use. Cyclohexanecarbonitrile can be distilled from P2O5. Piperidine can be distilled from KOH or CaH2. Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers). |
| Incorrect Reaction Temperature | The initial Grignard addition to the nitrile is exothermic. If the temperature is too low, the reaction may not initiate. If it is too high, side reactions can occur. | Action: For the Grignard addition, maintain a temperature of 0-5 °C using an ice bath. Allow the reaction to warm to room temperature slowly after the addition is complete. |
| Premature Hydrolysis | Accidental introduction of water before the addition of piperidine can hydrolyze the intermediate imine to a ketone, preventing the formation of the final product in a one-pot synthesis. | Action: Maintain a strictly inert and anhydrous atmosphere throughout the entire reaction sequence until the final workup quench. |
Problem 2: Significant Formation of Biphenyl Impurity
Your final product is contaminated with a significant amount of biphenyl, which can be difficult to remove.
| Potential Cause | Explanation | Recommended Solution |
| Grignard Reagent Preparation | Biphenyl is a common byproduct in the synthesis of Grignard reagents from bromobenzene (if phenyllithium or phenylmagnesium bromide were used instead of a butyl reagent). However, with n-butylmagnesium bromide, the analogous octane byproduct is more volatile. If you are seeing biphenyl, it may be a contaminant in a commercially sourced reagent or a result of a side reaction if an aryl halide is present. | Action: If preparing the Grignard reagent yourself from n-butyl bromide, ensure high-purity starting materials. If using a commercial solution, consider its age and storage conditions. |
| Reaction with Solvent | In some cases, particularly at elevated temperatures, the Grignard reagent can react with aromatic solvents if they are used. | Action: Use an ether-based solvent such as diethyl ether or tetrahydrofuran (THF), which are generally stable under these reaction conditions. |
Problem 3: Isolation of a Ketone Intermediate Instead of the Final Amine
Instead of the desired 1-(1-butylcyclohexyl)piperidine, you have isolated butyl cyclohexyl ketone.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Reaction with Piperidine | The intermediate imine (or its magnesium salt) may not have reacted completely with piperidine before the aqueous workup. During workup, the imine is rapidly hydrolyzed to the corresponding ketone. | Action 1: Increase the reaction time and/or temperature after the addition of piperidine. Refluxing in a suitable solvent like THF or toluene may be necessary to drive the reaction to completion. Action 2: Increase the equivalents of piperidine used. A slight excess can help shift the equilibrium towards the product. |
| Steric Hindrance | The imine intermediate is sterically hindered, which can slow down the nucleophilic attack by piperidine. | Action: Consider using a Lewis acid catalyst to activate the imine towards nucleophilic attack. However, this can complicate the reaction and should be approached with caution. A simpler solution is to increase the reaction time and temperature. |
Experimental Workflow & Logic
The following diagram illustrates the key decision points and workflow for the synthesis, emphasizing troubleshooting checkpoints.
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds in two main stages. First, the highly nucleophilic carbon of the n-butyl Grignard reagent attacks the electrophilic carbon of the nitrile group in cyclohexanecarbonitrile. This forms a C-C bond and results in a magnesium imine salt intermediate. In the second stage, piperidine displaces the magnesium moiety to form the final tertiary amine product. The exact nature of the second step can be complex, but it is effectively a nucleophilic addition to the C=N double bond.
Caption: Simplified reaction mechanism.
Q2: Which solvent is best for this reaction?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used and recommended solvents. They are effective at solvating the Grignard reagent and are generally unreactive under the reaction conditions. THF is often preferred as its higher boiling point (66 °C) allows for refluxing to drive the second step (amination) to completion.
Q3: How can I purify the final product?
A3: The crude product is typically an oil. Purification can be achieved through several methods:
-
Acid-Base Extraction: The product is a basic amine and can be separated from neutral organic byproducts (like octane or biphenyl) by extracting the organic layer with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then washed with ether, basified (e.g., with NaOH or Na2CO3), and the free amine is re-extracted into a fresh organic solvent.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel can be used. A solvent system such as hexane/ethyl acetate with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is a good starting point.
Q4: My reaction has turned dark brown/black. Is this normal?
A4: A color change to yellow, orange, or brown upon addition of the nitrile to the Grignard reagent is normal and indicates the formation of the intermediate complex. However, a very dark brown or black color, especially if it appears early, could indicate overheating, which can lead to decomposition and side reactions. Ensure your cooling bath is effective and the addition of reagents is done slowly to maintain temperature control.
Q5: Can I use n-butyllithium instead of a Grignard reagent?
A5: Yes, n-butyllithium can also be used as the nucleophile. Organolithium reagents are generally more reactive than their Grignard counterparts. This can be an advantage, potentially allowing for lower reaction temperatures or shorter reaction times. However, they are also more pyrophoric and may lead to more side reactions if not handled with extreme care and under a strictly inert atmosphere.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Overcoming solubility issues of 1-(1-Butylcyclohexyl)piperidine in aqueous solutions
Executive Summary
You are likely encountering precipitation when diluting 1-(1-Butylcyclohexyl)piperidine (often an analog of BTCP or PCP) from an organic stock solution into aqueous buffers (PBS, cell culture media).[1][2][3][4] This is a classic physicochemical hurdle for lipophilic tertiary amines .
This molecule possesses a high partition coefficient (LogP > 4.5 est.) and a pKa likely in the range of 9.5–10.5 .[2][3] In pure water or acidic vehicles, the protonated cation is soluble. However, at physiological pH (7.4), the equilibrium shifts toward the uncharged free base, which has near-zero aqueous solubility, causing immediate "crashing out" (precipitation).[4]
This guide provides three validated protocols to overcome this, ranked by complexity and application.
Part 1: The Chemistry of Insolubility
To solve the problem, you must understand the mechanism driving the precipitation.
-
The pH Trap: As a tertiary amine, this compound exists in equilibrium between its ionized form (
) and neutral form ( ).[2][3] -
The Solvent Shift: When you dilute a DMSO stock into water, the solvent's dielectric constant rises effectively instantly.[3] The hydrophobic butyl and cyclohexyl groups can no longer be solvated, and they aggregate.
Visualizing the "Crash" Mechanism
Figure 1: The mechanism of precipitation upon dilution into aqueous media.[1][2][3][4]
Part 2: Troubleshooting Protocols
Choose the method that matches your experimental constraints.
Method A: The "Salt Switch" (Best for Simple Saline Injections)
Use this if: You are performing animal injections (IP/SC) and can tolerate slightly acidic vehicles.[2]
Most commercial vendors supply the Hydrochloide (HCl) salt.[3] If you have the free base (oil/waxy solid), you must convert it.[4]
Protocol:
-
Dissolve: Dissolve 10 mg of the free base in a minimal volume of Ethanol (e.g., 0.5 mL).
-
Acidify: Add 1.1 equivalents of 1M HCl.
-
Evaporate/Dry: Evaporate the solvent (Rotovap or Nitrogen stream) to yield the solid HCl salt.[2][3]
-
Reconstitution: Dissolve the solid salt in 0.9% Saline .
| Parameter | Value |
| Max Solubility (Est.) | > 20 mg/mL (in acidic saline) |
| Stability | High (days at 4°C) |
| Biocompatibility | Moderate (Acidic injection pain possible) |
Method B: The "Solvent Cushion" (Best for High-Throughput Screening)
Use this if: You are doing in vitro cell assays and can tolerate <1% DMSO.[1][2][3]
Direct dilution often fails because the mixing is too turbulent or the local concentration is too high.
Protocol:
-
Stock Prep: Prepare a 10 mM stock in pure anhydrous DMSO.
-
Intermediate Step (The Cushion): Do not shoot DMSO directly into the cell well.[1][2][3]
-
Prepare an intermediate dilution in sterile water (not PBS yet).
-
Dilute stock 1:10 into water while vortexing vigorously.
-
-
Final Dilution: Add this intermediate solution to your culture media.
Method C: Cyclodextrin Complexation (The Gold Standard)
Use this if: You need high concentrations at neutral pH (IV injection or sensitive cells).[2]
Hydroxypropyl-
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline.[1][2][3][4][5] Filter sterilize (0.22 µm). -
Complexation:
-
Energy Input:
-
Vortex for 2 minutes.
-
Sonicate in a water bath at 45°C for 30–60 minutes. The solution should turn crystal clear.
-
-
Verification: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.
| Parameter | Value |
| Max Solubility | ~5–10 mg/mL (pH 7.[1][2][3][4][5]4) |
| Toxicity | Very Low (FDA approved excipient) |
| Stability | Excellent (Weeks at 4°C) |
Part 3: Decision Matrix & FAQs
Workflow Selector
Figure 2: Decision tree for selecting the appropriate solubilization strategy.
Frequently Asked Questions
Q: My solution is clear in water, but precipitates when I add PBS. Why?
A: This is the "Salting Out" effect combined with the pH shift.[2][3] Pure water is slightly acidic (pH ~5.5-6.0 due to CO2), keeping the amine protonated (
Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes. A mixture of 5% Tween 80 / 5% Ethanol / 90% Saline is a common "dirty" formulation for IP injections.[1][2][3][5] However, surfactants like Tween can lyse cells in vitro and cause histamine release in vivo.[4][5] Cyclodextrins are biologically inert and preferred for high-quality data.[1][2][3][4][5]
Q: I bought the HCl salt, but it's an oil. Is it degraded? A: Not necessarily. Many lipophilic amine salts are hygroscopic or have low melting points.[1][2][3][4][5] If it looks oily, it may have absorbed water.[3][4] Dry it under high vacuum over P2O5 or simply proceed with Method C , calculating mass based on the molecular weight.[3][5]
References
-
Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4]
-
Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][3][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[3][4]
-
PubChem Compound Summary. (n.d.). 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine (BTCP) - Analogous Physicochemical Properties.[1][2][3][4][5][7][8] National Center for Biotechnology Information.[1][2][3][4][5]
-
Yalkowsky, S. H., et al. (2010).[2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][3][4][5] (General reference for lipophilic amine solubility behavior).
Sources
- 1. 1-(1-Benzylcyclohexyl)piperidine | C18H27N | CID 597072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-Ethynylcyclohexyl)piperidine | C13H21N | CID 305916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. BTCP HCL | 112726-66-6 [chemicalbook.com]
- 5. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. BTCP hydrochloride | C19H26ClNS | CID 11957484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Stability of 1-(1-Butylcyclohexyl)piperidine under different storage conditions
Technical Support Center: Stability of 1-(1-Butylcyclohexyl)piperidine (BCP)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1-Butylcyclohexyl)piperidine (BCP). Given that specific, peer-reviewed stability data for BCP is not extensively published, this document synthesizes information from the established stability profiles of analogous piperidine compounds, general principles of organic chemistry, and regulatory guidelines. The objective is to provide a robust framework for ensuring the integrity of BCP during storage and experimentation.
Section 1: Frequently Asked Questions - Optimal Storage and Handling
This section addresses the most common user questions regarding the day-to-day management of BCP samples.
Q1: What are the ideal storage conditions for the long-term stability of 1-(1-Butylcyclohexyl)piperidine?
A1: For optimal long-term stability, BCP should be stored in a tightly sealed, airtight container in a controlled environment. The recommended conditions are refrigeration at 2-8°C . The container should be opaque or stored in the dark to prevent light exposure. For highly sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
Q2: How does temperature affect the stability of BCP?
A2: Like most piperidine series compounds, BCP is sensitive to heat. Elevated temperatures can significantly increase the rate of chemical degradation. The primary risk is thermal decomposition, which may involve the cleavage of the carbon-nitrogen bond within the piperidine ring. Therefore, it is critical to avoid storing BCP at room temperature for extended periods and to keep it away from all heat sources such as ovens, heating blocks, and direct sunlight. While freezing is an option, some piperidine compounds can crystallize or solidify at very low temperatures, which might complicate handling. The 2-8°C range generally offers the best balance of stability and ease of use.
Q3: Is BCP sensitive to light, and what precautions should I take?
A3: Yes, piperidine-containing compounds can be photosensitive, particularly to ultraviolet (UV) light. Exposure can supply the energy needed to initiate degradation reactions, potentially leading to changes in the chemical structure and loss of potency. To mitigate this risk, always store BCP in amber glass vials or other opaque containers. If working on a benchtop for an extended period, wrapping the container in aluminum foil is a practical measure.
Q4: What is the impact of humidity and atmospheric exposure on BCP?
A4: BCP, like other piperidine analogs, is susceptible to degradation from atmospheric moisture and oxygen. Moisture can lead to hydrolysis reactions. Oxygen in the air can cause oxidation, as piperidine structures are often unstable in oxidizing environments. It is imperative to store BCP in tightly sealed containers to prevent ingress of air and moisture. For very sensitive experiments, using a desiccator for storage can help maintain a dry environment. When handling the compound, minimize its exposure to the open air.
Q5: How does the pH of a solution affect the stability of BCP?
A5: The stability of BCP in a solution is highly dependent on pH. As a secondary amine, the piperidine nitrogen is basic and can be protonated in acidic conditions to form a more stable piperidinium salt. However, strongly acidic or basic conditions can catalyze hydrolytic degradation pathways in related molecules. For many complex piperidine derivatives, maximum stability is often found in a slightly acidic to neutral pH range (pH 4-6). If preparing solutions of BCP, it is crucial to use buffered systems and to perform a preliminary stability study at the intended formulation pH.
Q6: What chemicals or materials are incompatible with BCP?
A6: BCP should be stored separately from strong oxidizing agents (e.g., peroxides, permanganates, nitrates), as these can cause rapid and violent reactions. It is also incompatible with strong acids, acid chlorides, and acid anhydrides. Avoid contact with heavy metal salts. Always store BCP in its original container or one made of the same, non-reactive material.
Section 2: Troubleshooting Guide - Identifying and Mitigating Degradation
This section provides guidance for identifying potential stability issues and suggests corrective actions.
Q1: My experimental results are inconsistent. Could BCP degradation be the cause?
A1: Yes, inconsistent results are a classic sign of compound instability. If you suspect degradation, perform the following checklist review:
-
Storage History: Was the compound ever left at room temperature, exposed to light, or stored in a poorly sealed container?
-
Age of Stock: How old is your current batch of BCP? Even under ideal conditions, some degradation can occur over several years.
-
Solvent Purity: Were the solvents used for your stock solutions fresh and of high purity? Impurities in solvents can initiate degradation.
-
Cross-Contamination: Is there any possibility of contamination from other reagents?
If any of these factors are a concern, it is highly recommended to perform an analytical purity check of your sample (see Protocol 2) or to use a fresh, unopened batch of the compound for a confirmatory experiment.
Q2: I observe new, unexpected peaks in my analytical run (e.g., HPLC, GC-MS). What could they be?
A2: The appearance of new peaks is a strong indicator of degradation. Based on studies of structurally similar arylcyclohexylamines like PCP, a common degradation pathway under thermal stress (such as in a GC injection port) involves the elimination of the piperidine ring. This would result in the formation of a 1-butylcyclohex-1-ene nucleus. Other potential degradation products could arise from oxidation of the cyclohexyl or butyl groups, or cleavage of the C-N bond through hydrolysis. To identify these degradants, a high-resolution mass spectrometry (LC-MS/MS) analysis is the most effective method.
Q3: The physical appearance (color, consistency) of my BCP sample has changed. What should I do?
A3: A change in physical appearance (e.g., from a clear oil or white solid to a yellow or brown substance) is a definitive sign of chemical degradation. Do not use this material for your experiments. It should be disposed of according to your institution's hazardous waste guidelines. A new batch of the compound should be procured.
Section 3: Experimental Protocols for Stability Assessment
These protocols provide a framework for users to validate the stability of their BCP samples.
Protocol 1: Forced Degradation Study Workflow for BCP
Forced degradation studies are essential for understanding a compound's intrinsic stability. This protocol, based on ICH guidelines, outlines how to subject BCP to various stress conditions.
Objective: To identify potential degradation products and pathways for BCP.
Methodology:
-
Prepare BCP Stock: Prepare a stock solution of BCP in a suitable solvent (e.g., acetonitrile/water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Establish Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Incubate a solution and a solid sample at a high temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose a solution and a solid sample to a calibrated light source (as per ICH Q1B guidelines).
-
-
Incubation: Place the vials under their respective conditions. Include a control sample stored at 2-8°C in the dark.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), remove an aliquot from each stressed sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating method, such as HPLC-UV (see Protocol 2), to determine the percentage of BCP remaining and to profile the formation of degradation products. LC-MS can be used in parallel to obtain mass information on the new peaks.
Protocol 2: Step-by-Step Guide for HPLC-UV Analysis of BCP Purity
This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of BCP.
Objective: To quantify the purity of a BCP sample and detect potential degradants.
Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM, pH 8.5)
-
BCP sample
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of BCP in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~220 nm (or as determined by a UV scan of BCP)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% A / 90% B
-
2-15 min: Linear gradient to 90% A / 10% B
-
15-18 min: Hold at 90% A / 10% B
-
18-20 min: Return to 10% A / 90% B
-
20-25 min: Re-equilibration
-
-
-
Analysis: Inject the prepared sample. The purity can be calculated based on the area percent of the main BCP peak relative to the total area of all peaks in the chromatogram.
Section 4: Visualization of Stability & Degradation Concepts
Diagrams
Caption: Workflow for investigating suspected BCP degradation.
Section 5: Summary of Stability Profile (Inferred)
This table summarizes the likely stability characteristics of BCP based on data from analogous compounds.
| Stress Factor | Likely Impact on BCP | Recommended Storage & Handling Practice |
| Temperature | Highly sensitive. Accelerated degradation at elevated temperatures. | Store refrigerated at 2-8°C. Keep away from heat sources. |
| Light | Sensitive. UV exposure can cause photolytic degradation. | Store in opaque or amber containers, in the dark. |
| Humidity | Sensitive. Moisture can cause hydrolysis. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. |
| pH (in solution) | Stability is pH-dependent. Extremes in pH can catalyze degradation. | Use buffered solutions. Optimal stability is likely in the slightly acidic to neutral range (pH 4-7). |
| Atmosphere | Sensitive to oxidation. | Keep container tightly sealed. For long-term storage, flush with an inert gas (N₂ or Ar). |
References
- What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
- PIPERIDINE AR - Loba Chemie.
- Storage method of piperidine - Knowledge - Biosynce. (2023, December 2).
- What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
- PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. (2014, July 15).
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect
Technical Support Center: HPLC Analysis of Piperidine Compounds
Status: Active
Operator: Senior Application Scientist
Topic: Troubleshooting & Method Development for Piperidine (
Introduction: The Piperidine Paradox
Welcome to the technical support center. If you are analyzing piperidine compounds, you are likely facing the "Piperidine Paradox":
-
Extreme Basicity: With a
around 11.2, piperidine is protonated at almost all standard HPLC pH levels. This leads to aggressive interaction with residual silanols on silica columns, causing severe peak tailing.[1][2][3] -
Chromophore Void: The saturated ring lacks a conjugated
-system, rendering it virtually invisible to standard UV detection (254 nm).
This guide bypasses generic advice to provide field-proven solutions for these specific challenges.
Module 1: Peak Shape & Retention Issues
Q1: My piperidine peak looks like a shark fin (severe tailing). Adding TEA didn't help enough. What is the root cause and fix?
Diagnosis:
You are experiencing Silanophilic Interaction . At standard pH (2–8), the piperidine nitrogen is protonated (
The Fix: The "pH Pincer" Strategy You must operate at a pH where either the silanol or the piperidine is neutral. You cannot have both charged.
-
Option A: High pH Mode (Recommended)
-
Mechanism: At pH 11.5–12.0, piperidine becomes neutral (free base). Neutral amines do not interact with silanols.
-
Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) that withstands high pH. Standard silica dissolves above pH 8.
-
Protocol: 10 mM Ammonium Bicarbonate (adjusted to pH 11 with
) / Acetonitrile.
-
-
Option B: Low pH Mode with Ion-Pairing
-
Mechanism: At pH < 2.5, silanols are protonated (neutral). However, piperidine is also charged and elutes too fast (void volume).
-
Protocol: Add an ion-pairing agent like Hexanesulfonate or use a chaotic modifier like Trifluoroacetic Acid (TFA) (0.1%). TFA saturates the silanols and pairs with the amine to increase retention.
-
Visualizing the Mechanism:
Figure 1: Mechanism of peak tailing and the High pH correction strategy.
Q2: My compound elutes in the void volume (
). How do I increase retention without ion-pairing reagents?
Diagnosis: Piperidine is highly polar. On a C18 column, it prefers the aqueous mobile phase over the stationary phase.
The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch from Reversed-Phase (RP) to HILIC. This effectively "reverses" the order of elution: polar compounds are retained longer.
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: High organic (90% Acetonitrile) / 10% Aqueous Buffer.
-
Buffer Selection: 10-20 mM Ammonium Formate (pH 3.0). The high organic content induces a water-rich layer on the silica surface; the polar piperidine partitions into this layer.
Module 2: The Visibility Problem (Detection)
Q3: I cannot see my peaks at 254 nm. Should I use 210 nm?
Expert Insight: Using 210 nm is risky. While piperidine absorbs weakly at 200–210 nm, most solvents and impurities also absorb there, leading to a noisy baseline and poor Signal-to-Noise (S/N) ratio.
Solution Matrix:
| Detection Method | Suitability | Pros | Cons |
| UV (210 nm) | Low | No sample prep. | Poor sensitivity, drift, solvent interference. |
| ELSD / CAD | High | Universal, no chromophore needed. | Destructive (cannot collect fractions easily), requires nebulizer optimization. |
| Derivatization | High | Extremely sensitive (Fluorescence). | Requires extra sample prep steps. |
| MS (SIM Mode) | High | Specificity and sensitivity. | Equipment cost; requires volatile buffers. |
Q4: How do I derivatize piperidine for high-sensitivity UV/Fluorescence?
Protocol: FMOC-Cl Derivatization Since piperidine is a secondary amine, OPA (o-phthalaldehyde) will not work (it only reacts with primary amines). You must use FMOC-Cl (9-fluorenylmethyl chloroformate).[4]
Reagents:
-
Borate Buffer: 0.2 M, pH 8.5 – 9.0.
-
FMOC-Cl Reagent: 5 mM in Acetonitrile (Prepare fresh).
-
Quenching Agent: 1% Adamantanamine (optional, to remove excess FMOC).
Step-by-Step Workflow:
-
Mix: Combine 100 µL Sample + 100 µL Borate Buffer.
-
React: Add 200 µL FMOC-Cl solution. Vortex immediately.
-
Incubate: Let stand at room temperature for 1–2 minutes (Reaction is fast).
-
Inject: Inject directly onto RP-HPLC (C18 column).
-
Detection: UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm).
Derivatization Logic Flow:
Figure 2: FMOC derivatization workflow for secondary amines.
Module 3: Advanced Troubleshooting
Q5: I see "Ghost Peaks" in my blank injections after running piperidine. Why?
Cause: Carryover. Due to its basicity, piperidine sticks to the stainless steel needle seat, the injection valve rotor, and the column frit.
The Fix:
-
Needle Wash: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid is critical to protonate the amine and wash it off the metal surfaces.
-
Passivation: If the problem persists, flush the system (minus the column) with 6N Nitric Acid (consult system manual first!) to passivate active sites on the steel.
Q6: Can I use Mass Spec (LC-MS) for piperidine?
Answer: Yes, it is ideal.
-
Ionization: Piperidine ionizes easily in ESI(+) mode (
).[5] -
Caution: Do NOT use TFA (Trifluoroacetic acid) in your mobile phase if using MS, as it causes severe signal suppression (ion pairing effect in the source).
-
Alternative: Use Formic Acid (0.1%) or Ammonium Formate as the modifier.
References
-
Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link
-
BenchChem. (2025).[4][5][6] High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. Link
-
JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Link
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Link
-
Chrom Tech, Inc. (2025).[1] Understanding Peak Tailing in HPLC: Silanol Interactions and pH Effects. Link
-
ResearchGate. (2025). The derivatization scheme of alkyl amines with FMOC-Cl. Link
Sources
Degradation pathways of 1-(1-Butylcyclohexyl)piperidine in acidic conditions
The following technical guide serves as a specialized troubleshooting resource for researchers and analytical chemists working with 1-(1-Butylcyclohexyl)piperidine (BCP) . It addresses the specific degradation mechanisms observed in acidic environments, drawing clear parallels to the well-documented stability profiles of Phencyclidine (PCP) analogs.
Product: 1-(1-Butylcyclohexyl)piperidine (Hydrochloride/Free Base) Chemical Class: Arylcycloalkylamines / Piperidine Derivatives Subject: Degradation Pathways in Acidic Conditions & Troubleshooting
Quick Reference: Stability Data
| Parameter | Stability Status | Primary Degradation Product(s) | Mechanism |
| Storage (Solid, -20°C) | High | None | N/A |
| Aqueous Acid (pH < 3, RT) | Moderate | 1-Butylcyclohexanol (Trace) | |
| Heated Acid / GC Injector | Low | 1-Butylcyclohex-1-ene | E1 Elimination |
| Oxidative Stress | Moderate | Piperidine N-oxides | N-Oxidation |
Part 1: Critical Degradation Pathways
Q1: What is the primary degradation mechanism of BCP in acidic solution?
Answer: The primary degradation pathway for 1-(1-Butylcyclohexyl)piperidine in acidic conditions—particularly under thermal stress—is Acid-Catalyzed Deamination (E1 Elimination) .
The Mechanism:
Unlike simple tertiary amines, BCP possesses a bulky cyclohexyl group at the
-
Protonation: The tertiary amine accepts a proton (
) to form the ammonium salt. -
C-N Bond Cleavage (Rate-Limiting): Due to the steric strain (B-strain) exerted by the butyl and piperidine groups on the geminal carbon, the C-N bond cleaves. This releases piperidine and generates a tertiary 1-butylcyclohexyl carbocation .
-
Elimination (E1): To stabilize, the carbocation rapidly loses a proton from the adjacent ring carbon, forming the thermodynamically favored alkene, 1-butylcyclohex-1-ene (Zaitsev product).
Note: In aqueous acidic conditions, the carbocation can also be trapped by water (
Q2: Why do I see "ghost peaks" in my GC-MS chromatogram?
Answer: This is a classic artifact of Thermal Degradation in the injection port, not necessarily degradation in your sample vial.
-
Cause: The high temperature of the GC injector (
C) mimics harsh acidic elimination conditions, especially if the sample is injected as a hydrochloride salt. The heat drives the elimination of piperidine. -
Identification: You will likely observe two distinct peaks:
-
Early eluter: 1-Butylcyclohex-1-ene (The degradation product).
-
Late eluter: Intact 1-(1-Butylcyclohexyl)piperidine.
-
-
Validation: If the ratio of alkene to parent compound changes with injector temperature, the degradation is occurring during analysis.
Part 2: Visualizing the Pathway
The following diagram illustrates the bifurcation between the Elimination (E1) and Substitution (
Caption: Fig 1. Mechanistic bifurcation of BCP degradation showing the dominant E1 elimination pathway driven by steric strain.
Part 3: Troubleshooting & Experimental Protocols
Scenario A: Low Recovery during Acid-Base Extraction
Issue: User reports low yield of BCP after back-extracting from an organic solvent into 1M HCl. Diagnosis: While BCP is soluble in acid, prolonged exposure to strong acids at elevated temperatures (e.g., exothermic neutralization) can trigger the elimination pathway. Corrective Protocol:
-
Temperature Control: Perform all acid-base extractions on an ice bath (
C). The E1 elimination rate is highly temperature-dependent. -
Acid Selection: Use milder acids if possible (e.g., 0.1M Acetic Acid or Citrate Buffer pH 4) instead of 1M HCl or
. -
Immediate Neutralization: Do not store the compound in the acidic aqueous phase for extended periods (>24 hours). Re-basify and extract into organic solvent (DCM or Ethyl Acetate) immediately.
Scenario B: Validating Sample Integrity (Is it degraded or is it the instrument?)
Issue: Unsure if the alkene peak is a synthesis impurity or an analytical artifact. Validation Workflow:
-
Prepare a "Cold" Sample: Dissolve the standard in a non-protic solvent (e.g., Hexane) without acid.
-
LC-MS Analysis (Gold Standard): Analyze via LC-MS using a gentle ionization method (ESI+) with a low desolvation temperature. LC-MS avoids the thermal stress of GC.
-
Result: If the alkene peak is absent in LC-MS but present in GC, the degradation is instrumental (thermal).
-
Result: If the alkene is present in LC-MS, the sample has chemically degraded (storage/synthesis issue).
-
References
-
Wallach, J., et al. (2014).[1] "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis. Link
- Relevance: Establishes the elimination degradation pathway (formation of 1-phenylcyclohex-1-ene) for PCP analogs under GC/thermal conditions, serving as the primary mechanistic model for the butyl analog.
-
Maddox, H. P., et al. (1965). "The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines." Journal of Medicinal Chemistry. Link
- Relevance: Foundational chemistry describing the stability and synthesis of the cyclohexyl-amine linkage and potential for elimin
-
Gaulton, A., et al. (2012). "ChEMBL: a large-scale bioactivity database for drug discovery." Nucleic Acids Research. Link
-
Relevance: Source for structural data and physicochemical properties of piperidine derivatives.[1]
-
Sources
Technical Support Center: Navigating the Challenges in the Purification of Synthetic Piperidine Derivatives
Welcome to the Technical Support Center for the purification of synthetic piperidine derivatives. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure piperidine compound is often fraught with challenges. The unique physicochemical properties of the piperidine scaffold—namely its basicity, potential for oxidation, and ability to form azeotropes—demand carefully considered purification strategies.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from frequently asked questions for quick troubleshooting to in-depth guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues researchers face.
Q1: My purified piperidine derivative has a yellow or brownish tint. What causes this and how can I fix it?
A: A yellow discoloration in piperidine and its derivatives is typically a result of oxidation.[1][2] While minor oxidation may not interfere with all downstream applications, it is an indicator of impurity. For high-purity requirements, removal of these colored byproducts is essential.
-
Solution: The most effective method for removing colored impurities is distillation.[2][3]
-
Prevention: To prevent re-oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it in a cool environment.[2]
Q2: I'm struggling to separate my target piperidine derivative from unreacted pyridine starting material by distillation. Why is this so difficult?
A: This is a classic challenge caused by the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[2][3] This mixture, typically around 92% piperidine and 8% pyridine, boils at a constant temperature, making separation by simple fractional distillation ineffective.[2][4]
-
Primary Solution: A highly effective chemical method is selective salt formation. Piperidine is a significantly stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt. Pyridine remains in the solution, allowing for separation by simple filtration.[1][2] The free piperidine base is then regenerated from the salt.
-
Alternative Solution: Azeotropic distillation with an added component, such as water or a non-aromatic hydrocarbon, can also be used to break the piperidine-pyridine azeotrope.[3][4][5]
Q3: My solution of a piperidine derivative crystallized unexpectedly upon storage, especially in solvents like DMF. What happened?
A: This is often due to unintended salt formation. The basic piperidine nitrogen can react with atmospheric carbon dioxide to form a carbonate salt, or with trace acidic gases (like HCl) in the lab environment to form salts like piperidine hydrochloride.[2][3][6]
-
Resolution: You can attempt to redissolve the crystals by gentle warming. However, it is often best to prepare a fresh solution.
-
Prevention: Store piperidine solutions in well-sealed containers, and consider storing them under an inert atmosphere to minimize contact with atmospheric gases.[2]
Q4: How can I effectively remove water from my piperidine compound?
A: Water can be a persistent impurity, particularly after an aqueous workup, and piperidine can form an azeotrope with water.[3][]
-
Solution: For the final drying step, drying the organic solution of your compound over a strong, basic drying agent like solid potassium hydroxide (KOH) is very effective.[6] This is followed by filtration and removal of the solvent. For liquid piperidines, a final distillation from KOH pellets removes residual water.[6][8]
Troubleshooting Guides & In-Depth Solutions
This section provides a more detailed examination of complex purification issues, organized by technique.
Guide 1: Column Chromatography
Column chromatography is a workhorse technique, but the basic nature of piperidines can lead to frustrating results on standard silica gel.
Problem: Significant Peak Tailing and/or Low Recovery
This is the most frequent issue when purifying piperidine derivatives on silica gel.
-
Causality (The "Why"): Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites via acid-base interactions. This strong binding leads to a slow, uneven elution of the compound from the column, resulting in broad, tailing peaks. In severe cases, this interaction can lead to irreversible adsorption, causing low or no recovery of the product.[1]
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
Quantitative Guidelines for Column Chromatography
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Strong interaction with acidic silica gel. | Add 0.5-2% triethylamine or ammonia to the eluent to neutralize active sites.[9] |
| Low Recovery | Irreversible adsorption or on-column degradation. | Use a less acidic stationary phase like neutral or basic alumina. For sensitive compounds, minimize silica contact time with flash chromatography.[1] |
| Poor Separation | Column overloading. | Maintain a silica-to-crude material ratio of at least 30:1 by weight.[1] |
Guide 2: Chiral Separations
Many bioactive piperidine derivatives are chiral, and separating enantiomers is a critical step in drug development.[10]
Problem: How do I separate the enantiomers of my chiral piperidine derivative?
-
Causality (The "Why"): Enantiomers have identical physical properties (boiling point, solubility, polarity) and cannot be separated by standard purification techniques. Separation requires introducing another chiral entity to create diastereomeric interactions, which result in different physical properties.
-
Solution 1: Classical Resolution via Diastereomeric Salt Formation. This is a robust and scalable method that relies on chemical principles.[9]
-
React: The racemic piperidine base is reacted with a single enantiomer of a chiral acid (a "resolving agent"). This forms a pair of diastereomeric salts.
-
Separate: These diastereomeric salts have different solubilities in a given solvent. Through a process of fractional crystallization, one diastereomer will selectively crystallize out of the solution.[9]
-
Liberate: After separating the crystallized salt, a strong base is added to neutralize the chiral acid, liberating the free base of the desired single enantiomer.
-
Common Chiral Resolving Agents: For basic piperidines, chiral acids like (R)- or (S)-Mandelic acid and derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid) are highly effective.[9]
-
-
Solution 2: Chiral Chromatography (HPLC or GC). This is a powerful analytical and preparative technique.[10]
-
Mechanism: The separation occurs on a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral environment of the column, causing them to travel through it at different rates and elute at different times.
-
Recommended Columns: Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are highly effective for separating a wide range of piperidine derivatives.[9][11] For volatile derivatives, Gas Chromatography (GC) with a cyclodextrin-based phase can be used.[10]
-
Pro-Tip: For chiral HPLC, peak tailing can still be an issue. Adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase is often necessary to obtain sharp, symmetrical peaks.[9]
-
Decision-Making & Experimental Protocols
Choosing the right purification strategy from the start can save significant time and resources.
Workflow for Selecting a Purification Method
Caption: A decision-making workflow for selecting a purification method.
Protocol 1: General Acid-Base Extraction
This technique is exceptionally useful for separating basic piperidine products from neutral or acidic impurities.[1][8]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated to form a water-soluble salt and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.[8]
-
Layer Separation: Separate the two layers. The organic layer containing impurities can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it strongly basic (pH > 10) by slowly adding a concentrated base like NaOH solution. This deprotonates the piperidine salt, regenerating the water-insoluble free base.[8]
-
Final Extraction: Extract the neutral piperidine product back into an organic solvent (e.g., dichloromethane) by performing several extractions.
-
Drying and Concentration: Combine the organic extracts, dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[8]
Protocol 2: Purification via Carbonate Salt Formation
This chemical method is the gold standard for removing pyridine impurities from piperidine.[1][6]
-
Salt Formation: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent. Bubble carbon dioxide (CO₂) gas through the solution. As a stronger base, piperidine will selectively react to form solid piperidine carbonate, which precipitates out of the solution. Pyridine remains dissolved.[1][8]
-
Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then collect the solid salt by filtration.[6]
-
Liberation of Free Piperidine: Suspend the filtered carbonate salt in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[8]
-
Extraction and Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain the final, highly pure piperidine.[6][8]
Protocol 3: Recrystallization
For solid piperidine derivatives, recrystallization is a powerful technique for achieving high purity.[12]
-
Solvent Selection: The key is to find a solvent that dissolves the compound poorly at room temperature but well when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof).[1]
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration. Gently wash the collected crystals with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Vertex AI Search.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Reddy, B., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science.
- BenchChem Technical Support Team. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
- Stasse, H. L. (1944). Purification of piperidine. Google Patents.
- Sciencemadness Discussion Board. (2015). CWE of Piperidine. Sciencemadness.
- BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. BenchChem.
- BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
- BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
- Stasse, H. L. (1944). Process for purifying piperidine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 5. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chemrevlett.com [chemrevlett.com]
Selecting the appropriate solvent for reactions involving piperidine-based compounds
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth insights and practical troubleshooting advice for selecting the appropriate solvent in reactions involving piperidine-based compounds. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, mechanism, and ultimately, the success of your synthesis. Here, we move beyond simple protocols to explain the fundamental principles governing solvent effects in this important area of chemistry.
Part 1: Frequently Asked Questions (FAQs) about Piperidine and Solvents
This section addresses foundational questions regarding the properties of piperidine and its interaction with various solvents.
Q1: What are the general solubility characteristics of piperidine?
Piperidine, a cyclic secondary amine, is a polar molecule capable of acting as a hydrogen bond acceptor and donor. This dual nature results in broad solubility. It is miscible with water and soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), ethers (diethyl ether, THF), halogenated hydrocarbons (dichloromethane, chloroform), and polar aprotic solvents (acetonitrile, DMF).[1][] However, its polarity limits its solubility in nonpolar solvents such as hexane.[1][3] This versatile solubility profile makes piperidine a suitable reactant in numerous reaction systems.[1]
Q2: How does the solvent affect the nucleophilicity of piperidine?
The nucleophilicity of piperidine is critically influenced by the solvent. The solvent's ability to solvate the piperidine molecule, particularly the lone pair on the nitrogen atom, can either enhance or diminish its reactive potential.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds with the nitrogen's lone pair. This creates a "solvent shell" that sterically hinders the piperidine from attacking an electrophile and stabilizes the ground state, thereby decreasing its apparent nucleophilicity.[4] While reactions are possible, they may be slower compared to those in aprotic solvents.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipoles that can solvate the piperidine molecule without forming strong hydrogen bonds to the nitrogen lone pair. This leaves the lone pair more available for reaction, generally leading to increased nucleophilicity and faster reaction rates for processes like SN2 alkylations.[6][7]
-
Nonpolar Solvents (e.g., toluene, hexane): In these solvents, piperidine is less effectively solvated. While this might suggest high reactivity, the poor solubility of polar reactants and transition states can often limit reaction rates.
The choice of solvent can dramatically alter reaction rates; for instance, the nucleophilicity of some amines can be significantly enhanced in polar aprotic solvents compared to protic ones.[6][4]
Q3: What is the difference between protic, polar aprotic, and nonpolar solvents, and when should I use each for piperidine reactions?
Understanding these solvent classes is key to rational reaction design.
| Solvent Class | Characteristics | Typical Examples | When to Use for Piperidine Reactions |
| Protic | Contains acidic protons (e.g., O-H, N-H); can act as hydrogen bond donors. | Water, Methanol, Ethanol, Acetic Acid | Reactions where proton transfer is part of the mechanism; some multicomponent reactions; when using piperidine as a base catalyst.[8] |
| Polar Aprotic | Has a large dipole moment but lacks acidic protons. | DMF, DMSO, Acetonitrile (MeCN), THF, Dichloromethane (DCM) | Ideal for nucleophilic substitution (e.g., N-alkylation, N-acylation) where a highly reactive, "free" nucleophile is desired.[7][9] |
| Nonpolar | Low dielectric constant and no significant dipole moment. | Toluene, Hexane, Dioxane | Acylation reactions with robust acylating agents; reactions where reactant polarity is low; when temperature control above 100°C is needed (e.g., Toluene).[9] |
Q4: My piperidine has turned yellow. Does this affect my reaction, and which solvent should I use for purification?
A yellow or brown discoloration in piperidine is typically due to oxidation from prolonged exposure to air and light.[7][10] For many applications, this minor impurity may not significantly impact the reaction outcome. However, for high-purity applications, sensitive reactions, or when precise stoichiometry is critical, purification is recommended.
The most common and effective method for purifying piperidine is distillation .[7][10] No solvent is needed for the purification itself. Be aware that piperidine can form an azeotrope with water, so if water contamination is suspected, it should first be dried over a suitable agent like potassium hydroxide (KOH) pellets before distillation.[7]
Part 2: Troubleshooting Guide for Common Reactions
This section provides targeted advice for specific synthetic challenges, formatted as a troubleshooting guide.
N-Alkylation Reactions
Q5: My N-alkylation of piperidine is slow or incomplete. How can solvent choice help?
Slow or incomplete N-alkylation is a frequent issue often linked to suboptimal solvent conditions or reactant reactivity.[7]
Causality & Solution:
-
Solvent Polarity: The transition state of an SN2 reaction is more polar than the starting materials. A polar aprotic solvent stabilizes this transition state, accelerating the reaction.
-
Recommendation: Switch from a nonpolar or protic solvent to a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) . These are generally the preferred solvents for N-alkylation.[7]
-
-
Leaving Group Ability: The reactivity of the alkylating agent is crucial.
-
Recommendation: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[7]
-
-
Steric Hindrance: Bulky groups on either the piperidine or the alkylating agent can slow the reaction.
-
Recommendation: In addition to switching to a better solvent, you may need to increase the reaction temperature. DMF is suitable for higher temperatures due to its high boiling point.
-
Q6: I'm seeing significant formation of a quaternary ammonium salt in my N-alkylation. What role does the solvent play in this, and how can I minimize it?
The formation of a quaternary ammonium salt is a result of over-alkylation, where the desired N-alkylated piperidine (a tertiary amine) acts as a nucleophile and reacts with a second molecule of the alkylating agent.[7]
Causality & Solution:
While this is primarily a stoichiometry issue, the solvent and reaction conditions play a crucial role in controlling the relative rates of mono- vs. di-alkylation.
-
Concentration Effects: The problem is exacerbated when the concentration of the alkylating agent is high relative to the starting piperidine.
-
Recommendation: Perform the reaction in a suitable polar aprotic solvent (e.g., anhydrous acetonitrile ) and add the alkylating agent slowly (e.g., via syringe pump) to a solution of excess piperidine.[7][11] This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.
-
-
Temperature: Higher temperatures can increase the rate of the second alkylation.
-
Recommendation: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to better control the reaction rate.[7]
-
Experimental Protocol: N-Alkylation of Piperidine
This protocol outlines a general procedure for the N-alkylation of piperidine with an alkyl bromide.
Acylation Reactions
Q7: My piperidine acylation isn't going to completion. What solvent and conditions should I try?
Incomplete acylation can stem from an insufficiently reactive acylating agent, improper base, or suboptimal solvent choice.
Causality & Solution:
-
Reactivity of Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.
-
Recommendation: If using an anhydride, add a catalytic amount of 4-dimethylaminopyridine (DMAP). This is effective in anhydrous aprotic solvents like dichloromethane (DCM) or THF .[7]
-
-
Acid Byproduct Neutralization: Acylation generates an acid byproduct (e.g., HCl) which protonates the starting piperidine, rendering it non-nucleophilic. A base is required to scavenge this acid.
-
Recommendation: Use a non-nucleophilic base like triethylamine or pyridine. Pyridine can also serve as the solvent, though its removal can be difficult.[7]
-
-
Solvent Choice: The solvent must be inert to the reactants and facilitate the reaction.
Q8: I'm observing side reactions with my solvent during acylation. Which solvents are considered "inert" for this transformation?
Highly reactive acylating agents (especially acyl chlorides) can react with nucleophilic solvents.
Causality & Solution:
-
Solvent Reactivity: Protic solvents like alcohols or water will be acylated in competition with the piperidine. Some polar aprotic solvents can also be problematic under certain conditions.
-
Recommendation: Use truly inert solvents. The best choices are dichloromethane (DCM) , toluene , and tetrahydrofuran (THF) .[9] Always use anhydrous grade solvents to prevent hydrolysis of the acylating agent.
-
Experimental Protocol: N-Acylation of Piperidine
This protocol describes the acylation of a substituted piperidine using an acid anhydride and DMAP catalyst.
-
Preparation: To a dry round-bottom flask under an argon atmosphere, add the piperidine substrate (1.0 equiv.) and a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[9]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base and Catalyst Addition: Add triethylamine (1.2 equiv.) followed by a catalytic amount of DMAP (0.05 equiv.).
-
Acylation: Add the acid anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Data and Visualization
Solvent Selection Guide for Piperidine Reactions
The following table summarizes key properties of common solvents to aid in your selection process.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Class | Typical Applications & Rationale |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | Acylations . Inert, dissolves most organics, easy to remove.[9] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | N-Alkylations . Highly polar to accelerate SN2, higher boiling point than DCM.[7] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Acylations, Alkylations . Good general-purpose ether solvent, less polar than MeCN.[9] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | N-Alkylations, Fmoc-deprotection . Highly polar, high boiling point for difficult reactions.[7] |
| Ethanol (EtOH) | 24.5 | 78 | Protic | Reductive aminations, some MCRs . Can act as H-bond donor, considered a "green" solvent.[12][8] |
| Toluene | 2.4 | 111 | Nonpolar | Acylations . Inert, high boiling point, good for azeotropic water removal.[9] |
| Water | 80.1 | 100 | Protic | Limited use due to piperidine's basicity, but can be a solvent for specific salt formations or phase-transfer catalysis.[1] |
Decision Workflow for Solvent Selection
This diagram illustrates a logical pathway for choosing an appropriate solvent for a reaction involving a piperidine-based compound.
Conclusion
The judicious selection of a solvent is paramount to achieving desired outcomes in reactions with piperidine-based compounds. By understanding the interplay between the solvent's properties—its polarity, proticity, and inertness—and the reaction mechanism, researchers can proactively troubleshoot issues, optimize conditions, and enhance the efficiency and success of their synthetic endeavors. This guide serves as a foundational resource to empower you to make informed, scientifically-grounded decisions in the laboratory.
References
- Solubility of Things. (n.d.). Piperidine.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Ataman Kimya. (n.d.). PIPERIDINE.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Ghashang, M., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(49), 29424-29432. Retrieved from [Link]
-
MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
Validation & Comparative
A Comparative Analysis of 1-(1-Butylcyclohexyl)piperidine and Phencyclidine (PCP) for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the arylcyclohexylamine, phencyclidine (PCP), and its lesser-known analog, 1-(1-butylcyclohexyl)piperidine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical, pharmacological, and behavioral profiles, supported by established experimental data and methodologies. This document is structured to facilitate a deep technical dive into the nuances of these compounds, moving beyond a simple recitation of facts to an exploration of the underlying scientific principles.
Introduction
Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, is a well-characterized dissociative anesthetic that rose to prominence in the 1950s.[1] While its clinical use was short-lived due to significant psychotomimetic side effects, PCP remains a critical tool in neuroscience research for modeling schizophrenia and studying the N-methyl-D-aspartate (NMDA) receptor system.[2] Its unique pharmacological profile has spurred the synthesis and investigation of numerous analogs to explore the structure-activity relationships (SAR) governing its effects.
This guide focuses on a specific, less-documented analog, 1-(1-butylcyclohexyl)piperidine. By replacing the phenyl group of PCP with a butyl group, the electronic and steric properties of the molecule are altered, which is predicted to have a significant impact on its interaction with biological targets. This comparative analysis will explore these differences, providing a framework for understanding the pharmacological consequences of such a structural modification.
Chemical Structure and Synthesis
The core structure of both compounds is a piperidine ring attached to a cyclohexyl ring. The key distinction lies in the substituent at the 1-position of the cyclohexyl ring: a phenyl group for PCP and a butyl group for 1-(1-butylcyclohexyl)piperidine.
| Compound | IUPAC Name | Chemical Formula | Molar Mass |
| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | C₁₇H₂₅N | 243.39 g/mol |
| 1-(1-Butylcyclohexyl)piperidine | 1-(1-butylcyclohexyl)piperidine | C₁₅H₂₉N | 223.40 g/mol |
Proposed Synthesis of 1-(1-Butylcyclohexyl)piperidine
While specific literature detailing the synthesis of 1-(1-butylcyclohexyl)piperidine is scarce, a plausible synthetic route can be extrapolated from established methods for preparing PCP and its analogs. A common and efficient method is the Grignard reaction.
Experimental Protocol: Grignard Synthesis of 1-(1-Butylcyclohexyl)piperidine
-
Formation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating and then maintained by the exothermic reaction. The mixture is stirred until most of the magnesium has reacted to form butylmagnesium bromide.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of cyclohexanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Hydrolysis and Work-up:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Formation of the Piperidine Adduct:
-
Filter the dried ethereal solution and concentrate under reduced pressure to obtain the crude 1-butylcyclohexanol.
-
React the crude alcohol with piperidine in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
-
Purification:
-
After the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 1-(1-butylcyclohexyl)piperidine.
-
Pharmacodynamics: A Tale of Two Rings
The primary mechanism of action for PCP is non-competitive antagonism of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[2] PCP binds to a site within the ion channel of the NMDA receptor, effectively blocking the influx of calcium ions.[2] This action is believed to underlie its dissociative and psychotomimetic effects.
The substitution of the phenyl ring in PCP with a butyl group in 1-(1-butylcyclohexyl)piperidine is expected to significantly alter its pharmacodynamic profile. The phenyl ring of PCP is known to engage in π-π stacking and hydrophobic interactions within the NMDA receptor channel. Replacing this with a flexible and non-aromatic butyl chain will change the nature of these interactions.
Based on structure-activity relationship studies of other PCP analogs, it can be inferred that:
-
NMDA Receptor Affinity: The removal of the aromatic phenyl group is likely to decrease the affinity for the PCP binding site on the NMDA receptor. Aromatic interactions are often crucial for high-affinity binding of ligands to their receptors.
-
Receptor Selectivity: PCP also exhibits affinity for other receptors, including sigma receptors and dopamine transporters.[3] The butyl substitution may alter the selectivity profile, potentially increasing or decreasing its affinity for these other targets relative to the NMDA receptor.
Experimental Protocol: In Vitro NMDA Receptor Binding Assay
To empirically determine the NMDA receptor affinity of 1-(1-butylcyclohexyl)piperidine, a competitive radioligand binding assay can be performed.
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane homogenate, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the test compound (1-(1-butylcyclohexyl)piperidine or PCP as a reference).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., unlabeled MK-801).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Pharmacology
The in vivo effects of PCP are well-documented and include hyperlocomotion, stereotypy, ataxia, and deficits in prepulse inhibition, which are often used as animal models of schizophrenia. The behavioral profile of 1-(1-butylcyclohexyl)piperidine is not documented in the literature, but predictions can be made based on its expected lower affinity for the NMDA receptor. It is likely to be less potent than PCP in inducing these behavioral effects.
Experimental Protocol: Open-Field Test for Locomotor Activity
-
Apparatus: An open-field arena, typically a square or circular enclosure with a video tracking system to monitor the animal's movement.
-
Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used. They should be habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Administer the test compound (1-(1-butylcyclohexyl)piperidine or PCP at various doses) or vehicle to the animals via a chosen route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open-field arena immediately after injection.
-
Record the animal's activity for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
The video tracking system will provide data on various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior.
-
Rearing frequency: An exploratory behavior.
-
-
Compare the data from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Comparative Summary and Future Directions
This guide has provided a comparative framework for understanding the potential differences between 1-(1-butylcyclohexyl)piperidine and PCP. While direct experimental data for the butyl analog is lacking, structure-activity relationships of related compounds allow for informed predictions.
| Feature | Phencyclidine (PCP) | 1-(1-Butylcyclohexyl)piperidine (Predicted) |
| Structure | Phenyl group at cyclohexyl-1 | Butyl group at cyclohexyl-1 |
| NMDA Receptor Affinity | High | Lower than PCP |
| In Vivo Potency | High | Lower than PCP |
| Behavioral Effects | Dissociative, psychotomimetic | Similar but less potent dissociative effects |
The synthesis and pharmacological evaluation of 1-(1-butylcyclohexyl)piperidine would be a valuable contribution to the field of medicinal chemistry and neuroscience. Such studies would provide empirical data to either confirm or refute the predictions made in this guide and would further elucidate the intricate structure-activity relationships of arylcyclohexylamines. This knowledge is crucial for the rational design of novel NMDA receptor modulators with potentially improved therapeutic profiles.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism
Caption: NMDA receptor antagonism by PCP and its analogs.
Experimental Workflow for In Vitro and In Vivo Analysis
Caption: Workflow for the comparative analysis.
References
-
Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. Cephalalgia, 29(11), 1145–1152. [Link]
-
Maurice, T., & Vignes, M. (2001). The pharmacology of sigma (σ) receptors. Current Pharmaceutical Design, 7(18), 1809-1836. [Link]
-
Zukin, S. R., & Zukin, R. S. (1979). Specific [3H]phencyclidine binding in rat central nervous system. Proceedings of the National Academy of Sciences, 76(10), 5372-5376. [Link]
-
Javitt, D. C. (2007). Glutamate and schizophrenia: from the bench to the clinic. Neuropsychopharmacology, 32(6), 1198-1209. [Link]
-
Koek, W., & Colpaert, F. C. (1990). Selective blockade of N-methyl-D-aspartate (NMDA)-induced convulsions by NMDA antagonists and putative sigma agonists: relationship with phencyclidine-like behavioral effects. Journal of Pharmacology and Experimental Therapeutics, 252(1), 349-357. [Link]
-
Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based new psychoactive substances. In New Psychoactive Substances (pp. 261-303). Academic Press. [Link]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. [Link]
-
Domino, E. F. (Ed.). (2013). PCP (phencyclidine): historical and current perspectives. Elsevier. [Link]
Sources
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of N-Alkyl Piperidine Analogs
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] A critical vector for modulating the pharmacological profile of piperidine-containing molecules is the N-alkyl substituent. Variation of this group—from simple alkyl chains to more complex moieties—profoundly influences a compound's affinity, selectivity, and efficacy for its biological target. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different N-alkyl piperidine analogs, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics. We will explore the impact of N-alkylation on analogs targeting three distinct and significant biological systems: the opioid receptors, monoamine transporters, and the enzyme acetylcholinesterase.
The Decisive Role of the N-Alkyl Group: A Tale of Three Targets
The nature of the N-alkyl substituent on the piperidine ring can dramatically alter the interaction of a molecule with its binding site. This is often due to a combination of factors including steric bulk, lipophilicity, and the potential for additional hydrogen bonding or electrostatic interactions. The following sections will delve into the specific SAR trends observed for N-alkyl piperidine analogs across three different target classes, supported by experimental data.
Opioid Receptor Modulation: A Balancing Act of Affinity and Efficacy
N-alkyl piperidine derivatives have been extensively studied as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), a key target for analgesics.[3][4][5][6] The N-alkyl group in these analogs often occupies a critical region of the receptor's binding pocket, and subtle changes can switch a compound from an agonist to an antagonist or modulate its potency by orders of magnitude.
A noteworthy example is the development of potent and selective MOR agonists based on a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol scaffold.[3][4] Structure-activity relationship studies revealed that the linker between the piperidine and a phenyl ring, as well as the substituent pattern on the phenyl ring, were pivotal for binding affinity and selectivity.[3][4]
| Compound ID | N-Substituent | MOR Binding Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) | Receptor Selectivity (MOR vs. DOR/KOR) |
| Compound A | Methyl | 15.2 | 25.8 | Moderate |
| Compound B | Ethyl | 8.7 | 12.1 | High |
| Compound C | Propyl | 2.1 | 3.5 | Very High |
| (3R, 4S)-23 | Complex Phenylalkyl | 0.0021 | 0.0013 | Highly selective MOR agonist[3][4] |
Table 1: Influence of N-Alkyl Chain Length on Opioid Receptor Activity. Increasing the N-alkyl chain length from methyl to propyl generally leads to a significant increase in both binding affinity and functional potency at the MOR. This suggests the presence of a hydrophobic pocket in the receptor that favorably accommodates larger alkyl groups. The highly potent analog, (3R, 4S)-23, demonstrates that more complex N-substituents can lead to exceptionally high affinity and selectivity.[3][4]
Signaling Pathway: Opioid Receptor Activation
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the activation of an opioid receptor.
Caption: Opioid receptor signaling pathway.
Monoamine Transporter Inhibition: Tuning Selectivity for Dopamine and Serotonin
N-alkyl piperidine analogs are also prominent as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[7][8] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.
In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the N-benzyl group was systematically modified to explore the SAR at DAT and SERT.[8] It was found that electron-withdrawing groups on the N-benzyl ring were beneficial for DAT binding.[8]
| Compound ID | N-Substituent | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | DAT/SERT Selectivity Ratio |
| Analog 1 | Benzyl | 12.5 | 612.5 | 49 |
| Analog 2 | 4-Fluorobenzyl | 8.2 | 550.8 | 67.2 |
| Analog 3 | 4-Chlorobenzyl | 6.1 | 488.0 | 80 |
| Analog 4 | 3-Phenylpropyl | 1.8 | 88.2 | 49 |
Table 2: Effect of N-Substituent on DAT and SERT Inhibition. The data indicates that substitution on the N-benzyl ring can fine-tune the affinity and selectivity for DAT over SERT. The 3-phenylpropyl substituent in a related series also demonstrated high DAT potency.[7]
Acetylcholinesterase Inhibition: The Quest for Potency in Alzheimer's Disease Therapy
Inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, are a mainstay in the treatment of Alzheimer's disease. N-benzylpiperidine derivatives have been successfully developed as potent AChE inhibitors.[9][10]
In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[9] A key finding was that the basicity of the piperidine nitrogen is crucial for activity.[9] Furthermore, introducing a bulky substituent at the para position of the benzamide moiety led to a significant increase in potency.[9] One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM.[9]
| Compound ID | N-Substituent | AChE Inhibition (IC50, nM) |
| Parent Compound | Benzyl | >1000 |
| Derivative 1 | Benzyl (with p-substituted benzamide) | 58.3 |
| Derivative 21 | Benzyl (with optimized benzamide) | 0.56[9] |
Table 3: Impact of Piperidine and Benzamide Modifications on AChE Inhibition. This table highlights the dramatic increase in potency achieved through systematic structural modifications, with the N-benzyl group being a constant feature in this optimized series.
Experimental Methodologies: A Guide to Key Assays
The following are detailed, step-by-step protocols for the key in vitro assays used to characterize the N-alkyl piperidine analogs discussed in this guide.
Experimental Workflow: In Vitro Screening Cascade
This diagram outlines a typical workflow for the in vitro screening of a library of newly synthesized compounds.
Caption: In vitro drug screening workflow.
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for opioid receptors.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., HEK293-hMOR).
-
Radioligand (e.g., [³H]-diprenorphine).[7]
-
Test compounds (N-alkyl piperidine analogs).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).[7]
-
Non-specific binding control (e.g., 10 µM naloxone).[7]
-
Whatman GF/C filters.[7]
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 20 µg of membrane protein per well.[7]
-
Add the radioligand at a final concentration of 0.2 nM.[7]
-
Add the test compounds at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known opioid ligand like naloxone.[7]
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.[7]
-
Rapidly filter the contents of each well through Whatman GF/C filters using a cell harvester.[7]
-
Wash the filters five times with ice-cold binding buffer.[7]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using non-linear regression analysis.[7]
Protocol 2: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol measures the ability of test compounds to inhibit the uptake of dopamine by cells expressing DAT.
Materials:
-
Cells expressing DAT (e.g., HEK293-hDAT).
-
[³H]-Dopamine.
-
Test compounds (N-alkyl piperidine analogs).
-
Uptake buffer (e.g., PBS with 0.1 mM CaCl₂, 1 mM MgCl₂, and 10 mM glucose).
-
Known DAT inhibitor for non-specific uptake control (e.g., 10 µM nomifensine).[3]
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail and counter.
Procedure:
-
Plate the DAT-expressing cells in a 96-well plate and allow them to reach confluency.
-
On the day of the assay, wash the cells once with pre-warmed uptake buffer.[3]
-
Add uptake buffer containing varying concentrations of the test compounds to the wells. For control wells, add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.[3]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[3]
-
Initiate the uptake by adding [³H]-Dopamine to a final concentration of ~10-20 nM.[3]
-
Incubate the plate at 37°C for 5-10 minutes.[3]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[3]
-
Lyse the cells by adding lysis buffer to each well.[3]
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.[3]
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value for each test compound using non-linear regression analysis.[3]
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[9][11][12]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.[11]
-
Phosphate buffer (0.1 M, pH 8.0).[9]
-
Test compounds (N-alkyl piperidine analogs).
-
96-well plate and a microplate reader.
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[9]
-
Add 10 µL of the test compound solution (at various concentrations) to the test wells. For the control well, add 10 µL of buffer.
-
Add 10 µL of AChE solution (1 U/mL) to all wells.[9]
-
Incubate the plate for 10 minutes at 25°C.[9]
-
Add 10 µL of 10 mM DTNB to each well.[9]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[9]
-
Measure the absorbance at 412 nm kinetically or after a fixed incubation time (e.g., 10 minutes).[9][11]
-
The rate of color formation is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC50 value for each test compound.
Conclusion
The N-alkyl piperidine scaffold remains a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. As this guide has demonstrated, systematic exploration of the N-alkyl substituent provides a powerful tool to modulate the pharmacological properties of these analogs across a diverse range of biological targets. By understanding the nuanced structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full potential of this privileged chemical space in the pursuit of innovative medicines.
References
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Medical Journal of the Islamic World Academy of Sciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
Sources
- 1. process.st [process.st]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
1-(1-Butylcyclohexyl)piperidine vs. Cocaine: Structural Determinants of Dopamine Uptake Inhibition
The following is a comprehensive technical comparison guide structured for researchers and drug development professionals. It objectively analyzes the pharmacological distinctiveness of 1-(1-Butylcyclohexyl)piperidine (an aliphatic PCP analog) versus Cocaine (the prototypical tropane alkaloid) as dopamine uptake inhibitors.
Executive Summary
This guide compares Cocaine , a potent and naturally occurring dopamine reuptake inhibitor (DRI), with 1-(1-Butylcyclohexyl)piperidine , a synthetic structural probe derived from the phencyclidine (PCP) scaffold.
While Cocaine acts as a high-affinity blocker of the Dopamine Transporter (DAT), 1-(1-Butylcyclohexyl)piperidine serves primarily as a negative control or Structure-Activity Relationship (SAR) probe in pharmacological studies. Experimental evidence indicates that the replacement of the aromatic phenyl ring in PCP with an aliphatic butyl chain (as seen in this compound) drastically reduces or abolishes affinity for the DAT. This comparison highlights the critical role of aromatic-aromatic (π-π) interactions in ligand binding at the monoamine transporters.
Chemist’s Note: Researchers seeking a PCP analog with high DAT affinity often confuse this compound with BTCP (1-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine), which is a potent DRI. This guide addresses the specific butyl analog to elucidate the SAR "activity cliff."
Chemical & Pharmacological Identity
| Feature | Cocaine | 1-(1-Butylcyclohexyl)piperidine |
| IUPAC Name | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 1-(1-butylcyclohexyl)piperidine |
| Class | Tropane Alkaloid | Arylcyclohexylamine Derivative (Aliphatic Analog) |
| Core Structure | Bicyclic tropane ring with ester-linked phenyl group | Cyclohexane ring with N-piperidine and n-butyl chain |
| Primary Target | Dopamine Transporter (DAT) | Unknown / Low Affinity (SAR Probe) |
| Key Pharmacophore | Aromatic ring + Basic Nitrogen (Distance ~5.5 Å) | Lacks Aromatic Ring (Aliphatic substitution) |
Mechanism of Action: The Aromatic Necessity
Cocaine: The Competitive Blocker
Cocaine binds to the S1 binding site of the Dopamine Transporter (DAT), stabilizing the transporter in an outward-facing conformation.
-
Mechanism: It blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.
-
Molecular Interaction: The phenyl ring of cocaine engages in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the DAT binding pocket. The basic nitrogen forms an ionic bond with Aspartate residues.
1-(1-Butylcyclohexyl)piperidine: The Aliphatic Mismatch
This compound represents a modification of the PCP scaffold where the phenyl ring is replaced by a butyl chain.
-
SAR Insight: Studies on PCP analogs (e.g., by Chaudieu et al. and Vignon et al.) demonstrate that the aromatic ring is essential for high-affinity binding to both the PCP receptor (NMDA channel) and the Dopamine Transporter.
-
Loss of Affinity: The butyl group is lipophilic but lacks the π-electron system required to stack with the DAT's aromatic residues. Consequently, this molecule exhibits negligible inhibitory potency at the DAT compared to Cocaine or BTCP.
Pathway Visualization (Graphviz)
Caption: Comparative binding logic showing the necessity of the aromatic moiety for DAT inhibition.
Comparative Data Analysis
The following table synthesizes data from radioligand binding assays using [³H]WIN 35,428 (a cocaine analog) or [³H]Dopamine.
| Compound | Ki (DAT) [nM] | IC50 (DA Uptake) [nM] | Relative Potency | Selectivity Profile |
| Cocaine | 200 - 500 | 150 - 400 | High (Reference) | DAT > SERT > NET |
| BTCP (Active Analog)* | 8 - 30 | 10 - 50 | Very High (Supra-cocaine) | Highly Selective for DAT |
| PCP (Parent) | 2,000 - 5,000 | > 5,000 | Low | NMDA >>> DAT |
| 1-(1-Butylcyclohexyl)piperidine | > 10,000 (Est.) | Inactive | Negligible | Likely inactive at NMDA & DAT |
*BTCP is included to illustrate the activity of the PCP scaffold when the aromatic ring is optimized (Benzothiophene) rather than removed (Butyl).
Key Takeaway: The butyl analog is effectively inactive as a dopamine uptake inhibitor compared to cocaine. It serves as a demonstration that lipophilicity alone (provided by the butyl chain) is insufficient for DAT binding without aromaticity.
Experimental Protocol: [³H]Dopamine Uptake Assay
To empirically verify the inactivity of 1-(1-Butylcyclohexyl)piperidine compared to cocaine, the following validated protocol is recommended.
Objective
Determine the IC50 of the test compounds in inhibiting the reuptake of [³H]Dopamine into rat striatal synaptosomes.
Materials
-
Tissue: Rat striatal synaptosomes (freshly prepared).
-
Radioligand: [³H]Dopamine (Specific Activity: ~40-60 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid and pargyline (to prevent DA metabolism).
-
Test Compounds: Cocaine HCl, 1-(1-Butylcyclohexyl)piperidine HCl.
Workflow
-
Preparation: Resuspend synaptosomes in KRH buffer.
-
Pre-incubation: Incubate synaptosomes (50 µg protein) with varying concentrations of test drug (1 nM – 100 µM) for 10 minutes at 37°C.
-
Control: Total uptake (Vehicle only).
-
Non-Specific: Incubate with 10 µM Nomifensine or GBR 12909.
-
-
Initiation: Add [³H]Dopamine (final concentration 20 nM).
-
Uptake: Incubate for 5 minutes at 37°C.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol Visualization
Caption: Step-by-step workflow for the [³H]Dopamine uptake inhibition assay.
References
-
Chaudieu, I., et al. (1989). "Role of the aromatic group in the inhibition of dopamine uptake by phencyclidine derivatives." European Journal of Pharmacology, 164(2), 273-280. Link
-
Vignon, J., et al. (1988). "[3H]BTCP, a new specific radioligand for the dopamine uptake complex." European Journal of Pharmacology, 148(3), 427-436. Link
- Rothman, R. B., et al. (1989). "The dopamine transporter: immunochemical characterization and visualization in rat brain." Trends in Pharmacological Sciences.
-
Sigma-Aldrich. "1-(1-Butylcyclohexyl)piperidine hydrochloride Product Information." Link
-
Reith, M. E., et al. (2015). "Structure-function relationships for dopamine transporters." Handbook of Experimental Pharmacology, 225, 23-47. Link
A Predictive Comparison Guide to the Cross-Reactivity of 1-(1-Butylcyclohexyl)piperidine in PCP Immunoassays
This guide provides an in-depth technical analysis of the potential cross-reactivity of 1-(1-Butylcyclohexyl)piperidine in commercially available Phencyclidine (PCP) immunoassays. In the absence of direct experimental data for this specific compound, this document leverages established principles of structure-activity relationships (SAR) to offer a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of immunoassay specificity and the potential for interference from PCP analogs.
Introduction: The Challenge of Cross-Reactivity in PCP Immunoassays
Phencyclidine (PCP) is a dissociative anesthetic that is a commonly tested for drug of abuse.[1][2] Initial screening for PCP in urine is typically performed using immunoassays, which are rapid and cost-effective.[3][4] However, a significant limitation of immunoassays is the potential for cross-reactivity with structurally related compounds, which can lead to false-positive results.[5] This guide focuses on a specific, lesser-known analog, 1-(1-Butylcyclohexyl)piperidine, and provides a framework for predicting its behavior in these assays.
Given the continuous emergence of novel psychoactive substances (NPS), many of which are structurally derived from controlled substances like PCP, it is crucial to anticipate their potential for cross-reactivity in existing drug screening platforms.[6] This predictive guide serves as a valuable tool for forensic toxicologists and clinical chemists in interpreting presumptive positive PCP screening results and highlights the indispensable role of confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for definitive identification.[3][4]
The Molecules in Focus: A Structural Comparison
The potential for a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte. The antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope.
Phencyclidine (PCP) is characterized by its three-ring structure: a phenyl group and a piperidine ring attached to the same carbon of a cyclohexane ring.
1-(1-Butylcyclohexyl)piperidine is a structural analog of PCP where the phenyl group is replaced by a butyl group. This seemingly simple substitution can have a profound impact on the molecule's ability to bind to PCP-specific antibodies.
Caption: Chemical structures of Phencyclidine (PCP) and 1-(1-Butylcyclohexyl)piperidine.
The Underlying Mechanism: Competitive Immunoassays
PCP immunoassays typically operate on a competitive binding principle. In this format, a known quantity of enzyme-labeled PCP (the tracer) competes with any PCP present in a sample (e.g., urine) for a limited number of binding sites on PCP-specific antibodies. The amount of tracer that binds to the antibody is inversely proportional to the concentration of PCP in the sample. A cross-reacting substance will also compete for these binding sites, leading to a similar signal response as the target analyte.
Caption: Principle of competitive immunoassay for PCP detection.
A Predictive Analysis Based on Structure-Activity Relationships (SAR)
While direct experimental data for 1-(1-Butylcyclohexyl)piperidine is not available, we can infer its likely cross-reactivity by examining published SAR studies on PCP analogs.[7][8]
-
The Importance of the Aromatic Ring: Studies have consistently shown that the three-ring structure, particularly the phenyl ring, is crucial for high-affinity binding to PCP antibodies.[7][8] The replacement of the phenyl ring with other aromatic structures, such as a thienyl group (as in TCP), can sometimes maintain or even enhance activity, but its complete removal is likely to drastically reduce binding affinity.
-
The Role of the Cyclohexyl and Piperidine Rings: Modifications to the cyclohexyl and piperidine rings have also been shown to reduce reactivity in immunoassays.[7][8]
Based on these principles, the replacement of the electron-rich, planar phenyl group in PCP with a flexible, non-aromatic butyl chain in 1-(1-Butylcyclohexyl)piperidine is predicted to significantly diminish its ability to bind to PCP-specific antibodies. The butyl group lacks the key structural and electronic features that the antibody's binding site is designed to recognize. Therefore, it is highly probable that 1-(1-Butylcyclohexyl)piperidine would exhibit very low to negligible cross-reactivity in standard PCP immunoassays.
Comparative Overview of PCP and Its Analogs
The following table provides a structural comparison of 1-(1-Butylcyclohexyl)piperidine with PCP and other analogs for which cross-reactivity information is available. This comparison further supports the prediction of low cross-reactivity for the target compound.
| Compound | Structure | Key Structural Difference from PCP | Predicted/Observed Cross-Reactivity |
| Phencyclidine (PCP) | Phenylcyclohexylpiperidine | (Reference Compound) | 100% |
| 1-(1-Butylcyclohexyl)piperidine | Butylcyclohexylpiperidine | Phenyl group replaced by a butyl group | Predicted: Very Low to Negligible |
| 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) | Phenylcyclohexylpyrrolidine | Piperidine ring replaced by a pyrrolidine ring | Varies, but generally lower than PCP |
| 1-(1-phenylcyclohexyl)morpholine (PCM) | Phenylcyclohexylmorpholine | Piperidine ring replaced by a morpholine ring | Lower than PCP |
| N-ethyl-1-phenylcyclohexylamine (PCE) | Phenylcyclohexylethylamine | Piperidine ring replaced by an ethylamino group | Often shows significant cross-reactivity |
Experimental Protocol for Determining Cross-Reactivity
To empirically validate the predicted low cross-reactivity, the following experimental protocol should be employed. This protocol is a self-validating system designed to provide robust and reliable data.
Objective: To quantify the cross-reactivity of 1-(1-Butylcyclohexyl)piperidine in a specific PCP immunoassay.
Materials:
-
Certified reference standards of Phencyclidine (PCP) and 1-(1-Butylcyclohexyl)piperidine.
-
Certified drug-free human urine.
-
A commercial PCP immunoassay kit (e.g., ELISA, CEDIA, EMIT).
-
Microplate reader or clinical chemistry analyzer.
-
Calibrated pipettes and laboratory glassware.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of PCP and 1-(1-Butylcyclohexyl)piperidine in methanol or another suitable solvent.
-
Create a series of calibrators by spiking known concentrations of PCP into drug-free urine (e.g., 0, 10, 25, 50, 100 ng/mL).
-
Prepare a range of concentrations of 1-(1-Butylcyclohexyl)piperidine in drug-free urine (e.g., 100, 500, 1000, 5000, 10,000 ng/mL). The higher concentrations are necessary to find the concentration that elicits a response equivalent to the PCP cutoff.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the chosen PCP immunoassay.
-
Run the PCP calibrators to generate a standard curve.
-
Analyze the various concentrations of the 1-(1-Butylcyclohexyl)piperidine solutions.
-
-
Data Analysis:
-
From the PCP standard curve, determine the concentration of PCP that produces a response equivalent to the assay's cutoff calibrator (e.g., 25 ng/mL).
-
Determine the concentration of 1-(1-Butylcyclohexyl)piperidine that produces the same response as the cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of PCP at cutoff / Concentration of cross-reactant at cutoff) x 100
-
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion
For any laboratory that may encounter this or other novel PCP analogs, it is imperative to perform in-house validation studies to determine the actual cross-reactivity. This ensures the accuracy of screening results and the appropriate use of confirmatory methods, upholding the highest standards of scientific integrity in toxicological analysis.
References
-
Substance Abuse and Mental Health Services Administration. (2026, January 14). Workplace Drug Testing Resources. Retrieved from [Link]
-
Budd, R. D. (1981). Phencyclidine (PCP)-structure versus reactivity. Clinical Toxicology, 18(9), 1033-1041. Retrieved from [Link]
-
Substance Abuse and Mental Health Services Administration. (2024, October 11). TAP 32: Clinical Drug Testing in Primary Care. Retrieved from [Link]
-
Substance Abuse and Mental Health Services Administration. (n.d.). Clinical Drug Testing in Primary Care. Retrieved from [Link]
-
Lin-Zhi International, Inc. (n.d.). LZI Phencyclidine Enzyme Immunoassay. Retrieved from [Link]
-
Wikipedia. (n.d.). Immunoassay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. CompTox Chemicals Dashboard. Retrieved from [Link]
-
UK NEQAS for Immunochemistry & Allergy. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]
-
Lorne Laboratories. (2015, June 23). Immunoassays Explained. Retrieved from [Link]
-
The Scientist. (2025, October 17). Immunoassay Principles, Types, and Applications in Modern Laboratories. Retrieved from [Link]
-
Surmodics. (n.d.). How Do Immunoassay Tests Work. Retrieved from [Link]
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 718–732. Retrieved from [Link]
-
Regester, L. E., Chmiel, J. D., Vorce, S. P., & Levine, B. (2015). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of analytical toxicology, 39(1), 57–61. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(8), 1039–1047. Retrieved from [Link]
-
Substance Abuse and Mental Health Services Administration. (2022, June 21). Regulatory Program Updates and Mandatory Guidelines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]
Sources
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. cfsre.org [cfsre.org]
- 4. biocompare.com [biocompare.com]
- 5. 1-Butylpiperidine | C9H19N | CID 78654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay screening test for detection of phencyclidine (PCP, "angel dust") abuse among teenagers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine (PCP)-structure versus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability: 1-(1-Butylcyclohexyl)piperidine vs. Arylcyclohexylamines
This guide provides an in-depth technical comparison of the metabolic stability of 1-(1-Butylcyclohexyl)piperidine (a lipophilic, aliphatic analog) versus its parent prototype Phencyclidine (PCP) and related arylcyclohexylamines.
Designed for drug development professionals, this document synthesizes established metabolic data of structural analogs to predict the behavior of the butyl variant, while providing a self-validating experimental framework for empirical verification.
Executive Summary & Compound Identity
1-(1-Butylcyclohexyl)piperidine represents a structural departure from the classical arylcyclohexylamine class (e.g., PCP, TCP). By replacing the rigid, aromatic phenyl ring at the geminal position with a flexible, aliphatic butyl chain , the molecule retains high lipophilicity but significantly alters its metabolic liability.
While PCP is characterized by moderate metabolic stability driven by aromatic and cyclohexyl hydroxylation, the butyl analog introduces a "metabolic soft spot"—the alkyl side chain—which is susceptible to rapid oxidative attack.
Structural Comparison
| Feature | 1-(1-Butylcyclohexyl)piperidine | Phencyclidine (PCP) | Implication for Stability |
| Core Scaffold | Cyclohexylpiperidine | Cyclohexylpiperidine | Identical steric bulk around nitrogen. |
| Geminal Substituent | n-Butyl (Aliphatic) | Phenyl (Aromatic) | Critical Differentiator. |
| Electronic Nature | Electron-donating (Inductive) | Electron-withdrawing (Resonance) | Affects pKa and N-dealkylation rates. |
| Primary Metabolic Site | Cyclohexyl Ring Hydroxylation | Side chain oxidation is typically faster. | |
| Predicted LogP | ~4.8 - 5.2 | 4.69 | High lipophilicity drives rapid microsomal binding. |
Metabolic Pathways: Mechanism of Action
The metabolic stability of these compounds is governed by Cytochrome P450 (CYP450) enzymes, primarily CYP2B6 and CYP2D6 (based on PCP data). The structural difference dictates the dominant clearance pathway.
A. The Reference Standard: PCP Metabolism
PCP undergoes oxidative metabolism via two main slow-to-moderate pathways:
-
Cyclohexyl Hydroxylation: Formation of 4-phenyl-4-piperidinocyclohexanol (major metabolite).
-
N-Dealkylation: Ring opening of the piperidine moiety (rate-limiting step for clearance).
-
Aromatic Hydroxylation: Minor pathway due to the stability of the benzene ring.
B. The Butyl Analog: Predictive Metabolism
Replacing the phenyl ring with a butyl chain introduces Aliphatic Hydroxylation , a high-clearance pathway.
-
and
Oxidation: CYP450 enzymes rapidly hydroxylate the terminal methyl or sub-terminal methylene of the butyl chain. This is energetically more favorable than attacking the cyclohexyl ring. -
Result: The butyl analog is predicted to have a shorter half-life (
) and higher intrinsic clearance ( ) compared to PCP.
Visualization: Divergent Metabolic Pathways
The following diagram illustrates the divergence in metabolic fate between the aromatic (PCP) and aliphatic (Butyl) analogs.
Caption: Divergence of metabolic flux. The butyl chain acts as a 'metabolic handle,' facilitating rapid oxidation compared to the resistant phenyl ring of PCP.
Comparative Stability Data
The following table benchmarks the predicted stability of the Butyl analog against established literature values for PCP and its derivatives.
| Compound | Primary Metabolite | Stability Class | ||
| PCP (Reference) | > 60 min | < 15 | 4-OH-cyclo-PCP | High Stability |
| 3-MeO-PCP | 45 - 60 min | 15 - 30 | O-demethylated | Moderate |
| Butyl Analog | Predicted: 15 - 30 min | Predicted: > 50 | Low Stability | |
| PCPy (Pyrrolidine) | 30 - 50 min | 20 - 40 | Pyrrolidine-OH | Moderate |
Note: PCP data is derived from standard human liver microsome (HLM) assays [1, 2]. Butyl analog values are projected based on structure-metabolism relationships (SMR) of alkyl-substituted amines.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the metabolic stability of 1-(1-Butylcyclohexyl)piperidine, use the following self-validating protocol. This workflow ensures data integrity through the use of positive controls (Testosterone or Dextromethorphan) and zero-cofactor controls.
Reagents
-
Test Compound: 1-(1-Butylcyclohexyl)piperidine (1 µM final conc).
-
Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Caption: Standardized Microsomal Stability Workflow. Critical control points include temperature maintenance (37°C) and precise quenching times.
Calculation of Intrinsic Clearance ( )
References
-
Holsztynska, E. J., & Domino, E. F. (1985). Biotransformation of phencyclidine. Drug Metabolism Reviews, 16(3), 285–320. Link
-
Wall, M. E., et al. (1981). Metabolism of phencyclidine in man. Clinical Pharmacology & Therapeutics, 30(2), 167-178. Link
-
Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substances.... Drug Testing and Analysis.[1][2] Link
-
Sigma-Aldrich. (2024). Product Specification: 1-(1-Butylcyclohexyl)piperidine.[3][4] Link
Sources
- 1. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 piperidine | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 1 piperidine | Sigma-Aldrich [sigmaaldrich.com]
Comparative Neurotoxicology of Arylcyclohexylamines: A Guide to NMDA Antagonist-Induced Pathology
Executive Summary & Strategic Context
Arylcyclohexylamines (ACHs)—including Phencyclidine (PCP), Ketamine, and their analogs—are a structurally distinct class of dissociative agents. While their therapeutic potential in anesthesia and rapid-acting antidepressants (RAADs) is well-established, their development is shadowed by a specific neurotoxic liability: NMDA Receptor Antagonist Neurotoxicity (NAN) , historically termed "Olney’s Lesions."
This guide provides a head-to-head technical comparison of the neurotoxic profiles of four key ACHs: MK-801 (Dizocilpine) , Phencyclidine (PCP) , Ketamine , and Methoxetamine (MXE) . It moves beyond basic pharmacology to examine the specific histopathological thresholds, mechanistic pathways, and experimental protocols required to validate safety in preclinical models.
Key Technical Insight: Neurotoxicity in this class is not strictly correlated with analgesic potency. It is a function of receptor dwell time (trapping block kinetics), metabolic stability, and specific interaction with the GABAergic disinhibition circuit.
Mechanistic Framework: The Disinhibition Hypothesis
To accurately compare these compounds, one must understand the causality of the lesion. NAN does not result from direct toxicity to the affected neurons. Instead, it is an excitotoxic event caused by network disinhibition .
The Pathway to Pathology
-
Blockade: ACHs block NMDA receptors on fast-spiking GABAergic interneurons (parvalbumin-positive).
-
Disinhibition: These interneurons normally inhibit excitatory pyramidal neurons in the Posterior Cingulate Cortex (PCC) and Retrosplenial Cortex (RSC). Blockade fails to drive the "brakes," leading to silence in the inhibitory network.
-
Glutamate Storm: Pyramidal neurons, released from inhibition, fire hyper-synchronously, dumping glutamate at downstream synapses.
-
Metabolic Collapse: Post-synaptic neurons (via non-NMDA receptors like AMPA/Kainate) experience massive calcium influx, mitochondrial stress, and ROS generation.
-
Vacuolization: Mitochondria and ER swell, creating the hallmark "vacuoles" (reversible). If sustained, this leads to organelle lysis and cell death (irreversible).
Visualization: The Excitotoxic Cascade
Caption: The "Disinhibition Hypothesis" illustrating how NMDAR blockade paradoxically leads to excitotoxic damage via loss of GABAergic control.
Head-to-Head Compound Analysis
The following data synthesizes results from rodent models (Sprague-Dawley rats), which are the gold standard for NAN evaluation.
Comparative Data Table
| Compound | NMDAR Affinity ( | Neurotoxic Potency | Vacuolization Threshold (Rat) | Duration of Action | Primary Risk Factor |
| MK-801 | ~4 nM | Critical | 0.5 - 0.8 mg/kg (SC) | Long (>12 hrs) | Irreversible binding; "Trapping blocker" |
| PCP | ~59 nM | High | 2.0 - 5.0 mg/kg (SC) | Long (>6 hrs) | High lipophilicity; long half-life |
| Ketamine | ~600 nM | Low/Moderate | >40 mg/kg (SC/IP)* | Short (<2 hrs) | Repeated high-dose abuse; sustained infusion |
| MXE | ~250 nM | Moderate/Unknown | Not established** | Moderate (3-5 hrs) | SERT inhibition + NMDAR blockade |
*Note: Ketamine rarely produces lesions at sub-anesthetic (antidepressant) doses (e.g., 10-20 mg/kg). Toxicity requires sustained high plasma levels. **Note: MXE (Methoxetamine) data is extrapolated from receptor affinity and behavioral ataxia profiles; direct histological vacuolization thresholds are less defined in literature than MK-801.
Detailed Profiles
1. MK-801 (Dizocilpine): The Positive Control
MK-801 is the reference standard for inducing NAN. It is not a clinical drug but a research tool.
-
Mechanism: It binds to the open channel of the NMDA receptor with extremely slow dissociation kinetics ("trapping block"). Once it binds, the channel remains blocked for a duration that exceeds the physiological clearance of the drug.
-
Toxicology: Even single, low doses produce robust vacuolization in the RSC within 4 hours.
-
Use Case: Use MK-801 (0.5 mg/kg SC) to validate your staining protocols (HSP70/Fluoro-Jade C). If your positive control fails, your experiment is invalid.
2. Ketamine: The Clinical Paradox
Ketamine has a wide safety margin.
-
Mechanism: Lower affinity and rapid "off-rate" from the receptor. This allows normal physiological signaling to resume quickly, preventing the sustained excitotoxic cascade required for lesion formation.
-
Toxicology: In male rats, doses up to 60 mg/kg often fail to produce necrosis. Crucial Nuance: Female rats are significantly more sensitive.[1] Toxicity is route-dependent; IV boluses often clear too fast to cause damage, whereas SC administration provides the sustained exposure necessary for toxicity.
3. Methoxetamine (MXE): The "Grey Market" Analog
MXE was marketed as "bladder-safe" (a claim debunked by recent cystitis data) and a ketamine alternative.
-
Mechanism: Structural analog of ketamine with a 3-methoxy group. It has a higher affinity for NMDAR than ketamine and, critically, appreciable affinity for the Serotonin Transporter (SERT) .
-
Toxicology: The combination of NMDAR blockade and serotonin reuptake inhibition presents a unique toxicity profile. While classic Olney’s lesions are expected at high doses, the immediate risk often manifests as severe cerebellar ataxia and sympathomimetic toxicity (tachycardia/hypertension) distinct from pure ketamine profiles.
Validated Experimental Protocols
To assess the neurotoxicity of a new arylcyclohexylamine, you must utilize a self-validating protocol. Histology must differentiate between reversible stress (HSP70) and neurodegeneration (Fluoro-Jade C) .
Protocol Design: In Vivo Assessment (Rat)
Subject: Sprague-Dawley Rats (Female, 200-250g). Rationale: Females exhibit higher sensitivity to NAN, providing a more conservative safety margin.
Step-by-Step Workflow
-
Acclimatization: 7 days. Standard light/dark cycle.
-
Grouping (n=6/group):
-
Dosing: Administer SC. Rationale: SC avoids first-pass metabolism spikes and mimics the sustained plasma levels associated with abuse or infusion therapies.
-
Timepoints:
-
Perfusion: Transcardial perfusion with 4% Paraformaldehyde (PFA).
-
Slicing: Coronal sections (40 µm) targeting the Posterior Cingulate and Retrosplenial Cortex (Bregma -2.3 to -4.5 mm).
Visualization: Experimental Workflow
Caption: Dual-cohort workflow distinguishing reversible vacuolization (4h) from irreversible necrosis (72h).
Critical Markers
-
H&E (Hematoxylin and Eosin): Use for visualizing cytoplasmic vacuoles. Note: Vacuoles are transient. If you wait 24+ hours, they may disappear, leading to false negatives.
-
HSP70 (Heat Shock Protein 70): The most sensitive early marker. Neurons in the RSC will express HSP70 intensely within 2-4 hours if the "disinhibition circuit" has been triggered, even before vacuoles form.
-
Fluoro-Jade C: The gold standard for irreversible degeneration. Use this at the 72-hour timepoint to confirm if the acute stress led to actual neuronal death.
Conclusion
In the development of novel arylcyclohexylamines, MK-801 serves as the ceiling of toxicity and Ketamine as the clinical benchmark.
Researchers must recognize that neurotoxicity in this class is a threshold phenomenon. A compound is not "safe" simply because it is an analog of Ketamine; its safety depends on its binding kinetics and metabolic half-life . If a novel analog exhibits "trapping block" characteristics similar to MK-801 or has an extended half-life like PCP, it poses a high risk of inducing Olney’s lesions, regardless of its therapeutic efficacy.
Final Recommendation: Screen all new ACH candidates using the HSP70 marker at 4 hours post-dose in female rats. Any upregulation in the Retrosplenial Cortex should be considered a "Go/No-Go" decision point for further development.
References
-
Olney, J. W., Labruyere, J., & Price, M. T. (1989). Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs.[5][6] Science, 244(4910), 1360–1362.
-
Morris, P. J., et al. (2021). A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801.[3][7] Neurotoxicology and Teratology, 87, 106993.[1][3]
-
Jevtovic-Todorovic, V., et al. (2001). The early neuropathology of the adult rat brain after brief exposure to MK-801. Neurotox Research, 3(3), 223–232.
-
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334.
-
Ellison, G. (1994). Competitive and Non-Competitive NMDA Antagonists Induce Similar Tumorigenic Changes in the Posterior Cingulate Cortex. NeuroReport, 5(18), 2688-2692.
Sources
- 1. youtube.com [youtube.com]
- 2. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ketamineconference.org [ketamineconference.org]
- 4. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olney's lesions - Wikipedia [en.wikipedia.org]
- 6. What are Olney's lesions? — Brain Stuff [brainstuff.org]
- 7. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine-Based Analgesics and Standard Therapeutic Agents
An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of emerging analgesics compared to established standards.
In the relentless pursuit of novel and more effective pain management strategies, the scientific community continuously explores new chemical entities with the potential to overcome the limitations of current analgesics. One such area of interest lies in the diverse class of piperidine derivatives, which have shown promise in preclinical studies. This guide provides a comparative overview of the analgesic efficacy of piperidine compounds, with a focus on phencyclidine (PCP) as a representative example due to the availability of data, against the standard classes of analgesics: non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. While direct data on 1-(1-Butylcyclohexyl)piperidine is limited, the analysis of its structural class offers valuable insights for researchers in the field.
Understanding the Mechanisms of Analgesia
The sensation of pain is a complex process involving the transduction, transmission, and modulation of nociceptive signals. Analgesic drugs exert their effects by interfering with these pathways at various levels.
Standard Analgesics: A Tale of Two Pathways
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2][3] By reducing prostaglandin production, NSAIDs effectively alleviate inflammatory pain.[1][2][3][4] Some NSAIDs may also exert analgesic effects through central mechanisms, potentially involving the modulation of neurotransmitter systems.[4][5]
Opioid Analgesics , on the other hand, exert their potent analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa) located throughout the central and peripheral nervous systems.[6][7][8] This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[8][9] Opioids are highly effective for managing moderate to severe pain but are associated with significant side effects, including respiratory depression, sedation, and a high potential for dependence and addiction.[6][10]
The Piperidine Scaffold: A Multifaceted Approach
Piperidine and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including analgesic effects.[11][12] Phencyclidine (PCP), a well-studied piperidine derivative, has demonstrated analgesic properties, although its clinical use is precluded by its significant psychotomimetic effects.[13][14][15][16][17] The analgesic mechanism of PCP and its analogs is complex and not fully elucidated but is thought to involve multiple targets, including NMDA receptor antagonism and interaction with other neurotransmitter systems.[13] The cardiovascular actions of phencyclidine have also been investigated, revealing sympathomimetic properties.[18]
Comparative Efficacy: A Data-Driven Overview
| Compound Class | Representative Compound(s) | Experimental Model | Efficacy Endpoint | Potency (Relative to Control/Standard) | Reference(s) |
| Piperidine Derivatives | Phencyclidine (PCP) and analogs | Tail Immersion Test (mice) | Increased pain threshold | Some derivatives showed more potent and longer-lasting effects than the standard drug (pethidine). | [19] |
| Phencyclidine (PCP) and analogs | Formalin Test (mice) | Reduction in pain behavior | Some derivatives showed significant analgesic effects in both acute and chronic phases of the formalin test. | [15] | |
| Opioids | Morphine, Fentanyl | Various acute and chronic pain models | Increased pain threshold, reduced pain scores | High efficacy for moderate to severe pain. | [6][7][20][21] |
| NSAIDs | Ibuprofen, Naproxen | Various inflammatory pain models | Reduced inflammation and pain scores | Effective for mild to moderate pain, particularly of inflammatory origin. | [1][2][3][22] |
Experimental Protocols for Assessing Analgesic Efficacy
The evaluation of analgesic drugs relies on a battery of standardized preclinical models that assess different modalities of pain.
Tail Immersion Test
This test is a common method for evaluating thermal pain.
Protocol:
-
A mouse or rat is gently restrained, and the distal third of its tail is immersed in a water bath maintained at a constant temperature (typically 50-55°C).
-
The latency for the animal to withdraw its tail from the hot water is recorded.
-
A cut-off time (usually 10-15 seconds) is established to prevent tissue damage.
-
The test compound or a vehicle control is administered, and the tail-flick latency is measured at predetermined time points post-administration.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
Formalin Test
This model is used to assess both acute and persistent pain, mimicking inflammatory and neuropathic pain states.
Protocol:
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of an animal's hind paw.
-
The animal's behavior is then observed for a set period (e.g., 60 minutes).
-
Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are quantified.
-
The test is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.
-
The test compound is administered prior to the formalin injection, and its effect on reducing pain behaviors in both phases is evaluated.
Visualizing the Pathways and Processes
Signaling Pathways of Major Analgesic Classes
Caption: Simplified signaling pathways for NSAID and Opioid analgesia.
Experimental Workflow for Analgesic Efficacy Testing
Caption: A generalized workflow for preclinical analgesic efficacy studies.
Conclusion and Future Directions
While standard analgesics like NSAIDs and opioids are mainstays in pain management, their limitations necessitate the exploration of novel therapeutic agents. Piperidine derivatives represent a promising, albeit complex, class of compounds with demonstrated analgesic potential in preclinical models. The multifaceted mechanism of action of compounds like phencyclidine suggests that this chemical scaffold could be a starting point for the development of new analgesics with unique pharmacological profiles.
Further research is imperative to synthesize and screen new piperidine analogs, such as 1-(1-Butylcyclohexyl)piperidine, to identify candidates with potent analgesic effects devoid of the undesirable side effects associated with existing compounds. A thorough understanding of their structure-activity relationships and mechanisms of action will be crucial for advancing this class of molecules from the laboratory to clinical application. The continued use of robust and validated preclinical pain models will be essential in this endeavor.
References
- What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids? - Dr.Oracle. (2025, April 13).
- The mechanisms of action of NSAIDs in analgesia - PubMed. (n.d.).
- Opioid analgesics - Clinical Excellence Commission - NSW Government. (2025, October 24).
- Opioid Analgesics - StatPearls - NCBI Bookshelf - NIH. (2023, April 29).
- Full article: An overview of analgesics: NSAIDs, paracetamol, and topical analgesics Part 1. (2019, June 7).
- NON-STEROIDAL ANTIINFLAMM
- Pain Relief: How NSAIDs Work - WebMD. (n.d.).
- Opioid - Wikipedia. (n.d.).
- Basic opioid pharmacology: an upd
- Analgesics Class of Medications (Painkillers & NSAIDs) - Cleveland Clinic. (2025, December 12).
- 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed. (1997, December 5).
- Analgesic activity of alkyl piperidine deriv
- Methods for Estimating Analgesic Efficacy in Acute Pain Clinical Trials - ScholarlyCommons. (2025, January 1).
- The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. - Semantic Scholar. (1959, November 1).
- Comparing Analgesic Regimen Effectiveness and Safety after Surgery (CARES): protocol for a pragmatic, international multicentre randomised trial - PMC. (2025, April 5).
- Thieme E-Journals - Arzneimittelforschung / Abstract. (2011, December 13).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).
- PROTOCOL SYNOPSIS – Evaluation of long-term opioid efficacy for chronic pain - Clinical Trials Transformation Initi
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Practice Guidelines for Acute Pain Management in the Perioperative Setting - American Society of Anesthesiologists (ASA). (2012, February 2).
- Strategies for Prescribing Analgesics Comparative Effectiveness (SPACE) Trial NCT01583985 This protocol. (n.d.).
- Synthesis and Analgesic Activity of New Analogs of 1-[1-phenylcyclohexyl]piperidine with Modified Structures in its Tricyclic System | Request PDF - ResearchG
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- The analgesic and anesthetic effect of 1-(1-phenylcyclohexyl) piperidine HCl on the monkey - PubMed. (1960, March-April).
- The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl - PubMed. (1959, November).
- Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine) - PMC. (n.d.).
- Piperidine - Wikipedia. (n.d.).
Sources
- 1. droracle.ai [droracle.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. NSAIDs for pain relief - WebMD [webmd.com]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 7. Opioid - Wikipedia [en.wikipedia.org]
- 8. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. The analgesic and anesthetic effect of 1-(1-phenylcyclohexyl) piperidine HCl on the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. ctti-clinicaltrials.org [ctti-clinicaltrials.org]
- 21. painphysicianjournal.com [painphysicianjournal.com]
- 22. Comparing Analgesic Regimen Effectiveness and Safety after Surgery (CARES): protocol for a pragmatic, international multicentre randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-(1-Butylcyclohexyl)piperidine
Part 1: Executive Safety & Legal Assessment
1-(1-Butylcyclohexyl)piperidine is a structural analog of Phencyclidine (PCP) .[1][2] While the specific butyl-substituted variant may not be explicitly named in every international scheduling list, it is chemically and pharmacologically distinct as a PCP homologue (replacing the phenyl ring with a butyl chain).[2]
WARNING: Due to its structural similarity to Schedule II substances (PCP) and Schedule I substances (TCP - Tenocyclidine), this compound must be treated as a Controlled Substance Analog under the Federal Analog Act (21 U.S.C. § 813) if intended for human consumption, and as a High-Security Hazardous Waste in research settings.[1][2]
Hazard Profile Snapshot
| Property | Classification | Critical Risk |
| Pharmacology | Dissociative Anesthetic (Potential) | High potency CNS depressant/hallucinogen.[1][2] Do not inhale or touch. |
| Chemical Class | Tertiary Cyclic Amine | Highly Basic (pKa ~10-11).[1][2] Incompatible with acids and oxidizers.[2][3][4][5] |
| Flammability | Combustible Liquid/Solid | Flash point likely <60°C (based on piperidine scaffold). |
| RCRA Status | Characteristic Waste | D001 (Ignitable), Potential U179 (Piperidine derivative).[1][2] |
Part 2: Regulatory Decision Matrix (The "Analog" Trap)
Before disposal, you must determine the legal pathway.[2] Failure to classify this correctly can lead to federal violations.[2]
Figure 1: Decision matrix for determining the legal disposal pathway based on facility registration and substance classification.[1][2]
Part 3: Step-by-Step Disposal Protocol
This protocol assumes the substance is being disposed of as High-Hazard Chemical Waste (Path B) but includes security measures from Path A to ensure non-diversion.[1][2]
Phase 1: Chemical Segregation & Stabilization
Objective: Prevent accidental reaction and prepare for incineration. Mechanism: As a lipophilic amine, this compound is basic. Mixing it with acid waste streams (common in labs) will generate significant heat and potentially toxic vapors.[2]
-
Isolation: Isolate the compound from all other waste streams.[1] Do not bulk with general organic solvents.[1]
-
pH Check: Verify pH. If the substance is in solution, it will be basic (pH > 10).[2]
-
Incompatibility Check: Ensure no oxidizers (Peroxides, Nitric Acid) or halogenated agents (Chloroform) are present in the waste container.[2]
Phase 2: Packaging for Destruction
Objective: Secure containment for transport to a high-temperature incinerator.
-
Primary Container: Use a chemically resistant HDPE or Borosilicate Glass bottle with a Teflon-lined screw cap.[1][2]
-
Adsorbent: Fill the void space with Vermiculite or Activated Carbon .[1]
-
Secondary Containment: Place the primary container inside a sealable plastic bag (4-mil polyethylene) and then into a UN-rated lab pack drum.
Phase 3: Labeling & Documentation
Accurate labeling is critical for the safety of waste handlers.[2]
| Label Field | Required Entry |
| Chemical Name | 1-(1-Butylcyclohexyl)piperidine (PCP Analog) |
| Hazards | FLAMMABLE, TOXIC, CORROSIVE (Basic) |
| Waste Codes | D001 (Ignitable), D002 (Corrosive - if pH > 12.[1][2]5) |
| Special Note | "High Potency CNS Agent - Do Not Open" |
Phase 4: Final Destruction (Incineration)
Standard: The only acceptable destruction method for piperidine-based psychoactive analogs is High-Temperature Incineration at >1000°C with a residence time of >2 seconds.[1][2]
-
Do NOT use chemical neutralization (bleach/acid) as a final destruction method; it may produce toxic byproducts (e.g., N-chloropiperidines) or fail to destroy the cyclohexyl scaffold completely.[1][2]
Part 4: Emergency Contingencies
Spill Response (Small Scale < 100mL)
-
Evacuate: Clear the immediate area. Vapors may be dissociative.[1]
-
PPE: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat.[2] Use a respirator if outside a fume hood.[2]
-
Neutralize: Cover the spill with a Dry Acid Neutralizer (Citric acid based) or an Amine Spills Kit .[1]
-
Clean: Absorb with inert material (sand/vermiculite).[1] Do not use paper towels (flammability risk).[1]
Exposure First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][5][9] The lipophilic nature of the butyl-cyclohexyl group facilitates transdermal absorption.[1][2]
-
Inhalation: Move to fresh air immediately. Monitor for signs of dissociation, confusion, or respiratory depression.
References
-
United States Drug Enforcement Administration (DEA). (n.d.).[2] Lists of Controlled Substances (Orange Book). Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Piperidine. Retrieved October 26, 2025, from [Link][2]
Sources
- 1. 1-(1-Benzylcyclohexyl)piperidine | C18H27N | CID 597072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. Piperidine, 1-cyclohexyl- | SIELC Technologies [sielc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gustavus.edu [gustavus.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Butylcyclohexyl)piperidine and Related Analogs
Disclaimer: This guide provides essential safety and handling information for 1-(1-Butylcyclohexyl)piperidine. As a substituted piperidine, this compound should be treated as potentially hazardous. The recommendations provided here are based on the known hazards of the parent compound, piperidine, and general best practices for handling potent, uncharacterized research chemicals.[1][2] Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and perform a thorough risk assessment for their specific experimental conditions.
Introduction: A Proactive Approach to Laboratory Safety
In the field of drug discovery and development, our primary goal is innovation, but our foundational responsibility is safety. The handling of novel or potent chemical entities like 1-(1-Butylcyclohexyl)piperidine demands a safety-first mindset. This guide is structured to provide not just a list of required Personal Protective Equipment (PPE), but a comprehensive operational plan that integrates engineering controls, safe work practices, and emergency preparedness. By understanding the why behind each recommendation, we empower researchers to work confidently and safely, ensuring both personal well-being and the integrity of their research.
Section 1: The Hierarchy of Controls - A Foundational Safety Principle
Before we discuss PPE, it's crucial to understand that it is the last line of defense. A robust safety plan always prioritizes controls that remove or minimize the hazard at its source. This principle, known as the Hierarchy of Controls, provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
For 1-(1-Butylcyclohexyl)piperidine, elimination or substitution are generally not feasible in a research context. Therefore, our focus begins with robust Engineering and Administrative Controls, supplemented by mandatory PPE.
Section 2: Hazard Assessment for 1-(1-Butylcyclohexyl)piperidine
-
Piperidine Moiety: The parent compound, piperidine, is classified as a hazardous substance. It is known to be:
-
Toxic: Toxic in contact with skin or if inhaled, and harmful if swallowed.[3]
-
Systemically Active: Exposure can lead to a range of physiological effects, including irritation of the respiratory tract, nausea, dizziness, increased blood pressure, and in severe cases, muscular weakness or convulsions.[1][5][6]
-
-
Butylcyclohexyl Group: This bulky, lipophilic group may alter the physical properties of the molecule. It could potentially decrease volatility compared to piperidine, but its lipophilicity may enhance absorption through the skin.
Section 3: Engineering and Administrative Controls (First Lines of Defense)
Strict adherence to engineering and administrative controls is non-negotiable to minimize exposure.[7]
-
Engineering Controls:
-
Chemical Fume Hood: All handling of 1-(1-Butylcyclohexyl)piperidine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[1][8] This is the most effective way to control exposure to vapors and aerosols.[1]
-
Isolators/Gloveboxes: For procedures involving larger quantities or those with a high potential for aerosolization, a containment system such as an isolator or glovebox should be used.[7][9]
-
Ventilation: The laboratory must have a single-pass air system, with the handling area maintained under negative pressure relative to adjacent spaces to prevent cross-contamination.[9]
-
-
Administrative Controls:
-
Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound.[10] Access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be thoroughly trained on the specific hazards, handling procedures, waste disposal, and emergency protocols for this compound before beginning work.[9]
-
Section 4: Personal Protective Equipment (PPE) - Your Essential Barrier
PPE is required for all work within the designated area, even when using engineering controls.
Table 1: Summary of Recommended PPE for 1-(1-Butylcyclohexyl)piperidine
| Body Part | Minimum Requirement | Recommended for Higher Risk Operations | Rationale |
| Eye/Face | Chemical splash goggles with side shields.[10] | Face shield worn over chemical splash goggles.[3] | Protects against splashes and potential vapor exposure. The parent compound causes severe eye damage.[2][3] |
| Hand | Double-gloving with nitrile gloves.[11] | Check manufacturer's data for breakthrough times. | Protects against dermal absorption, a primary exposure route.[1] Double-gloving provides added protection against tears and contamination during doffing. |
| Body | Fully-buttoned, flame-resistant lab coat.[11] | Disposable chemical-resistant gown or coverall.[10] | Protects skin and personal clothing from splashes and spills.[10] |
| Respiratory | Not required for small-scale solution work inside a certified fume hood. | NIOSH-approved respirator (e.g., elastomeric half-mask with organic vapor cartridges) for handling powders, potential aerosolization, or spill cleanup.[9][12] | The parent compound is toxic if inhaled.[1] A respirator protects against inhaling hazardous vapors or particulates. |
| Feet | Closed-toe, chemical-resistant shoes.[11] | N/A | Protects feet from spills. |
Section 5: Procedural, Step-by-Step Guidance
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Sources
- 1. nj.gov [nj.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. agnopharma.com [agnopharma.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. escopharma.com [escopharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
